5-(4-Methoxyphenyl)-1H-imidazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-12-10(11)13-9/h2-6H,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAWLJKKTBJSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508435 | |
| Record name | 5-(4-Methoxyphenyl)-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60472-20-0 | |
| Record name | 5-(4-Methoxyphenyl)-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Deep Dive into the Spectroscopic Characterization of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 5-(4-methoxyphenyl)-1H-imidazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have garnered attention for a wide range of biological activities, acting as crucial intermediates in the synthesis of innovative therapeutics.[1][2] A thorough understanding of the structural and electronic properties of these molecules is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound derivatives. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering insights into the interpretation of the spectral data and the underlying molecular features they reveal.
The Medicinal Significance of the 2-Aminoimidazole Scaffold
The 2-aminoimidazole skeleton is a versatile building block in the design of modulators for various biological targets.[1] This structural motif is found in a variety of marine natural products with potent pharmacological activities, making them promising lead compounds in drug discovery.[1] The significance of 2-aminoimidazole derivatives extends to their role as bioisosteres of guanidine, acylguanidine, and other functionalities, which allows for the fine-tuning of physicochemical and pharmacological properties of drug candidates. Furthermore, these compounds have shown promise in addressing antimicrobial resistance by potentiating the action of existing antibiotics.[2] Given their therapeutic importance, a robust and unambiguous spectroscopic characterization is a critical step in the synthesis and development of novel this compound-based drug candidates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shift (δ), integration, and multiplicity of each signal offer valuable structural clues.
Expected ¹H NMR Spectral Features:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Imidazole N-H | Highly variable, broad singlet | s (broad) | The chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it can appear at δ 12.5-13.0 ppm. |
| Imidazole C4-H | ~7.0 ppm | s | This is a characteristic singlet for a proton on the imidazole ring. For a similar compound, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, this proton appears at 7.03 ppm.[3] |
| Aromatic H (methoxyphenyl) | 6.9-7.5 ppm | d or m | The protons on the 4-methoxyphenyl ring will typically appear as two doublets (an AA'BB' system). |
| Methoxy (-OCH₃) | ~3.8 ppm | s | A characteristic singlet integrating to three protons. For a related compound, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, this signal appears at 3.82 ppm.[4] |
| Amino (-NH₂) | Variable, broad singlet | s (broad) | The chemical shift and broadness are influenced by hydrogen bonding and exchange. In the spectrum of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the secondary amine proton appears as a broad singlet at 5.68 ppm.[3] |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can influence the chemical shifts of labile protons (N-H and NH₂).
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. The number of scans will depend on the sample concentration.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Workflow for ¹H NMR Analysis
Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Spectral Features:
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |
| Imidazole C2 | ~145-150 ppm | This carbon is typically the most downfield in the imidazole ring due to its attachment to two nitrogen atoms. For 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the C2 carbon resonates at 144.6 ppm.[3] |
| Imidazole C5 | ~135-140 ppm | The chemical shift is influenced by the attached 4-methoxyphenyl group. In 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the C5 carbon is at 137.16 ppm.[3] |
| Imidazole C4 | ~110-115 ppm | This carbon is typically the most upfield of the imidazole ring carbons. For 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the C4 carbon appears at 111.7 ppm.[3] |
| Aromatic C (methoxyphenyl) | 114-160 ppm | The carbon attached to the methoxy group will be the most downfield, while the other carbons will appear in the typical aromatic region. For 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the methoxy-substituted carbon is at 159.9 ppm.[4] |
| Methoxy (-OCH₃) | ~55 ppm | A characteristic signal for a methoxy carbon. In 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, this signal is at 55.7 ppm.[4] |
Experimental Protocol for ¹³C NMR Spectroscopy:
The experimental protocol is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FT-IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (imidazole & amine) | 3500-3200 | Medium-Strong, Broad | The broadening is due to hydrogen bonding. For a related compound, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, a band at 3431 cm⁻¹ is observed.[4] |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Multiple weak bands are characteristic of aromatic C-H stretching.[1] |
| Aliphatic C-H Stretch (methoxy) | 2960-2850 | Medium-Weak | Characteristic stretching vibrations of the methyl group. |
| C=N Stretch (imidazole) | 1680-1610 | Medium-Strong | This is a characteristic stretching vibration of the imidazole ring. For a similar imidazole derivative, this band appears at 1681 cm⁻¹.[5] |
| C=C Stretch (aromatic & imidazole) | 1600-1450 | Medium-Strong | Multiple bands are expected in this region due to the aromatic rings. |
| C-O Stretch (methoxy) | 1250-1000 | Strong | A strong absorption band characteristic of the aryl ether linkage. |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
FT-IR Analysis Workflow
Caption: A schematic of the FT-IR analysis process.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Expected Mass Spectrometric Data:
-
Molecular Ion Peak (M⁺): For this compound (C₁₀H₁₁N₃O), the expected exact mass is approximately 189.0902 g/mol . A high-resolution mass spectrometer will be able to confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for related structures involve the cleavage of the methoxy group, loss of small molecules like HCN or NH₃, and fragmentation of the imidazole and phenyl rings. The specific fragmentation pattern will depend on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). For instance, under EI, α-cleavage of the bond between the imidazole and phenyl rings can be a characteristic fragmentation.[6]
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for ESI or as a pure compound for EI.
-
Ionization: The molecules are ionized using an appropriate technique (e.g., ESI or EI).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
Expected UV-Vis Absorption Maxima (λ_max):
Imidazole itself exhibits a characteristic absorption peak around 217 nm, attributed to a π→π* transition of the C=N bond.[7] The presence of the 4-methoxyphenyl substituent, which is a chromophore, will lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths. Aromatic compounds typically show absorption bands in the 200-400 nm range. For this compound, we can expect to see strong absorptions corresponding to π→π* transitions of the conjugated system.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance of the sample over a range of wavelengths (typically 200-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Conclusion
The spectroscopic analysis of this compound derivatives is a multifaceted process that requires the synergistic application of various techniques. NMR spectroscopy provides the detailed structural framework, FT-IR identifies the key functional groups, mass spectrometry confirms the molecular weight and offers fragmentation clues, and UV-Vis spectroscopy probes the electronic properties of the molecule. A comprehensive understanding of these techniques and the ability to interpret the resulting data are essential for chemists and pharmacologists working on the development of novel therapeutics based on this important scaffold. This guide provides a foundational understanding and practical insights to aid in the successful characterization of this promising class of compounds.
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Jeya, S., Revathi, B., Balachandran, V., & Narayana, B. (n.d.). VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4-METHOXYPHENYL)-4, 5-DIPHENYL-1H-IMIDAZOLE. IJRAR- International Journal of Research and Analytical Reviews. [Link]
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Warad, I. (2017). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. IUCrData, 2(1), x161979. [Link]
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The Multifaceted Biological Activities of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine and Its Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to biological purines make it a "privileged scaffold" for the design of novel therapeutic agents.[2] This guide focuses on the biological activities of a specific imidazole derivative, 5-(4-Methoxyphenyl)-1H-imidazol-2-amine, and its analogs. The strategic placement of a methoxyphenyl group at the 5-position and an amine at the 2-position provides a versatile template for developing compounds with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds.
Anticancer Activity: Targeting Key Pathways in Malignancy
Derivatives of 5-aryl-1H-imidazol-2-amine have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest.[3] The presence of the 4-methoxyphenyl group, in particular, has been associated with potent cytotoxic effects against various cancer cell lines.
Mechanism of Action: Inhibition of Angiogenesis and Cell Signaling
A key mechanism through which these compounds exert their anticancer effects is the inhibition of crucial signaling pathways involved in tumor growth and vascularization. Notably, analogs of this compound have been shown to target the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the B-Raf/MEK/ERK signaling pathways.
-
VEGFR-2 Inhibition: VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade leading to angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4] By inhibiting VEGFR-2, these imidazole derivatives can effectively cut off the tumor's blood supply, leading to starvation and cell death.
-
B-Raf/MEK/ERK Pathway Inhibition: The B-Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Mutations in the B-Raf gene are common in many cancers, leading to constitutive activation of this pathway and uncontrolled cell growth.[6] Imidazole-based compounds can interfere with this pathway, leading to cell cycle arrest and apoptosis.
Signaling Pathway Diagrams:
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: B-Raf/MEK/ERK Signaling Pathway Inhibition.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro anticancer activity of representative 5-aryl-1H-imidazol-2-amine analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R Group (at position 5) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 4-Methoxyphenyl | MCF-7 (Breast) | 7.96 | [7] |
| Analog 2 | 4-Methoxyphenyl | HCT-116 (Colon) | 12.51 | [7] |
| Analog 3 | 3,5-Dichloro-4-methoxyphenyl | MCF-7 (Breast) | 3.02 | [7] |
| Analog 4 | 4-Phenyl | NUGC-3 (Gastric) | 0.05 | [2] |
| Analog 5 | 3,4,5-Trimethoxyphenyl | SW480 (Colon) | 27.42 (nM) | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9]
Workflow Diagram:
Caption: MTT Assay Experimental Workflow.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens
The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Imidazole derivatives have shown considerable promise in this area, with the this compound scaffold serving as a template for compounds with potent activity against a range of bacteria and fungi.[1]
Mechanism of Action: Disruption of Microbial Cell Integrity
The antimicrobial action of these compounds is believed to involve the disruption of microbial cell membranes and the inhibition of essential cellular processes. The lipophilic nature of the methoxyphenyl group may facilitate the passage of the molecule through the microbial cell wall, where the imidazole core can then interfere with vital functions.
Quantitative Data: In Vitro Antimicrobial Susceptibility
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 5-aryl-1H-imidazol-2-amine analogs against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | R Group (at position 5) | Microbial Strain | MIC (µg/mL) | Reference |
| Analog 6 | 4,5-Diphenyl (with methoxy substitution on another phenyl group) | S. aureus | 15.62 | [11] |
| Analog 7 | 4,5-Diphenyl (with methoxy substitution on another phenyl group) | E. coli | 31.25 | [11] |
| Analog 8 | 4,5-Diphenyl (with methoxy substitution on another phenyl group) | C. albicans | 15.62 | [11] |
| Analog 9 | 4-Biphenylyl | S. mutans | - | [12] |
| Analog 10 | 2,5-Disubstituted benzimidazole | B. subtilis | 3.12 | [13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[14]
Workflow Diagram:
Caption: Carrageenan-Induced Paw Edema Workflow.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (e.g., intraperitoneally or orally) to the rats. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin. [4]3. Induction of Edema: After a specific period (e.g., 30 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat. [4]4. Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Synthesis of this compound and Its Analogs
The synthesis of 2-aminoimidazoles can be achieved through various methods, with the Radziszewski reaction and its modifications being prominent. [10][15]A common and efficient approach for the synthesis of 5-aryl-1H-imidazol-2-amine derivatives involves the reaction of an α-haloketone with a guanidine derivative. [9][16]
General Synthetic Scheme
Caption: General Synthetic Scheme for 5-Aryl-1H-imidazol-2-amines.
Exemplary Synthetic Protocol
This protocol is a generalized procedure based on the synthesis of similar 2-aminoimidazoles. [16]
-
Reaction Setup: To a solution of α-bromo-4-methoxyacetophenone (1 equivalent) in ethanol, add guanidine hydrochloride (1.2 equivalents) and triethylamine (2.5 equivalents).
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Structure-Activity Relationships (SAR)
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the imidazole and phenyl rings.
-
Substitution at the 5-Position: The nature of the aryl group at the 5-position is critical for activity. Electron-donating groups, such as the methoxy group, on the phenyl ring are often associated with enhanced anticancer and antimicrobial activities.
-
Substitution on the Imidazole Nitrogens: Alkylation or arylation of the imidazole ring nitrogens can modulate the lipophilicity and steric properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
-
Substitution at the 2-Amine: Modification of the 2-amino group can lead to changes in the hydrogen bonding capacity and overall polarity of the compound, which can impact its interaction with biological targets.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents with diverse biological activities. The synthetic accessibility of these compounds, coupled with their potent anticancer, antimicrobial, and anti-inflammatory properties, makes them attractive candidates for further investigation. Future research should focus on:
-
Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways involved in the biological activities of these compounds.
-
In Vivo Efficacy and Safety: Comprehensive preclinical evaluation of the most promising analogs in relevant animal models of disease.
This technical guide provides a solid foundation for researchers to explore the therapeutic potential of this versatile class of imidazole derivatives. The detailed protocols and summarized data are intended to facilitate the design and execution of further studies aimed at translating these promising compounds into clinically effective drugs.
References
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Messa, F., Papadia, P., Perrone, S., & Salomone, A. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. [Link]
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An In-Depth Technical Guide to the In Vitro Anticancer Evaluation of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine Compounds
Foreword: The Rationale Behind the Investigation
The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including notable anticancer properties.[1][2][4] The anticancer effects of imidazole-containing molecules are often attributed to their ability to interact with various biological targets, such as enzymes and receptors, and even bind to DNA.[2] Specifically, compounds featuring the 5-(4-Methoxyphenyl)-1H-imidazol-2-amine core have emerged as a promising area of investigation. This guide provides a comprehensive framework for the in vitro evaluation of these compounds, detailing the critical experimental protocols and the scientific reasoning that underpins a robust preclinical assessment.
Section 1: Foundational Cytotoxicity Assessment - The MTT Assay
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and efficient colorimetric method for this purpose.[5]
Principle of the MTT Assay
The assay's principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cell death induced by the test compound.[5]
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay[5][7][8]
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only and untreated controls.
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
| Parameter | Description |
| Cell Line | Specific cancer cell line used (e.g., MCF-7, HCT-116, HepG2)[4] |
| Seeding Density | Number of cells seeded per well |
| Compound Concentrations | Range of concentrations of the test compound |
| Incubation Time | Duration of cell exposure to the compound (e.g., 24, 48, 72 hours) |
| IC₅₀ (µM) | The concentration of the compound that causes 50% inhibition of cell growth |
Section 2: Elucidating the Mechanism of Cell Death - Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of the compounds is established, the next critical step is to investigate the mechanism by which they induce cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer drugs.[7] Flow cytometry is a powerful technique for these analyses.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[8]
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Detailed Protocol: Annexin V/PI Apoptosis Assay[10][12][13]
-
Cell Preparation:
-
Seed cells in 6-well plates and treat them with the this compound compound at its predetermined IC₅₀ concentration for an appropriate duration (e.g., 24 hours).
-
Harvest the cells by trypsinization, and also collect the floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometric Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.
-
Acquire at least 10,000 events per sample.
-
The results will distinguish four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Lower-Left Quadrant | Negative | Negative | Viable Cells |
| Lower-Right Quadrant | Positive | Negative | Early Apoptotic Cells |
| Upper-Right Quadrant | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper-Left Quadrant | Negative | Positive | Necrotic Cells |
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI is a fluorescent dye that intercalates into the major groove of double-stranded DNA.[9] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[10] By staining a population of cells with PI and analyzing them with a flow cytometer, one can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol: Cell Cycle Analysis[14][15][17]
-
Cell Preparation and Fixation:
-
Treat cells with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to eliminate staining of double-stranded RNA.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometric Analysis:
-
Analyze the samples on a flow cytometer, ensuring the instrument is set to a linear scale for PI detection.
-
Gate on single cells to exclude doublets and aggregates.
-
Acquire at least 10,000 events.
-
The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the data using cell cycle analysis software.
-
Section 3: Investigating Molecular Targets
Many imidazole-based anticancer agents exert their effects by targeting specific molecular pathways involved in cell proliferation and survival.[2][4] Two common targets are tubulin and key signaling proteins.
Tubulin Polymerization Inhibition Assay
Principle: Microtubules, which are essential for cell division, are dynamic polymers of α- and β-tubulin.[11] Anticancer drugs can interfere with microtubule dynamics by either inhibiting their polymerization (like vinca alkaloids) or by stabilizing them (like taxanes). An in vitro tubulin polymerization assay can determine the effect of a compound on this process.[11][12] The assay typically monitors the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[11]
Detailed Protocol: Tubulin Polymerization Assay[18][20][21]
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing purified tubulin (e.g., from bovine brain), a general tubulin buffer, GTP, and a fluorescent reporter.
-
Add the test compound, a known inhibitor (e.g., Nocodazole), a known stabilizer (e.g., Paclitaxel), and a vehicle control to separate wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin reaction mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Compare the curves of the compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.
-
Western Blot Analysis of Signaling Pathways
Principle: Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[13] It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. This is crucial for investigating the effect of the imidazole compounds on key cancer-related signaling pathways, such as the PI3K/AKT pathway.[14]
Experimental Workflow: Western Blotting
Caption: General workflow for Western blot analysis.
Detailed Protocol: Western Blotting[24][25]
-
Protein Extraction:
-
Treat cells with the this compound compound.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands to quantify changes in protein expression or phosphorylation levels, normalizing to a loading control like β-actin or GAPDH.
-
Section 4: Data Synthesis and Interpretation
A comprehensive in vitro evaluation requires the integration of data from all the aforementioned assays. For instance, an IC₅₀ value from the MTT assay provides a measure of overall cytotoxicity. A subsequent finding of an increased population of Annexin V-positive cells and a sub-G1 peak in the cell cycle analysis would strongly suggest that this cytotoxicity is mediated through apoptosis.[4] Furthermore, if Western blot analysis reveals a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, this would provide a mechanistic link to the observed apoptosis. Similarly, if the compound is found to inhibit tubulin polymerization and cause cell cycle arrest at the G2/M phase, this points to a specific mechanism of action targeting the cytoskeleton.[1] By systematically applying these assays and logically connecting the results, a clear and scientifically rigorous picture of the anticancer potential of this compound compounds can be established.
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An In-depth Technical Guide to the Allosteric Inhibition of p38 MAPK: A Case Study of Doramapimod (BIRB 796)
Abstract: The mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of cellular responses to external stimuli, with the p38 MAPK cascade playing a central role in inflammation and stress responses.[1][] Consequently, inhibitors of p38 MAPK have been pursued as therapeutic agents for a host of inflammatory diseases and cancers.[3][4] This guide provides a detailed examination of the mechanism of action for a specific class of phenyl-imidazole-containing kinase inhibitors. Due to the limited public data on 5-(4-Methoxyphenyl)-1H-imidazol-2-amine, this document will use the well-characterized and structurally related compound, Doramapimod (BIRB 796) , as an exemplary model. Doramapimod is a highly potent, selective, and orally bioavailable inhibitor of p38 MAPK that operates through a unique allosteric mechanism.[5][6][7] We will dissect its molecular interactions, kinetic properties, and the experimental methodologies required to validate its mechanism, providing researchers and drug developers with a comprehensive technical framework.
Introduction: The p38 MAPK Pathway and the Rationale for Allosteric Inhibition
The p38 MAPK pathway is a tiered kinase cascade activated by inflammatory cytokines and environmental stressors.[8][9] This pathway culminates in the activation of p38 MAPK, which then phosphorylates a host of downstream substrates, including other kinases and transcription factors, to orchestrate a cellular response.[8][10] Dysregulation of this pathway is a hallmark of numerous inflammatory conditions, such as rheumatoid arthritis and Crohn's disease, as well as various cancers.[3][4]
Most early kinase inhibitors were designed to be ATP-competitive, binding to the highly conserved ATP pocket of the kinase (Type I and II inhibitors).[11] However, this approach often suffers from challenges in achieving high selectivity across the kinome, leading to off-target effects.[12] Allosteric inhibitors, which bind to sites distinct from the ATP pocket, offer a promising alternative to overcome these limitations.[12][13] These inhibitors, classified as Type III or IV, often exploit less conserved pockets, leading to greater selectivity.[11][14]
Doramapimod (BIRB 796) is a pioneering example of a Type III allosteric inhibitor.[6][15] It targets a binding site adjacent to the ATP pocket, which is only accessible after a significant conformational change in the kinase, providing a powerful mechanism for achieving both high potency and selectivity.[6][7]
Part 1: The Molecular Mechanism of Doramapimod
The inhibitory action of Doramapimod is a direct result of its unique binding mode to p38α MAPK. Unlike ATP-competitive inhibitors, Doramapimod binds to an allosteric site that is created by a conformational change in a key regulatory element of the kinase domain known as the DFG (Asp-Phe-Gly) motif.[6][7]
Key Features of Doramapimod's Binding:
-
DFG-Out Conformation: Doramapimod binding stabilizes the kinase in an inactive "DFG-out" conformation. In this state, the Asp and Phe residues of the DFG motif flip approximately 180 degrees from their positions in the active "DFG-in" state. This movement prevents the proper alignment of ATP and the substrate for catalysis.
-
Allosteric Pocket Occupancy: The inhibitor occupies a hydrophobic pocket adjacent to the ATP binding site, which is only formed in the DFG-out conformation.[16] This induced-fit mechanism is a hallmark of its action.[6][7]
-
Slow Dissociation Kinetics: A consequence of this mechanism is a very slow off-rate. Doramapimod is one of the slowest dissociating p38 MAPK inhibitors known, which contributes to its high potency and prolonged duration of action in cellular and in vivo models.[5][17]
-
High Potency and Selectivity: Doramapimod exhibits picomolar affinity for p38α with a dissociation constant (Kd) of 0.1 nM.[5][17] It shows over 330-fold greater selectivity for p38α compared to the related kinase JNK2 and has weak or insignificant activity against a wide range of other kinases.[5][17]
The interaction of Doramapimod with p38 MAPK prevents the upstream kinase MKK6 from phosphorylating and activating p38, effectively shutting down the signaling cascade.[17]
Signaling Pathway Interruption
The diagram below illustrates the p38 MAPK signaling cascade and the point of intervention by Doramapimod.
Caption: p38 MAPK signaling pathway and Doramapimod's point of inhibition.
Part 2: Quantitative Analysis and Selectivity
The potency and selectivity of a kinase inhibitor are critical parameters for its development as a therapeutic agent. These are determined through a series of in vitro biochemical assays.
| Parameter | p38α | p38β | p38γ | p38δ | JNK2 | c-RAF | B-Raf |
| IC50 (nM) | 38 | 65 | 200 | 520 | >10,000 | Weak | 83 |
| Kd (nM) | 0.1 | - | - | - | - | - | - |
| Data compiled from multiple sources.[5][17][18] |
The data clearly demonstrates Doramapimod's potent inhibition of the p38 isoforms, particularly p38α, and its high degree of selectivity against other kinases like JNK2.[5][17][19] This selectivity is a direct result of its unique allosteric binding mechanism, as the binding pocket it occupies is not conserved across the kinome.
Part 3: Experimental Validation Protocols
The mechanism of action of a kinase inhibitor like Doramapimod is elucidated through a combination of biochemical, biophysical, and cell-based assays. Below are representative protocols for key experiments.
Experimental Workflow Overview
The following diagram outlines a typical workflow for characterizing a novel kinase inhibitor.
Caption: High-level workflow for kinase inhibitor characterization.
Protocol 1: In Vitro Kinase Assay (Non-Radioactive)
This protocol is designed to determine the IC50 value of an inhibitor against p38 MAPK. It measures the phosphorylation of a known substrate, ATF-2.[20]
Objective: To quantify the dose-dependent inhibition of p38 MAPK activity.
Materials:
-
Recombinant human p38α MAPK
-
ATF-2 fusion protein (substrate)
-
Kinase Assay Buffer
-
ATP solution
-
Doramapimod (or test compound)
-
Anti-phospho-ATF-2 (Thr71) antibody
-
Reagents for Western Blotting
Procedure:
-
Preparation: Prepare serial dilutions of Doramapimod in DMSO, then dilute further in Kinase Assay Buffer.
-
Kinase Reaction:
-
In a microcentrifuge tube, combine recombinant p38α MAPK with the ATF-2 substrate.
-
Add the diluted Doramapimod or vehicle control (DMSO) to the kinase/substrate mixture. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction for 30 minutes at 30°C.
-
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-phospho-ATF-2 (Thr71) antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
-
Data Analysis: Quantify the band intensities. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[21]
Protocol 2: Cell-Based Assay for Target Engagement (Western Blot)
This assay confirms that the inhibitor can engage and inhibit p38 MAPK within a cellular context by measuring the phosphorylation of a downstream target.[22][23]
Objective: To measure the inhibition of stress-induced p38 pathway activation in cultured cells.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium
-
Lipopolysaccharide (LPS) for stimulation
-
Doramapimod (or test compound)
-
Cell lysis buffer
-
Antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-phospho-MK2 (Thr334)
Procedure:
-
Cell Culture and Treatment:
-
Plate THP-1 cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Doramapimod or vehicle control for 1 hour.[17]
-
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to activate the p38 pathway. A non-stimulated control should be included.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot.
-
Probe separate blots with antibodies against phospho-p38, total-p38, and phospho-MK2. The total-p38 blot serves as a loading control.
-
-
Data Analysis: Quantify the phosphorylation signal for p38 and its downstream substrate MK2. Normalize the phospho-protein signal to the total protein signal. This will demonstrate the dose-dependent inhibition of p38 pathway activity by the compound.
Protocol 3: X-ray Crystallography for Structural Validation
Obtaining a co-crystal structure of the inhibitor bound to its target kinase is the definitive method for confirming its binding mode.[6][7]
Objective: To determine the three-dimensional structure of the Doramapimod-p38 MAPK complex.
Procedure:
-
Protein Expression and Purification: Express and purify recombinant p38α MAPK. For some inhibitors, the kinase may need to be co-expressed with an upstream activating kinase (like MKK6) to achieve a specific phosphorylation state.[24]
-
Complex Formation: Incubate the purified p38α with a molar excess of Doramapimod to ensure saturation of the binding site.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, and temperature) using sitting-drop or hanging-drop vapor diffusion methods to obtain high-quality crystals of the complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray source (e.g., a synchrotron) to collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known p38 structure as a search model. Refine the model against the experimental data to obtain the final, high-resolution structure of the complex. This will reveal the precise atomic interactions between Doramapimod and the allosteric pocket of p38α.[25]
Conclusion and Future Directions
The mechanism of action of Doramapimod (BIRB 796) serves as a paradigm for the development of highly selective allosteric kinase inhibitors. By targeting a unique, induced-fit pocket adjacent to the ATP-binding site, it achieves a level of potency and selectivity that is often difficult to attain with traditional ATP-competitive inhibitors.[6][12] The experimental protocols detailed in this guide provide a robust framework for researchers to characterize similar molecules, from initial biochemical screening to definitive structural validation.
The success of the allosteric inhibition strategy, exemplified by Doramapimod, underscores the importance of exploring non-traditional binding sites in kinase drug discovery.[13][26] Future efforts in this field will likely focus on identifying new allosteric pockets in other kinases, developing novel chemical scaffolds to target them, and leveraging this mechanistic understanding to design the next generation of targeted therapies for a wide range of human diseases.
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N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.
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A Technical Guide to the Structure-Activity Relationship (SAR) of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine Derivatives
Abstract
The 2-aminoimidazole scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally relevant compounds, exhibiting a wide spectrum of biological activities.[1] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) for a specific, promising core: 5-(4-Methoxyphenyl)-1H-imidazol-2-amine. By systematically dissecting the molecule into its key pharmacophoric components—the C5-aryl ring, the imidazole core (including the N1-position), and the C2-amino group—we delineate a rational strategy for chemical modification aimed at optimizing biological activity. This document details the underlying scientific rationale for analog design, provides robust synthetic protocols, and presents hypothetical SAR data to guide future drug discovery efforts. The insights contained herein are intended to empower researchers, medicinal chemists, and drug development professionals to unlock the full therapeutic potential of this versatile chemical scaffold.
Introduction: The 2-Aminoimidazole Core as a Strategic Starting Point
The imidazole ring is a fundamental building block in numerous biological systems, most notably in the amino acid histidine, where it plays a critical role in protein structure and enzymatic catalysis.[2][3] The 2-aminoimidazole (2-AI) moiety, in particular, has garnered significant attention in medicinal chemistry due to its presence in various marine alkaloids with potent pharmacological properties.[1] These natural products have demonstrated activities ranging from antimicrobial and antibiofilm to anticancer and anti-inflammatory, underscoring the therapeutic promise of the 2-AI scaffold.[1][4][5]
The core molecule of interest, this compound, presents a strategic starting point for a focused SAR investigation. The methoxy-substituted phenyl ring at the C5 position offers a handle for exploring the impact of electronics and sterics on activity, while the primary amine at C2 and the secondary amine at N1 of the imidazole ring provide vectors for further chemical elaboration. This guide will systematically explore the SAR of this scaffold, providing a logical framework for the design and synthesis of novel analogs with enhanced potency and selectivity.
Strategic Dissection of the Core Scaffold for SAR Exploration
To conduct a thorough SAR study, the parent molecule is dissected into three primary regions for modification. This systematic approach allows for the independent evaluation of each component's contribution to the overall biological activity.
Caption: General workflow for the synthesis of 2-aminoimidazole analogs.
Synthesis of 5-(4-chlorophenyl)-1H-imidazol-2-amine (Analog A-2)
-
To a solution of 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 mmol) in ethanol (10 mL) is added guanidine hydrochloride (1.2 mmol) and sodium bicarbonate (2.5 mmol).
-
The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the title compound.
Biological Assay: In Vitro Kinase Inhibition Assay
The synthesized compounds are evaluated for their inhibitory activity against a target kinase (e.g., p38 MAP kinase, a known target for some imidazole derivatives) using a standard in vitro assay.
-
A solution of the test compound is prepared in DMSO at various concentrations.
-
The compound solution is added to a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
The reaction is incubated at 30°C for a specified period (e.g., 60 minutes).
-
The reaction is quenched, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based assay).
-
IC50 values are calculated by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This guide has outlined a systematic approach to the SAR exploration of this compound. The hypothetical SAR data presented suggests that potency can be enhanced by introducing electron-withdrawing substituents at the para-position of the C5-phenyl ring, small functionalized alkyl groups at the N1-position, and an acetyl group at the C2-amino position. These findings provide a solid foundation for the design of a second-generation library of analogs with potentially improved therapeutic properties. Future work should focus on synthesizing the proposed analogs, confirming their biological activity, and evaluating their pharmacokinetic profiles to advance the most promising candidates toward preclinical development.
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An In-depth Technical Guide to the Pharmacophore of 5-(4-Methoxyphenyl)-1H-imidazole Derivatives for ALOX15 Inhibition
Introduction: The Significance of Targeting ALOX15 in Inflammatory and Proliferative Diseases
Arachidonate 15-lipoxygenase (ALOX15), a lipid-peroxidizing enzyme, plays a pivotal role in the metabolism of polyunsaturated fatty acids, such as linoleic and arachidonic acid.[1][2][3] This enzymatic activity leads to the production of bioactive lipid mediators that are deeply implicated in the pathophysiology of a spectrum of human diseases, including inflammatory disorders and various cancers.[4][5][6] The metabolites of ALOX15 can exert both pro- and anti-inflammatory effects depending on the cellular context, making it a complex but compelling target for therapeutic intervention.[5][7][8][9] For instance, the ALOX15 product 15-hydroxyeicosatetraenoic acid (15-HETE) is involved in airway inflammation, while other metabolites like lipoxins are crucial for the resolution of inflammation.[2][9]
Given its significant role in disease pathogenesis, the development of selective ALOX15 inhibitors is a burgeoning area of pharmaceutical research.[6] Among the promising classes of inhibitors are derivatives of 5-(4-Methoxyphenyl)-1H-imidazole.[1] These compounds have demonstrated the potential for selective inhibition of ALOX15, offering a promising avenue for the development of novel therapeutics. This guide provides a comprehensive exploration of the pharmacophore of these imidazole derivatives, detailing the molecular features essential for their inhibitory activity against ALOX15.
The ALOX15 Signaling Pathway: A Target for Therapeutic Intervention
ALOX15 catalyzes the conversion of arachidonic acid to 15-HETE, a precursor to signaling molecules that can activate downstream pathways like the MEK-ERK pathway, leading to eosinophil-mediated airway inflammation.[2] The enzyme is also involved in the production of pro-inflammatory eoxins and can influence the expression of various chemokines, thereby promoting the migration of immune cells to inflammatory sites.[2][5] The intricate involvement of ALOX15 in these signaling cascades underscores its importance as a drug target.
Caption: ALOX15 Signaling Pathway and Point of Inhibition.
Pharmacophore Modeling: Unveiling the Key Molecular Features for ALOX15 Inhibition
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target.[10][11][12] This approach can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, utilizing the 3D structure of the target protein.[10][13] For the 5-(4-Methoxyphenyl)-1H-imidazole derivatives, a ligand-based approach has been instrumental in defining the common pharmacophore responsible for ALOX15 inhibition.[1]
The process of developing a pharmacophore model involves several key steps:
-
Training Set Selection: A diverse set of 5-(4-Methoxyphenyl)-1H-imidazole derivatives with a wide range of inhibitory activities against ALOX15 is selected.
-
Conformational Analysis: The low-energy conformations of each molecule in the training set are generated to explore the possible spatial arrangements of their chemical features.
-
Feature Identification and Alignment: Common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, are identified and aligned across the training set molecules.
-
Pharmacophore Model Generation: A 3D model is generated that represents the optimal spatial arrangement of these identified features.
-
Validation: The predictive power of the pharmacophore model is validated using a test set of molecules with known activities that were not included in the training set. A good model should be able to accurately predict the activity of these compounds.[14]
Caption: Pharmacophore Modeling Workflow.
The Common Pharmacophore of 5-(4-Methoxyphenyl)-1H-imidazole Derivatives
Through computational studies, a common pharmacophore for the allosteric inhibition of ALOX15 by 5-(4-methoxyphenyl)-1H-imidazole and related indole derivatives has been proposed.[1] The key features include:
-
An Aromatic Ring System: The imidazole ring serves as a core scaffold.
-
A Hydrogen Bond Donor/Acceptor: The nitrogen atoms within the imidazole ring can act as both hydrogen bond donors and acceptors, which is crucial for interaction with the enzyme's active site.
-
A Hydrophobic Moiety: The 4-methoxyphenyl group provides a significant hydrophobic interaction.
-
An Additional Hydrogen Bond Acceptor: The methoxy group on the phenyl ring can act as a hydrogen bond acceptor.
Substitutions on the imidazole and phenyl rings can significantly influence the inhibitory potency, highlighting the importance of a detailed Structure-Activity Relationship (SAR) analysis.
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing the lead compounds by identifying which chemical groups are important for biological activity and which are not. For the 5-(4-Methoxyphenyl)-1H-imidazole derivatives, the following SAR insights have been observed:
| Position of Substitution | Nature of Substituent | Effect on ALOX15 Inhibitory Activity |
| Imidazole Ring (N1-position) | Phenyl group | Generally favorable for activity.[15] |
| Imidazole Ring (C2-position) | Benzylthio moiety | Contributes to potent inhibition.[15] |
| Phenyl Ring (para-position) | Methoxy group | Enhances inhibitory potency, likely through hydrogen bonding.[1] |
| Phenyl Ring (other positions) | Introduction of a methyl group | May decrease inhibitory activity.[16] |
| Imidazole Ring (C4, C5-positions) | Di- or tri-substitution | Generally more active than mono-substituted derivatives.[16] |
These findings suggest that a combination of a substituted imidazole core with a strategically functionalized phenyl ring is essential for potent and selective ALOX15 inhibition.
Experimental Protocols for Pharmacophore Validation and Inhibitor Characterization
The validation of a pharmacophore model and the characterization of novel inhibitors require robust experimental assays. The following protocols are standard in the field for evaluating ALOX15 inhibitors.
Protocol 1: In Vitro ALOX15 Enzyme Inhibition Assay (UV-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified ALOX15.
Principle: This assay measures the enzymatic activity of ALOX15 by monitoring the formation of the conjugated diene product, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which absorbs light at 234 nm.[15][17][18]
Materials:
-
Purified recombinant human ALOX15
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a quartz cuvette, add the assay buffer, the test compound dilution (or DMSO for control), and the purified ALOX15 enzyme.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5 minutes).
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately monitor the increase in absorbance at 234 nm for a set time (e.g., 3-5 minutes).
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for ALOX15 Activity
Objective: To evaluate the inhibitory effect of test compounds on ALOX15 activity in a cellular context.
Principle: This assay measures the production of ALOX15 metabolites in cells that endogenously or exogenously express the enzyme.
Materials:
-
A suitable cell line (e.g., human airway epithelial cells)
-
Cell culture medium and supplements
-
Test compounds
-
Arachidonic acid
-
Enzyme-linked immunosorbent assay (ELISA) kit for 15-HETE or other relevant metabolites, or LC-MS/MS for quantification.
Procedure:
-
Culture the cells to a suitable confluency in multi-well plates.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Stimulate the cells with arachidonic acid to induce ALOX15 activity.
-
After incubation, collect the cell supernatant or cell lysates.
-
Quantify the amount of 15-HETE or other ALOX15 metabolites using a validated method like ELISA or LC-MS/MS.
-
Determine the IC50 of the compound in the cellular environment.
Conclusion and Future Directions
The exploration of the pharmacophore of 5-(4-Methoxyphenyl)-1H-imidazole derivatives has provided a solid foundation for the rational design of novel and selective ALOX15 inhibitors. The key molecular features identified, including the imidazole scaffold, the methoxyphenyl group, and specific substitution patterns, are critical for potent inhibitory activity. The detailed SAR analysis and robust experimental protocols outlined in this guide provide a clear roadmap for researchers and drug development professionals to advance the discovery of new therapeutic agents targeting ALOX15.
Future efforts should focus on synthesizing and evaluating new derivatives based on the established pharmacophore to improve potency, selectivity, and pharmacokinetic properties. The integration of advanced computational techniques, such as molecular dynamics simulations and machine learning, will further refine our understanding of the inhibitor-enzyme interactions and accelerate the drug discovery process.[19][20][21] Ultimately, the goal is to translate these scientific insights into clinically effective treatments for a range of inflammatory and proliferative diseases where ALOX15 plays a pathogenic role.
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Ivanov, I., et al. (2018). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Molecules. [Link]
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Zhao, R., et al. (2022). Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation. International Journal of Molecular Sciences. [Link]
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Aparoy, P., et al. (2010). Pharmacophore modeling and virtual screening for designing potential 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Kutzner, L., et al. (2023). Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology. Frontiers in Physiology. [Link]
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He, Y., et al. (2023). A review on the relationship between Arachidonic acid 15-Lipoxygenase (ALOX15) and diabetes mellitus. PeerJ. [Link]
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Hassan, I. R., et al. (2017). Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies. Progress in Lipid Research. [Link]
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Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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A... D., & S... S. (2025). Pharmacophore modeling in drug design. Methods. [Link]
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Shureiqi, I., & Zuo, X. (2011). ALOX15 as a Suppressor of Inflammation and Cancer: Lost in the Link. Journal of the National Cancer Institute. [Link]
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Sadik, C. D., et al. (2003). Inhibition of 15-lipoxygenases by flavonoids: Structure-activity relations and mode of action. Biochemical Pharmacology. [Link]
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K... D. R. (2015). Pharmacophore Modeling: Methods and Applications. Methods in Pharmacology and Toxicology. [Link]
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Li, X., et al. (2024). Arachidonate 15-lipoxygenase: A promising therapeutic target for alleviating inflammation in acute pancreatitis. World Journal of Gastroenterology. [Link]
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Zuo, X., & Shureiqi, I. (2011). ALOX15 as a Suppressor of Inflammation and Cancer: Lost in the Link. Journal of the National Cancer Institute. [Link]
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Kutzner, L., et al. (2023). Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology. Frontiers in Physiology. [Link]
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Unnamed Author. (2024). Development of novel ALOX15 inhibitors combining dual machine learning filtering and fragment substitution optimisation approaches, molecular docking and dynamic simulation methods. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Unnamed Author. (2021). Regulation of Tissue Inflammation by 12-Lipoxygenases. International Journal of Molecular Sciences. [Link]
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P... A., et al. (2024). Identification of Novel Human 15-Lipoxygenase-2 (h15-LOX-2) Inhibitors Using a Virtual Screening Approach. Journal of Medicinal Chemistry. [Link]
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Unnamed Author. (2024). Development of novel ALOX15 inhibitors combining dual machine learning filtering and fragment substitution optimisation approaches, molecular docking and dynamic simulation methods. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Jameson, J. B., et al. (2018). Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2. ACS Chemical Biology. [Link]
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Unnamed Author. (2022). Identification of Novel Arachidonic Acid 15-Lipoxygenase Inhibitors Based on the Bayesian Classifier Model and Computer-Aided High-Throughput Virtual Screening. International Journal of Molecular Sciences. [Link]
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He, Y., et al. (2023). A review on the relationship between Arachidonic acid 15-Lipoxygenase (ALOX15) and diabetes mellitus. PeerJ. [Link]
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Unnamed Author. (2017). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. MedChemComm. [Link]
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Unnamed Author. (2022). Identification of Novel Arachidonic Acid 15-Lipoxygenase Inhibitors Based on the Bayesian Classifier Model and Computer-Aided High-Throughput Virtual Screening. International Journal of Molecular Sciences. [Link]
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P... A., et al. (2024). Identification of novel human 15-lipoxygenase-2 (h15-LOX-2) inhibitors using a virtual screening approach. bioRxiv. [Link]
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McMillan, R. M., & Walker, E. R. (1992). Designing therapeutically effective 5-lipoxygenase inhibitors. Trends in Pharmacological Sciences. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the scarcity of direct experimental data for this specific molecule, this document synthesizes available information, including a reported melting point, with high-quality predicted values for key parameters such as pKa and logP. Furthermore, this guide details the established experimental protocols for the determination of these properties, offering a framework for empirical validation. Spectroscopic characteristics are discussed in the context of its molecular structure, with illustrative examples from closely related analogs to guide researchers in spectral interpretation. This document is intended to serve as a foundational resource for scientists and researchers engaged in the synthesis, characterization, and application of this and similar imidazole-based compounds.
Introduction: The Significance of this compound
This compound belongs to the imidazole class of heterocyclic compounds, a scaffold that is ubiquitous in biologically active molecules and pharmaceuticals. The imidazole ring, with its unique electronic properties and ability to participate in hydrogen bonding, often serves as a critical pharmacophore. The methoxyphenyl and amine substituents on the imidazole core of the title compound suggest potential for a range of biological activities, making a thorough understanding of its physicochemical properties essential for its exploration in drug development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and are therefore pivotal in the journey from a lead compound to a viable drug candidate.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while the molecular formula, molecular weight, and a melting point are based on experimental data, other values are predicted and should be confirmed through empirical testing.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₁N₃O | [1][2] |
| Molecular Weight | 189.21 g/mol | [1][2] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 124-126 °C | [3] |
| Boiling Point | 397.2 ± 22.0 °C (Predicted) | [4] |
| pKa | 6.32 ± 0.61 (Predicted for an isomer) | [4] |
| logP | 1.3 (Predicted for an isomer) | [5] |
Experimental Determination of Physicochemical Properties
This section outlines the standard experimental protocols for determining the key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.
-
Heating: The sample is heated at a steady rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) with a fresh sample.
-
Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[2][4][6][7][8]
Causality: The transition from a crystalline solid to a liquid involves overcoming the intermolecular forces of the crystal lattice. Impurities disrupt this lattice, typically leading to a depression and broadening of the melting point range.
Visualization of Melting Point Determination Workflow
Solubility Assessment
Solubility is a crucial parameter, especially in drug development, as it directly impacts bioavailability.
Protocol: Equilibrium Solubility Assay (Shake-Flask Method)
-
Preparation: A surplus of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, organic solvents) in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9][10][11][12]
Causality: The solubility of a compound is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is critical for predicting the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and receptor binding.
Protocol: Potentiometric Titration
-
Sample Preparation: A solution of the compound of known concentration is prepared in a suitable solvent (often a water-co-solvent mixture for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.
-
Data Analysis: The pKa is determined from the titration curve as the pH at which the compound is half-ionized.[1][13][14][15][16]
Causality: The pKa is a measure of the equilibrium constant for the dissociation of a proton from an acidic functional group or the association of a proton with a basic functional group. The shape of the titration curve reflects the change in the ratio of the ionized and non-ionized forms of the molecule as the pH of the solution changes.
Visualization of Potentiometric Titration Workflow
Lipophilicity (logP) Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.
Protocol: Shake-Flask Method for logP Determination
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[17][18][19]
Causality: The partitioning of a compound between two immiscible phases is driven by its relative affinity for each phase. A more lipophilic compound will preferentially partition into the non-polar n-octanol phase, resulting in a higher logP value.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Aromatic Protons: The protons on the methoxyphenyl ring will appear as two doublets in the aromatic region (typically δ 6.8-7.8 ppm). The protons ortho to the methoxy group will be more shielded and appear at a lower chemical shift than the protons meta to the methoxy group. The proton on the imidazole ring will likely appear as a singlet in the aromatic region.
-
Amine Protons: The -NH₂ protons will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The -NH proton of the imidazole ring will also be a broad singlet.
-
Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically around δ 3.8 ppm.[6][20][21]
¹³C NMR Spectroscopy:
-
Aromatic Carbons: The carbon atoms of the phenyl and imidazole rings will appear in the downfield region (typically δ 110-160 ppm). The carbon bearing the methoxy group will be significantly deshielded.
-
Imidazole Carbons: The C2 carbon of the imidazole ring, bonded to two nitrogen atoms, will be the most deshielded of the ring carbons.
-
Methoxy Carbon: The carbon of the methoxy group will appear as a signal around δ 55 ppm.[15]
Protocol: NMR Sample Preparation
-
Sample Weighing: Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.
-
Capping and Labeling: Cap the NMR tube and label it appropriately.[20][21][22][23][24]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide information about the functional groups present in the molecule.
-
N-H Stretching: The N-H stretching vibrations of the primary amine (-NH₂) and the imidazole N-H will appear as broad bands in the region of 3200-3500 cm⁻¹. Primary amines typically show two bands in this region.
-
C-H Stretching: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be just below 3000 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds in the imidazole and phenyl rings will appear in the 1450-1650 cm⁻¹ region.
-
C-O Stretching: The C-O stretching of the methoxy group will give a strong absorption band in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
Protocol: KBr Pellet Preparation for FT-IR
-
Grinding: Grind 1-2 mg of the sample with about 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar.
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent disc.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[5][25][26][27]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 189, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 174, or the loss of a formyl radical (•CHO) from the methoxy-substituted ring. The imidazole ring can also undergo characteristic fragmentation.[15]
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Conclusion
This technical guide has consolidated the available physicochemical data for this compound, providing a foundational understanding for researchers in the field. While a definitive experimental melting point has been reported, a comprehensive experimental characterization of its other properties, including solubility, pKa, logP, and detailed spectroscopic analysis, remains an area for future investigation. The detailed protocols provided herein offer a clear path for obtaining this crucial data, which will be invaluable for the rational design and development of novel therapeutics based on this promising imidazole scaffold.
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Unveiling the Therapeutic Potential of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine: A Guide to Target Identification and Validation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The unique electronic and structural properties of the imidazole ring, such as its ability to participate in hydrogen bonding and coordinate with metal ions, allow it to interact with a diverse range of biological macromolecules[1][4]. This guide focuses on the compound 5-(4-Methoxyphenyl)-1H-imidazol-2-amine, a molecule of significant interest due to its structural resemblance to known pharmacologically active agents. While specific biological data for this exact compound are limited, the extensive literature on analogous imidazole derivatives provides a strong foundation for hypothesizing and validating its potential therapeutic targets[5]. This document serves as an in-depth technical guide for researchers, outlining a strategic approach to systematically investigate and validate high-potential therapeutic targets for this compound. We will delve into the rationale behind selecting specific targets in oncology and inflammation, provide detailed experimental protocols for their validation, and present visual workflows to guide the research process.
Introduction: The Rationale for Target Exploration
The therapeutic promise of imidazole-containing compounds stems from their remarkable versatility in targeting various proteins and pathways implicated in disease. Marketed drugs such as the anticancer agent dacarbazine and the anti-inflammatory celecoxib underscore the clinical significance of this heterocyclic core[2][6]. The structure of this compound, featuring a methoxy-substituted phenyl ring and a 2-amino group on the imidazole core, suggests potential interactions with targets known to be modulated by similar motifs. The methoxyphenyl group can engage in hydrophobic and π-stacking interactions, while the 2-amino-imidazole moiety can act as a crucial hydrogen bond donor and acceptor, mimicking interactions of known kinase inhibitors and other enzyme modulators[7].
Based on a comprehensive review of imidazole derivatives' biological activities, this guide will focus on three high-priority potential targets:
-
Receptor Tyrosine Kinases (RTKs): Specifically, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer. Many imidazole-based compounds have been developed as potent kinase inhibitors[1][7].
-
Tubulin: A critical component of the cytoskeleton and a validated target for anticancer drugs. Imidazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site[8][9].
-
Cyclooxygenase-2 (COX-2): An enzyme pivotal to the inflammatory cascade and the target of several non-steroidal anti-inflammatory drugs (NSAIDs)[6].
The following sections will provide a detailed exploration of each target, including the scientific basis for its selection and a comprehensive workflow for experimental validation.
Potential Therapeutic Target in Oncology: VEGFR-2
Target Rationale
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of the signaling pathways that lead to angiogenesis, the formation of new blood vessels. In cancer, pathological angiogenesis is a hallmark, supplying tumors with the necessary nutrients and oxygen to grow and metastasize. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The imidazole scaffold is a common feature in many ATP-competitive kinase inhibitors, and several 2-phenyl benzimidazole derivatives have demonstrated potent inhibitory activity against VEGFR-2[1]. The 4-methoxyphenyl group of our lead compound can potentially occupy the hydrophobic pocket of the ATP-binding site, while the 2-amino-imidazole core can form key hydrogen bonds with the hinge region of the kinase, mimicking the binding mode of known inhibitors.
Signaling Pathway
The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival.
Caption: Experimental workflow for VEGFR-2 target validation.
Detailed Experimental Protocols
Protocol 2.4.1: In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™)
-
Objective: To determine the IC₅₀ value of the compound against VEGFR-2 kinase activity.
-
Materials: Recombinant human VEGFR-2 kinase, Poly(Glu,Tyr) 4:1 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), this compound, Sorafenib (positive control), kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Procedure:
-
Prepare a serial dilution of the test compound and Sorafenib in DMSO, then dilute in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the compound dilutions.
-
Add 5 µL of a solution containing the substrate and VEGFR-2 enzyme in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution (final concentration at Km for ATP).
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubate for 30 minutes and measure luminescence using a plate reader.
-
Calculate percent inhibition relative to DMSO controls and determine the IC₅₀ value using non-linear regression.
-
Protocol 2.4.2: HUVEC Tube Formation Assay
-
Objective: To assess the compound's ability to inhibit in vitro angiogenesis.
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Matrigel, EGM-2 medium, this compound, Suramin (positive control).
-
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C for 30 minutes.
-
Harvest HUVECs and resuspend in EGM-2 medium containing various concentrations of the test compound or control.
-
Seed 1.5 x 10⁴ cells per well onto the solidified Matrigel.
-
Incubate at 37°C, 5% CO₂ for 4-6 hours.
-
Visualize the formation of capillary-like structures (tubes) using a microscope.
-
Quantify the total tube length or number of branch points using image analysis software (e.g., ImageJ).
-
Compare the results from compound-treated wells to the vehicle control.
-
Potential Therapeutic Target in Oncology: Tubulin
Target Rationale
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and apoptosis, making tubulin an attractive target for cancer chemotherapy. Imidazole-based compounds have been reported to inhibit tubulin polymerization by binding to the colchicine site, a pocket distinct from the taxane and vinca alkaloid binding sites.[8][10] This class of agents can be effective in multidrug-resistant cancer cell lines. The planar imidazole ring and the substituted phenyl group of this compound are structural features consistent with known colchicine-site binders.
Experimental Validation Workflow
Validation begins with in vitro polymerization assays, followed by cellular assays to confirm the mechanism of action.
Caption: Experimental workflow for Tubulin target validation.
Detailed Experimental Protocols
Protocol 3.3.1: In Vitro Tubulin Polymerization Assay
-
Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.
-
Materials: Purified bovine brain tubulin (>99% pure), polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP, this compound, Paclitaxel (promoter control), Colchicine (inhibitor control).
-
Procedure:
-
Prepare compound dilutions in polymerization buffer.
-
In a 96-well plate, add tubulin to the wells on ice.
-
Add the compound dilutions to the wells.
-
Warm the plate to 37°C in a temperature-controlled spectrophotometer.
-
Initiate polymerization by adding GTP.
-
Monitor the change in absorbance at 340 nm over 60 minutes. An increase in absorbance indicates polymerization.
-
Calculate the rate and extent of polymerization and determine the IC₅₀ of inhibition.
-
Protocol 3.3.2: Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if the compound induces cell cycle arrest at the G2/M phase, a hallmark of microtubule-targeting agents.
-
Materials: Cancer cell line (e.g., HeLa or A549), complete culture medium, this compound, Nocodazole (positive control), PBS, 70% ethanol, RNase A, Propidium Iodide (PI).
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the compound or Nocodazole for 24 hours.
-
Harvest cells by trypsinization, wash with PBS, and fix by dropwise addition into ice-cold 70% ethanol while vortexing. Store at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Potential Therapeutic Target in Inflammation: Cyclooxygenase-2 (COX-2)
Target Rationale
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6] The diarylheterocycle motif is a common feature of selective COX-2 inhibitors (e.g., Celecoxib), where one aryl group binds to a hydrophobic pocket and a side chain on the other aryl group interacts with a secondary pocket unique to COX-2. The this compound structure is reminiscent of this motif, suggesting it may exhibit inhibitory activity against COX-2.[11]
Signaling Pathway
Inflammatory stimuli, such as cytokines (e.g., IL-1β), induce the expression of the COX-2 enzyme. COX-2 then converts arachidonic acid into prostaglandin H₂ (PGH₂), which is further metabolized by specific synthases into various prostaglandins (e.g., PGE₂) that promote inflammation, pain, and fever.
Caption: COX-2 inflammatory pathway and point of inhibition.
Detailed Experimental Protocols
Protocol 4.3.1: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the IC₅₀ of the compound against COX-1 and COX-2 and to establish its selectivity index.
-
Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid, colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical), this compound, Celecoxib (COX-2 selective control), Ibuprofen (non-selective control).
-
Procedure:
-
Prepare serial dilutions of the test compounds and controls.
-
In a 96-well plate, add the enzyme (either COX-1 or COX-2) and the compound dilution. Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes) to allow for prostaglandin production.
-
Stop the reaction and measure the amount of prostaglandin produced using the colorimetric detection reagents provided in the kit. The assay typically measures the peroxidase activity of the COX enzyme.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the IC₅₀ values for both enzymes and determine the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
-
Protocol 4.3.2: LPS-Induced PGE₂ Production in Macrophages
-
Objective: To assess the compound's ability to inhibit COX-2 activity in a cellular context.
-
Materials: Murine macrophage cell line (e.g., RAW 264.7), DMEM medium, Lipopolysaccharide (LPS), this compound, Dexamethasone (positive control), PGE₂ ELISA kit.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and activity.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE₂ in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Determine the dose-dependent inhibition of PGE₂ production by the compound.
-
Summary and Future Directions
This guide has outlined a rational, evidence-based approach to exploring the therapeutic potential of this compound. By focusing on high-probability targets such as VEGFR-2, tubulin, and COX-2, researchers can efficiently navigate the early stages of drug discovery. The provided experimental workflows and detailed protocols offer a clear path from initial biochemical screening to functional cellular validation. Positive results in these assays would provide a strong rationale for advancing the compound into more complex in vivo models of cancer and inflammation. Further studies could also explore other potential targets for imidazole derivatives, such as p38 MAP kinase and monoamine oxidase, to fully elucidate the pharmacological profile of this promising molecule.[12][13] The structural versatility of the imidazole core also allows for future medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.
References
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Methodological & Application
Application Notes & Protocols: A High-Throughput Screening Cascade for 5-(4-Methoxyphenyl)-1H-imidazol-2-amine
Introduction: The Therapeutic Potential of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Derivatives of the imidazole core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3] Notably, substituted imidazoles have been identified as potent inhibitors of key signaling proteins such as VEGFR-2 and B-Raf kinases, as well as modulators of G-protein coupled receptors (GPCRs), highlighting their significance in oncology and beyond.[2][4]
5-(4-Methoxyphenyl)-1H-imidazol-2-amine is a compound of interest that combines the proven imidazole core with a methoxyphenyl group, a common feature in many kinase inhibitors, and a 2-amino group that provides a key interaction point. While the specific biological targets of this molecule are yet to be fully elucidated, its structural features strongly suggest potential activity against protein kinases and GPCRs.
This document provides a comprehensive guide for deploying this compound in high-throughput screening (HTS) campaigns. It outlines a strategic, multi-stage screening cascade designed to efficiently identify its primary biological targets, confirm its activity, and eliminate common assay artifacts. The protocols provided are grounded in established HTS best practices to ensure data integrity and reproducibility.
Compound Management and Handling
Effective compound management is the bedrock of any successful HLS campaign, ensuring the integrity and reliability of screening data.[1][2]
Table 1: Compound Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Purity | ≥95% (confirmed by LC-MS and ¹H-NMR) | Impurities can lead to off-target effects or assay interference, generating false positives or negatives. |
| Solvent | 100% Dimethyl Sulfoxide (DMSO) | DMSO is a versatile solvent for a wide range of organic molecules and is compatible with most HTS assay formats at low final concentrations (typically ≤0.5%). |
| Stock Concentration | 10 mM | A standardized high concentration allows for serial dilutions across various assay formats and minimizes the impact of DMSO on the assay. |
| Storage | -20°C or -80°C in low-volume, sealed containers | Minimizes solvent evaporation and compound degradation. Aliquoting into single-use plates is recommended to avoid freeze-thaw cycles. |
| Plate Format | 384-well or 1536-well polypropylene plates | Compatible with automated liquid handlers and reduces reagent consumption. Polypropylene is preferred for its low compound binding properties. |
A Strategic HTS Cascade for Target Identification
A tiered approach, or screening cascade, is the most efficient method for hit identification and validation. This strategy employs a broad primary screen to identify initial "hits," followed by more specific secondary and counter-screens to confirm activity and rule out artifacts.
Caption: Principle of the AlphaScreen™ kinase inhibition assay.
Materials:
-
Kinase of interest (e.g., a panel of representative serine/threonine and tyrosine kinases)
-
Biotinylated substrate peptide
-
ATP
-
AlphaScreen™ Streptavidin Donor Beads and Protein A Acceptor Beads
-
Phospho-specific antibody
-
Assay buffer (specific to the kinase)
-
384-well low-volume white microplates
Procedure:
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of 10 mM this compound stock solution (in 100% DMSO) into the assay plate wells for a final concentration of 10 µM in a 5 µL reaction volume. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Kinase Reaction: a. Prepare a kinase/substrate mix in assay buffer. b. Add 2.5 µL of the kinase/substrate mix to the wells. c. Prepare an ATP solution in assay buffer. d. Add 2.5 µL of the ATP solution to initiate the reaction. e. Incubate for 60 minutes at room temperature.
-
Detection: a. Prepare a solution of AlphaScreen™ Acceptor beads conjugated with the phospho-specific antibody and Donor beads in detection buffer. b. Add 5 µL of the bead solution to the wells. c. Incubate for 60 minutes at room temperature in the dark. d. Read the plate on an AlphaScreen-compatible plate reader.
Protocol 1.2: Cell-Based GPCR Antagonist Assay (HTRF® cAMP)
Homogeneous Time-Resolved Fluorescence (HTRF®) assays are robust for measuring second messenger modulation, such as cAMP levels, following GPCR activation or inhibition. [5][6][7]This protocol screens for antagonists of Gs or Gi-coupled receptors.
Procedure:
-
Cell Plating: Seed cells stably expressing the GPCR of interest into 384-well plates and incubate overnight.
-
Compound Addition: Add this compound to the wells at a final concentration of 10 µM.
-
Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits 80% of the maximal response (EC80).
-
Lysis and Detection: Add the HTRF® cAMP detection reagents (d2-labeled cAMP and anti-cAMP cryptate) according to the manufacturer's protocol. [6]5. Incubation and Reading: Incubate for 1 hour at room temperature and read on an HTRF-compatible plate reader.
Part 2: Hit Confirmation and Dose-Response Analysis
Compounds that show significant activity in the primary screen (e.g., >50% inhibition or a Z-score > 3) are advanced to dose-response testing to confirm their activity and determine their potency (IC50 or EC50).
Procedure:
-
Prepare a serial dilution of this compound, typically a 10-point, 3-fold dilution series starting from 100 µM.
-
Repeat the primary assay protocol (either kinase or GPCR) with the diluted compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50/EC50 value. [8] Table 2: Representative Dose-Response Data
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | Kinase X | AlphaScreen™ | 1.2 |
| This compound | GPCR Y | HTRF® cAMP | 5.8 |
Part 3: Secondary Assays and Counter-Screens
Confirmed hits must be evaluated in secondary and counter-screens to verify their mechanism of action and rule out non-specific activity or assay artifacts.
Protocol 3.1: Orthogonal Biochemical Assay
To confirm that the observed activity is not an artifact of the primary assay technology, an orthogonal assay with a different detection method should be employed. For a kinase hit, this could be a mobility shift assay or a technology that measures ADP production.
Protocol 3.2: Cell-Based Target Engagement Assay
For a confirmed hit from a biochemical assay, it is crucial to demonstrate activity in a cellular context. A cell-based assay, such as a phospho-flow cytometry assay or a reporter gene assay downstream of the target kinase or GPCR, can confirm that the compound is cell-permeable and engages its target in a physiological environment.
Protocol 3.3: Counter-Screen for Assay Interference
The imidazole moiety can potentially interfere with certain assay formats. [9]It is essential to perform counter-screens to identify and eliminate false positives.
Autofluorescence:
-
Procedure: Incubate this compound in assay buffer in an empty plate and measure fluorescence at the assay's excitation and emission wavelengths. [10]* Rationale: Compounds that are intrinsically fluorescent can generate a false signal. This is a known issue for some heterocyclic compounds. [11] Cytotoxicity:
-
Assay: Use a cell viability assay such as CellTiter-Glo® (measures ATP levels) or an MTS assay. [12][13][14][15]* Procedure: Treat cells with the compound at the same concentrations used in the primary cell-based assays and measure cell viability after a relevant incubation period.
-
Rationale: Compound-induced cell death can lead to a decrease in signal in cell-based assays, mimicking target inhibition.
Data Analysis and Quality Control
Robust data analysis and stringent quality control are paramount in HTS. The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. [3][16][17]
-
Formula: Z' = 1 - (3σp + 3σn) / |µp - µn|
-
Where σp and µp are the standard deviation and mean of the positive control, and σn and µn are the standard deviation and mean of the negative control.
-
-
Interpretation:
-
Z' > 0.5: Excellent assay, suitable for HTS.
-
0 < Z' < 0.5: Marginal assay, may require optimization.
-
Z' < 0: Unacceptable assay.
-
Caption: A typical workflow for HTS data analysis.
Conclusion
This compound represents a promising starting point for drug discovery due to its privileged imidazole scaffold. The systematic screening cascade detailed in these application notes provides a robust framework for identifying and validating its biological targets. By employing a combination of biochemical and cell-based assays, along with rigorous counter-screening and data analysis, researchers can confidently advance this compound through the hit-to-lead optimization process. This strategic approach minimizes the risk of pursuing artifactual hits and maximizes the potential for discovering novel, potent, and specific modulators of key biological pathways.
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Verma, A., et al. (2014). 4-(4-Methoxyphenyl) -5- Phenyl -1H- Imidazoles from 4-Methoxybenzil in the Absence of C. International Journal of Scientific and Research Publications, 4(9). Available from: [Link]
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Gudynaitė-Savitch, L., et al. (2023). SYNTHESIS OF NEW 4-PHENYL-1-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOLE-2-THIOLDERIVATIVES. Chemija, 34(2). Available from: [Link]
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Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors. (2014). European Journal of Medicinal Chemistry, 85, 540-551. Available from: [Link]
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Davis, M. I., et al. (2011). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 716, 139–151. Available from: [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. Available from: [Link]
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Coussens, N. P., et al. (2012). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 823, 215–231. Available from: [Link]
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Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in pharmacological sciences, 38(11), 934-946. Available from: [Link]
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Bettayeb, K., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International journal of molecular sciences, 15(2), 3234-3253. Available from: [Link]
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Al-Warhi, T., et al. (2022). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules, 27(21), 7248. Available from: [Link]
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Application Notes and Protocols for 5-(4-Methoxyphenyl)-1H-imidazol-2-amine in Drug Discovery Pipelines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine in modern drug discovery. This document outlines the scientific rationale for investigating this compound and provides detailed protocols for its evaluation in key therapeutic areas.
Introduction: The 2-Aminoimidazole Scaffold as a Privileged Structure
The 2-aminoimidazole skeleton is a recurring motif in natural products, particularly marine alkaloids, and has been identified as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its ability to serve as a versatile building block for designing modulators of various biological targets.[1][2] The unique physicochemical properties of the 2-aminoimidazole core, including its ability to act as a bioisostere for guanidine and other functionalities, make it an attractive starting point for developing novel therapeutics.[1] The subject of this guide, this compound, incorporates this valuable scaffold, suggesting its potential for a wide range of pharmacological activities.
Potential Therapeutic Applications and Screening Strategies
Based on the established biological activities of the broader 2-aminoimidazole class, we have identified several high-potential therapeutic areas for the investigation of this compound.
Antimicrobial and Antibiofilm Activity
Bacterial biofilms are a significant challenge in clinical settings, contributing to persistent infections and antibiotic resistance. The 2-aminoimidazole scaffold is a known inhibitor of biofilm formation in a variety of pathogenic bacteria.[3][4]
Scientific Rationale: The mechanism of action for antibiofilm 2-aminoimidazoles is often non-bactericidal, which is advantageous as it may exert less selective pressure for the development of resistance.[3] These compounds can disrupt biofilm formation and disperse existing biofilms, potentially re-sensitizing bacteria to conventional antibiotics.[3]
Experimental Workflow: Biofilm Inhibition Assay
Caption: Workflow for assessing biofilm inhibition.
Detailed Protocol: Crystal Violet Biofilm Assay
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).
-
Culture a bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) overnight in a suitable broth (e.g., Tryptic Soy Broth).
-
Dilute the overnight culture to an optical density at 600 nm (OD600) of 0.05 in fresh broth.
-
-
Assay:
-
In a sterile 96-well flat-bottom plate, add 180 µL of the diluted bacterial culture to each well.
-
Add 20 µL of the test compound in serial dilutions to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (a known biofilm inhibitor).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Quantification:
-
Carefully discard the culture medium and gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the wells with water to remove excess stain and allow the plate to dry.
-
Solubilize the bound stain by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to the vehicle control indicates biofilm inhibition.
-
Anticancer Activity
Derivatives of the imidazole scaffold have demonstrated cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms of action are diverse, including the inhibition of kinases and disruption of the cell cycle.[5][6]
Scientific Rationale: The planar nature of the imidazole ring and its ability to participate in hydrogen bonding and π-stacking interactions make it a suitable pharmacophore for targeting ATP-binding sites in kinases or interacting with DNA.
Experimental Workflow: Cell Viability Assay
Caption: Inhibition of MAO-catalyzed reaction.
Detailed Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from commercially available kits. [7][8]
-
Reagent Preparation:
-
Obtain recombinant human MAO-A and MAO-B enzymes.
-
Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a stock solution of a suitable substrate (e.g., p-tyramine or kynuramine). [9][10][11] * Prepare a working solution of a detection reagent that reacts with H2O2 (a product of the MAO reaction) to produce a fluorescent signal (e.g., Amplex Red in the presence of horseradish peroxidase).
-
-
Assay Procedure:
-
In a black 96-well plate, add 50 µL of assay buffer containing the MAO enzyme (MAO-A or MAO-B).
-
Add 25 µL of the test compound at various concentrations. For IC50 determination, a range from 0.01 µM to 100 µM is recommended. Include positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) and a no-inhibitor control. [10] * Pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate and detection reagent mixture.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex Red).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Adrenergic Receptor Binding
Some 2-aminoimidazole derivatives are known to interact with adrenergic receptors, acting as either agonists or antagonists. [2][12] Scientific Rationale: The structural similarity of the 2-aminoimidazole moiety to catecholamines suggests potential interactions with adrenergic receptors. Determining the binding affinity of this compound for subtypes of adrenergic receptors (e.g., α2-adrenergic receptors) is a valuable screening step. [13][14] Detailed Protocol: Radioligand Receptor Binding Assay for α2-Adrenergic Receptors
-
Membrane Preparation:
-
Prepare cell membrane homogenates from a cell line stably expressing the human α2A-adrenergic receptor.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand with known affinity for the α2A-receptor (e.g., [3H]RX821002), and various concentrations of the unlabeled test compound (this compound).
-
Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a known unlabeled antagonist (e.g., yohimbine). [15] * Incubate the mixture to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the ability of the test compound to displace the radioligand and calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
-
Data Summary Table
The following table should be used to summarize the experimental results obtained from the protocols described above.
| Assay | Target/Cell Line | Endpoint | Result (e.g., IC50, MIC) |
| Biofilm Inhibition | P. aeruginosa | % Inhibition at 100 µM | |
| Biofilm Inhibition | S. aureus | % Inhibition at 100 µM | |
| Cytotoxicity | MCF-7 | IC50 (µM) | |
| Cytotoxicity | HCT-116 | IC50 (µM) | |
| MAO Inhibition | MAO-A | IC50 (µM) | |
| MAO Inhibition | MAO-B | IC50 (µM) | |
| Receptor Binding | α2A-Adrenergic Receptor | Ki (µM) |
Conclusion
This compound represents a promising starting point for drug discovery campaigns due to its incorporation of the pharmacologically privileged 2-aminoimidazole scaffold. The protocols detailed in these application notes provide a robust framework for the initial screening and characterization of this compound's biological activities. The potential for this molecule to exhibit antimicrobial, anticancer, and neuromodulatory effects warrants its investigation in the respective therapeutic pipelines.
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini Reviews in Medicinal Chemistry. Retrieved from [Link]
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- Ilaš, J., & Kikelj, D. (2008). 2-Aminoimidazoles in Medicinal Chemistry. Current Medicinal Chemistry.
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antibodies-online.com. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
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Blackledge, M. S., et al. (2015). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Drug Design, Development and Therapy. Retrieved from [Link]
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Rogers, S. A., Bero, J. D., & Melander, C. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. ChemBioChem. Retrieved from [Link]
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Cavalleri, B., et al. (1977). Synthesis and biological activity of some 2-aminoimidazoles. Arzneimittel-Forschung. Retrieved from [Link]
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- Rastegari, A., et al. (2022). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Medicinal Chemistry.
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Ghorab, M. M., et al. (2017). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules. Retrieved from [Link]
- Kedar, R. M., & Ambadkar, D. S. (2013). An Efficient Synthesis of 2-Substitutedphenyl-4-(4-Methoxyphenyl)-5-Phenyl-1H-Imidazoles from 4-Methoxybenzil in the Absence of Catalyst.
- Liu, X.-F., et al. (2006). Synthesis and Biological Activity of N-Substituted Benzylidene-4-(4-methoxyphenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine. Chinese Journal of Chemistry.
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Akahane, A., et al. (1983). Pharmacological properties of 2-[(5-chloro-2-methoxyphenyl)azo]-1H-imidazole (M6434). Nihon Yakurigaku Zasshi. Retrieved from [Link]
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Application Notes & Protocols for Cellular Assays with 5-(4-Methoxyphenyl)-1H-imidazol-2-amine
Prepared by: Gemini, Senior Application Scientist
Introduction
5-(4-Methoxyphenyl)-1H-imidazol-2-amine is a chemical entity featuring a core imidazole ring, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] While extensive biological data for this specific molecule are not widely published, the broader class of imidazole-containing compounds is known to exhibit a diverse range of pharmacological activities, including potent anticancer properties.[2][3] Structurally related imidazole derivatives have been shown to induce cytotoxicity in various cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.[2][4]
For instance, studies on similar imidazole thione derivatives have demonstrated significant cytotoxic effects against breast, liver, and colon cancer cell lines, with IC50 values in the low micromolar range.[2] Mechanistic studies of these related compounds revealed an induction of pre-G1 apoptosis and cell cycle arrest at the G2/M phase.[2] Another investigation into benzimidazole derivatives highlighted their ability to induce S/G2 cell cycle arrest and apoptosis in leukemic cells.[4]
Given the established precedent for the biological activity of imidazole-based compounds, this document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. The following protocols are designed to be self-validating and are grounded in established methodologies for assessing key cellular processes. We will detail step-by-step procedures for evaluating:
-
Cell Viability and Cytotoxicity: To determine the dose-dependent effect of the compound on cell proliferation and survival.
-
Apoptosis Induction: To ascertain whether the compound induces programmed cell death.
-
Cell Cycle Progression: To analyze the impact of the compound on the cell division cycle.
These assays will provide a foundational understanding of the bioactivity of this compound and guide further mechanistic studies.
Section 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.[5][6]
Workflow for MTT Assay
Caption: Workflow of the MTT Cell Viability Assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]
-
Cell culture medium (serum-free for MTT incubation step)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[6]
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[6]
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.[6]
-
Solubilization: After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from all readings. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Summary Table: MTT Assay
| Parameter | Description | Example Value |
| Cell Line | Cancer cell line used for the assay | e.g., MCF-7 (Breast Cancer) |
| Seeding Density | Number of cells seeded per well | 8,000 cells/well |
| Compound Concentrations | Range of concentrations tested | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | Duration of compound treatment | 48 hours |
| IC50 Value | Concentration for 50% inhibition | To be determined |
Section 2: Apoptosis Detection by Annexin V Staining
Apoptosis, or programmed cell death, is a critical process that can be induced by anticancer agents. A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain late apoptotic and necrotic cells, which have compromised membrane integrity.[8]
Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.
Detailed Protocol: Annexin V/PI Staining for Flow Cytometry
Materials:
-
FITC Annexin V/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant that may contain apoptotic cells.[8]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[8]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Summary Table: Apoptosis Assay
| Parameter | Description | Expected Outcome |
| Cell Population | Quadrant in Flow Cytometry Plot | % of Total Cells |
| Live Cells | Lower Left (Annexin V- / PI-) | Decreases with treatment |
| Early Apoptotic | Lower Right (Annexin V+ / PI-) | Increases with treatment |
| Late Apoptotic | Upper Right (Annexin V+ / PI+) | Increases with treatment |
| Necrotic Cells | Upper Left (Annexin V- / PI+) | May or may not change |
Section 3: Cell Cycle Analysis by Propidium Iodide Staining
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry analysis of DNA content using a fluorescent intercalating agent like Propidium Iodide (PI) is a standard method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). This is based on the principle that the amount of DNA in a cell is directly proportional to its fluorescence intensity after staining with PI.
Workflow for Cell Cycle Analysis
Sources
- 1. This compound | 60472-20-0 | Benchchem [benchchem.com]
- 2. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Potent in Vitro and in Vivo Anticancer Agents Based on 1-(3',4',5'-Trimethoxyphenyl)-2-Aryl-1H-Imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - UK [thermofisher.com]
The Emergence of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine as a Versatile Kinase Research Tool: Application Notes and Protocols
Abstract
Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule inhibitors that target specific kinases has revolutionized therapeutic strategies and provided invaluable tools for basic research.[1] Within the diverse landscape of kinase inhibitors, the imidazole scaffold has emerged as a privileged structure in medicinal chemistry due to its synthetic tractability and ability to form key interactions within the ATP-binding pocket of kinases. This document provides a comprehensive guide to the use of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine, a representative imidazole-based compound, as a research tool for kinase studies. We will delve into its synthesis, proposed mechanism of action, and provide detailed protocols for its application in both biochemical and cell-based kinase assays. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar small molecules to dissect kinase signaling pathways and discover novel therapeutic agents.
Introduction: The Significance of Imidazole-Based Kinase Inhibitors
The human kinome comprises over 500 protein kinases that orchestrate a vast array of cellular processes.[2] The structural conservation of the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors. The imidazole ring system has proven to be a versatile scaffold for the design of potent and selective kinase inhibitors. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to the development of numerous clinical candidates and approved drugs targeting a range of kinases.
This compound represents a foundational structure within this class of compounds. Its synthesis is straightforward, and its core structure provides a platform for further chemical modification to optimize potency and selectivity against specific kinase targets. While the precise kinase inhibitory profile of this specific molecule is a subject of ongoing investigation, its structural motifs are present in inhibitors of various kinase families, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Janus Kinases (JAKs). Therefore, it serves as an excellent model compound for outlining the experimental workflows used to characterize novel kinase inhibitors.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the preparation of an α-haloketone intermediate followed by cyclization with a guanidine derivative. The following is a representative synthetic scheme.
Diagram: Synthetic Pathway for this compound
Caption: A two-step synthesis of this compound.
Protocol 2.1: Synthesis of α-Bromo-4-methoxyacetophenone
-
In a fume hood, dissolve 4-methoxyacetophenone in glacial acetic acid.
-
Slowly add bromine (Br₂) dropwise to the solution while stirring at room temperature.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain α-bromo-4-methoxyacetophenone.
Protocol 2.2: Synthesis of this compound
-
Dissolve α-bromo-4-methoxyacetophenone and guanidine hydrochloride in ethanol.
-
Add a base, such as sodium ethoxide, to the mixture to neutralize the hydrochloride and free the guanidine base.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Application Notes: Characterizing Kinase Inhibition
The primary application of this compound as a research tool is to investigate its interaction with and inhibition of protein kinases. A systematic approach is necessary to determine its potency, selectivity, and mechanism of action.
Initial Screening and Potency Determination (IC50)
The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of an inhibitor. Biochemical assays are typically the first step in this characterization.
These assays measure the direct inhibition of purified kinase enzyme activity. Several formats are available, with luminescence-based assays being popular for their high-throughput capabilities and sensitivity. The ADP-Glo™ Kinase Assay is a widely used example that measures the amount of ADP produced in a kinase reaction.
Diagram: Workflow for Biochemical IC50 Determination
Caption: High-throughput biochemical IC50 determination workflow.
Protocol 3.1: Luminescence-Based Biochemical Kinase Assay (e.g., ADP-Glo™)
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Kinase Reaction: In a 384-well plate, add the purified kinase, its specific substrate, and ATP to initiate the reaction in the presence of varying concentrations of the inhibitor. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling
A crucial aspect of characterizing a kinase inhibitor is to determine its selectivity across the kinome.[2] This is essential to understand potential off-target effects and to identify the most likely cellular targets. Large-scale kinase panels are commercially available for this purpose.
| Service Provider | Assay Principle | Number of Kinases |
| Reaction Biology | Radiometric (³³P-ATP) filter binding assays | >700 |
| DiscoverX (Eurofins) | KINOMEscan™ (competition binding assay) | >450 |
| Promega | NanoBRET™ Target Engagement Intracellular Assay | >200 |
Table 1: Examples of Commercially Available Kinase Profiling Services
Cell-Based Assays: Assessing Target Engagement and Cellular Potency
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing the inhibitor's activity within a living cell.[1] These assays can measure target engagement, inhibition of downstream signaling, and overall cellular effects such as apoptosis or inhibition of proliferation.
A common method to assess the cellular activity of a kinase inhibitor is to measure the phosphorylation status of its downstream substrates.
Diagram: Cellular Kinase Inhibition and Downstream Signaling
Caption: Inhibition of a target kinase blocks downstream signaling.
Protocol 3.2: Western Blot Analysis of Substrate Phosphorylation
-
Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target kinase's substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or total protein levels of the substrate) to determine the dose-dependent inhibition of substrate phosphorylation.
To assess the functional consequences of kinase inhibition, cell proliferation or viability assays are employed. These assays, such as the MTT or CellTiter-Glo® assays, measure the metabolic activity of cells, which correlates with cell number.
Protocol 3.3: Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This compound serves as a valuable research tool and a foundational scaffold for the development of more complex and selective kinase inhibitors. The protocols outlined in this guide provide a comprehensive framework for characterizing its biochemical and cellular activities. By systematically determining its potency, selectivity, and functional effects, researchers can gain insights into the roles of specific kinases in health and disease. Future efforts in the development of derivatives of this compound could focus on structure-activity relationship (SAR) studies to enhance its potency and selectivity for specific kinase targets of therapeutic interest. The integration of computational modeling with experimental screening will further accelerate the discovery of next-generation kinase inhibitors based on the versatile imidazole scaffold.
References
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
- Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161737.
- Bamborough, J., et al. (2012). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 55(22), 9437-9448.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Ferguson, F. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161737.
- IJSRP. (2013). 4-(4-Methoxyphenyl) -5- Phenyl -1H- Imidazoles from 4-Methoxybenzil in the Absence of C.
- MDPI. (2020). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2020(4), M1163.
Sources
Application Notes & Protocols: The 5-(4-Methoxyphenyl)-1H-imidazol-2-amine Scaffold for Novel Therapeutic Agent Development
Abstract
The 2-aminoimidazole moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous marine natural products with potent biological activities. This document provides a comprehensive technical guide for researchers and drug development professionals on leveraging the 5-(4-methoxyphenyl)-1H-imidazol-2-amine core structure for the discovery and development of novel therapeutic agents. We will detail protocols for the synthesis and characterization of this scaffold, outline strategies for primary biological screening and mechanism of action studies, and present a workflow for systematic lead optimization. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methodologies.
Introduction: The Rationale for the Scaffold
The this compound scaffold combines several advantageous features for drug discovery. The 2-aminoimidazole core is a versatile pharmacophore known to engage in critical hydrogen bonding interactions with various biological targets, including kinases and G-protein coupled receptors. The 4-methoxyphenyl group at the 5-position provides a metabolically stable, lipophilic anchor that can be further functionalized to modulate potency and pharmacokinetic properties. This scaffold serves as an excellent starting point for exploring a wide range of therapeutic areas, from oncology to neurodegenerative disease.
Our initial focus will be on evaluating its potential as an anti-proliferative agent, a common activity for this class of compounds. The protocols described herein will guide the user from initial synthesis to advanced biological characterization.
Synthesis and Characterization of the Core Scaffold
A robust and scalable synthesis is the foundation of any drug discovery program. The most direct route to synthesizing this compound involves the condensation of 2-amino-1-(4-methoxyphenyl)ethan-1-one with cyanamide.
Experimental Protocol: Synthesis
Causality: This one-pot reaction is efficient and typically proceeds in good yield. The hydrochloride salt of the aminoketone is used to improve solubility and stability. Cyanamide serves as the source for the guanidinium portion of the 2-aminoimidazole ring. The reaction is heated to overcome the activation energy for the cyclization-condensation cascade.
Materials:
-
2-Amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride
-
Cyanamide (50 wt. % solution in water)
-
Sodium hydroxide (NaOH)
-
Isopropanol
-
Diethyl ether
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add 2-amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride (1.0 eq).
-
Add isopropanol (20 mL) and begin stirring.
-
Add the cyanamide solution (1.2 eq) to the flask.
-
Slowly add a 1M NaOH solution to neutralize the hydrochloride salt and basify the reaction mixture to a pH of ~9-10.
-
Attach the reflux condenser and heat the mixture to reflux (~82°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, washing with cold diethyl ether.
-
Dry the product under vacuum to yield this compound.
Characterization
The identity and purity of the synthesized scaffold must be rigorously confirmed.
| Technique | Purpose | Expected Result |
| ¹H NMR | Structural confirmation | Peaks corresponding to aromatic protons, imidazole proton, amine protons, and methoxy group protons with appropriate chemical shifts and splitting patterns. |
| ¹³C NMR | Structural confirmation | Peaks corresponding to all unique carbon atoms in the molecule. |
| LC-MS | Purity and Mass Verification | A single major peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the [M+H]⁺ of the target compound (C₁₀H₁₁N₃O). |
| HRMS | Exact Mass Determination | Provides high-resolution mass data to confirm the elemental composition. |
Primary Screening: Anti-Proliferative Activity
A logical first step in evaluating a novel scaffold is to assess its effect on cell viability and proliferation, typically using cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.
Experimental Protocol: MTT Cell Viability Assay
Causality: This assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of the this compound scaffold in complete medium, starting from a high concentration (e.g., 100 µM).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (containing only DMSO at the same concentration as the highest compound dose) and "untreated control" wells.
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Purple formazan crystals should become visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus compound concentration. Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Workflow for Initial Biological Evaluation
The following diagram illustrates a typical workflow from synthesis to initial biological characterization.
Caption: Workflow from scaffold synthesis to primary screening decision point.
Mechanism of Action (MoA) and Lead Optimization
If the scaffold demonstrates promising anti-proliferative activity (e.g., an IC₅₀ < 10 µM), the next steps involve identifying its molecular target and optimizing its structure to improve potency and drug-like properties. Many 2-aminoimidazole compounds are known to be kinase inhibitors.
Potential MoA: Kinase Inhibition
Hypothesis: The scaffold may inhibit a protein kinase involved in a key cancer signaling pathway, such as the MAPK/ERK pathway. This pathway is frequently dysregulated in cancer and controls cell proliferation, differentiation, and survival.
The diagram below illustrates a simplified MAPK/ERK signaling cascade, a common target for anti-cancer drugs.
Caption: Simplified MAPK/ERK signaling pathway with hypothesized points of inhibition.
Protocol: Western Blot for ERK Phosphorylation
Causality: To test the kinase inhibition hypothesis, we can measure the phosphorylation status of key pathway components. A decrease in the phosphorylation of ERK (p-ERK) in response to compound treatment would provide strong evidence of upstream pathway inhibition (e.g., at the level of RAF or MEK).
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency. Treat cells with the scaffold at 1X, 2X, and 5X its IC₅₀ value for 2-4 hours. Include a vehicle control.
-
Protein Extraction: Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phospho-ERK (p-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.
Lead Optimization and SAR Workflow
Once a biological target is validated, a lead optimization campaign begins. This is an iterative cycle of chemical synthesis and biological testing to develop a Structure-Activity Relationship (SAR).
Strategy: The this compound scaffold has three primary points for diversification:
-
N-1 position of the imidazole: Alkylation or arylation can modulate lipophilicity and introduce new vector interactions.
-
Exocyclic amine (N-2): Acylation or alkylation can alter hydrogen bonding capacity.
-
Phenyl ring: Substitution on the phenyl ring can probe for additional binding pockets and tune electronic properties.
Caption: The iterative cycle of lead optimization and SAR development.
References
-
Title: Privileged Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: A one-pot synthesis of 2-amino-4-aryl- and -heteroarylimidazoles Source: Tetrahedron Letters URL: [Link]
-
Title: MTT Cell Viability Assay Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: The MAPK/ERK pathway in cancer Source: Nature Reviews Cancer URL: [Link]
-
Title: Western Blotting: A Guide to Best Practices Source: Bio-Rad Laboratories URL: [Link]
In vivo experimental design using 5-(4-Methoxyphenyl)-1H-imidazol-2-amine
An Application Guide for the Preclinical In Vivo Evaluation of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine
Introduction: Rationale for Investigation
This compound is a small molecule featuring an imidazole ring, a structure considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds[1][2]. Specifically, the 2-amino-imidazole moiety is a key pharmacophore in known alpha-2 adrenergic receptor (α2-AR) agonists, such as medetomidine, which exhibit potent analgesic and sedative properties[3][4]. The α2-ARs are G protein-coupled receptors (GPCRs) that play a critical role in modulating the sympathetic nervous system[5][6]. Agonists that activate these receptors, particularly the α2A subtype, are effective in producing analgesia, sedation, and muscle relaxation through actions in the central nervous system[5][7][8].
Given the structural analogy of this compound to known α2-AR agonists, it is hypothesized that this compound will function as an agonist at these receptors, thereby possessing significant centrally-acting analgesic properties. This guide provides a comprehensive framework for the in vivo experimental design required to test this hypothesis, detailing field-proven protocols, the scientific rationale behind key decisions, and methods for robust data interpretation.
Proposed Mechanism of Action: α2-Adrenergic Receptor Signaling
The primary mechanism of action for α2-AR agonists is the negative regulation of adenylyl cyclase via the inhibitory G-protein, Gi[5][9]. Upon agonist binding, the receptor undergoes a conformational change, activating the associated Gi protein. The activated Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[6][9]. This reduction in cAMP has numerous downstream effects, including the modulation of ion channel activity and inhibition of norepinephrine release from presynaptic terminals, which contributes to the overall reduction in sympathetic outflow and nociceptive signaling[7][10].
Caption: Proposed signaling pathway for this compound.
Part 1: Foundational Principles of In Vivo Experimental Design
A rigorously designed preclinical study is essential to generate reproducible and translatable data[11][12]. Before proceeding to specific protocols, several foundational elements must be addressed to ensure the scientific integrity of the investigation.
Animal Model Selection and Husbandry
The choice of animal model is a critical first step. For foundational nociception and analgesic studies, mice (e.g., C57BL/6 or CD-1 strains) are widely used due to their well-characterized genetics, established pain-related behaviors, and the vast body of comparative literature available[13].
-
Justification: The use of inbred strains like C57BL/6J minimizes genetic variability, while outbred stocks like CD-1 can provide more generalized results. The selection should be consistent throughout the entire study.
-
Acclimation: Animals must be acclimated to the housing facility and testing rooms for at least 3-7 days prior to any experimental procedures[14][15]. This minimizes stress-induced physiological changes that can confound results.
-
Ethical Considerations: All experiments must adhere to the principles of the 3Rs (Replacement, Reduction, Refinement) and be approved by an Institutional Animal Care and Use Committee (IACUC)[16][17]. This includes using the minimum number of animals required for statistical power and refining procedures to minimize pain and distress.
Formulation and Administration
-
Vehicle Selection: The compound must be dissolved in a vehicle that is non-toxic and inert. A common starting point for novel small molecules is a solution of 5% DMSO, 5% Tween® 80, and 90% saline. The vehicle's effect must be assessed in a dedicated control group.
-
Route of Administration (ROA): To test for centrally-mediated analgesia, systemic administration is required. Intraperitoneal (i.p.) injection is common in early-stage rodent studies for its relative ease and rapid systemic distribution. Oral gavage (p.o.) is also relevant for assessing potential clinical translatability. The chosen ROA must be used consistently.
-
Dose-Response and Timing: A preliminary dose-ranging study is crucial to identify a safe and effective dose range. This typically involves administering escalating doses and observing for signs of toxicity and efficacy. The time between drug administration and behavioral testing must also be optimized to coincide with peak plasma concentration (Tmax), which may require a pilot pharmacokinetic study.
Controls, Randomization, and Blinding
To mitigate experimental bias, every study must incorporate rigorous controls[11][18].
-
Vehicle Control: This group receives the vehicle solution without the test compound. It serves as the baseline to control for effects of the injection procedure and the vehicle itself.
-
Positive Control: A known analgesic (e.g., morphine for central analgesia) should be included to validate the assay's sensitivity and provide a benchmark for efficacy[19].
-
Randomization: Animals must be randomly assigned to treatment groups to prevent selection bias[18].
-
Blinding: The experimenter conducting the behavioral assessments and analyzing the data should be blinded to the treatment assignments to prevent observer bias[18].
Part 2: In Vivo Protocols for Analgesic Efficacy
The following protocols are designed to assess the analgesic properties of this compound in validated rodent models of acute and inflammatory pain[20][21].
Protocol 1: Hot Plate Test for Acute Thermal Nociception
This test evaluates the efficacy of centrally-acting analgesics against acute, non-inflammatory pain by measuring the reaction time to a thermal stimulus[22][23][24].
Methodology:
-
Apparatus: Use a commercial hot plate apparatus set to a constant temperature (e.g., 52-55°C)[15][25]. The surface should be enclosed by a transparent cylinder to confine the animal[22].
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment begins[15].
-
Baseline Latency: Gently place each mouse on the unheated plate for a brief period to familiarize it with the apparatus. Subsequently, place each mouse on the heated plate and start a timer. Record the latency (in seconds) to the first sign of nociception, typically defined as hind paw licking, shaking, or jumping[22][23].
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established. If an animal does not respond by this time, it should be removed, and the cut-off time recorded as its latency[15][23].
-
Grouping and Dosing: Randomly assign animals to groups (e.g., Vehicle, Positive Control [Morphine 10 mg/kg, i.p.], and 3-4 doses of the test compound). Administer the assigned treatment.
-
Post-Treatment Testing: At the predetermined time point post-dosing (e.g., 30 minutes), place each mouse back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: The primary endpoint is the increase in paw withdrawal latency compared to baseline and the vehicle-treated group. Data can be expressed as raw latency or as a percentage of the maximum possible effect (%MPE).
Data Presentation: Hot Plate Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Latency (seconds) ± SEM |
|---|---|---|---|
| Vehicle | - | 10 | 8.5 ± 0.7 |
| Morphine | 10 | 10 | 25.2 ± 2.1*** |
| Compound X | 1 | 10 | 10.1 ± 0.9 |
| Compound X | 5 | 10 | 16.8 ± 1.5** |
| Compound X | 10 | 10 | 22.4 ± 1.9*** |
*(Hypothetical data. **p<0.01, **p<0.001 vs. Vehicle)
Protocol 2: Formalin Test for Neurogenic and Inflammatory Pain
The formalin test is a robust model that distinguishes between two phases of pain: an early, acute neurogenic phase and a later, persistent inflammatory phase[26][27]. Centrally-acting analgesics are expected to be effective in both phases, whereas non-steroidal anti-inflammatory drugs (NSAIDs) are typically effective only in the late phase[19].
Methodology:
-
Dosing: Pre-treat animals with the vehicle, positive control, or test compound at the appropriate time before the formalin injection (e.g., 30 minutes for i.p. administration)[28].
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 2.5%) into the plantar surface of the mouse's right hind paw[27][28].
-
Observation: Immediately after injection, place the animal into a clear observation chamber.
-
Behavioral Scoring: Using a chronometer, record the total cumulative time (in seconds) the animal spends licking, biting, or flinching the injected paw[26][28]. The observation is divided into two distinct phases:
-
Data Analysis: The primary endpoint is the total time spent showing pain behaviors in each phase. A significant reduction in licking/biting time in either phase, compared to the vehicle group, indicates an antinociceptive effect[29].
Data Presentation: Formalin Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Phase 1 Licking Time (s) ± SEM | Phase 2 Licking Time (s) ± SEM |
|---|---|---|---|---|
| Vehicle | - | 10 | 65.3 ± 5.2 | 110.8 ± 8.9 |
| Morphine | 10 | 10 | 15.1 ± 2.5*** | 25.4 ± 4.1*** |
| Compound X | 5 | 10 | 30.7 ± 4.8** | 55.2 ± 7.3** |
| Compound X | 10 | 10 | 18.2 ± 3.1*** | 31.6 ± 5.5*** |
*(Hypothetical data. **p<0.01, **p<0.001 vs. Vehicle)
Overall Experimental Workflow
The successful execution of an in vivo study requires careful planning from start to finish. The following diagram outlines the logical progression of the experimental stages.
Caption: A generalized workflow for preclinical in vivo analgesic studies.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vivo characterization of this compound as a potential analgesic. Positive results in these models—specifically, a dose-dependent increase in thermal latency in the hot plate test and attenuation of pain behaviors in both phases of the formalin test—would strongly support the hypothesis that the compound acts as a centrally-mediated analgesic, consistent with an α2-AR agonist mechanism.
Subsequent studies should aim to confirm the mechanism of action using α2-AR selective antagonists (e.g., yohimbine) to demonstrate reversal of the analgesic effect. Furthermore, evaluating the compound in models of chronic or neuropathic pain would be a logical next step to broaden its potential therapeutic profile. Thorough preclinical evaluation, grounded in rigorous and reproducible experimental design, is the cornerstone of translating a promising molecule into a potential therapeutic.
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Application Note: Quantitative Analysis of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine in Biological Matrices using LC-MS/MS
Introduction
5-(4-Methoxyphenyl)-1H-imidazol-2-amine is a novel small molecule with significant therapeutic potential, necessitating robust and reliable bioanalytical methods for its quantification in biological samples. Accurate measurement of drug concentrations in matrices such as plasma, serum, and urine is fundamental to understanding its pharmacokinetic (PK) and toxicokinetic (TK) profiles during preclinical and clinical development. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose. The methodologies described herein are grounded in established principles for small molecule bioanalysis and adhere to the stringent validation guidelines set forth by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
The inherent complexity of biological matrices presents a significant challenge, often leading to matrix effects that can interfere with the accurate quantification of target analytes.[4][5] Therefore, a meticulous sample preparation strategy is paramount. This guide details two effective sample preparation protocols—protein precipitation and solid-phase extraction—followed by a highly selective LC-MS/MS method for the precise quantification of this compound.
Principle of the Method
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range.[6][7] The method involves three key stages:
-
Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system separates the analyte of interest from endogenous matrix components. This separation is typically achieved on a reverse-phase column.[8][9]
-
Ionization: The analyte molecules eluting from the chromatography column are ionized, most commonly using electrospray ionization (ESI), to generate charged parent ions.
-
Mass Spectrometric Detection: The parent ions are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise.[10]
Experimental Workflow
The overall workflow for the quantification of this compound in biological samples is depicted below.
Caption: Workflow for the quantification of this compound.
Method Validation Parameters
A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions.[1][2][11] The key validation parameters are summarized in the table below, with expected performance characteristics for the described method.
| Parameter | Expected Performance Characteristics |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linearity Range | 0.15 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% (± 20% at LOQ) |
| Recovery | > 80% |
| Matrix Effect | < 15% |
| Stability | Bench-top, Freeze-thaw, Long-term |
Detailed Protocols
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., 5-(4-Methoxyphenyl-d3)-1H-imidazol-2-amine-d2)
-
HPLC or LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥ 98%)
-
Ammonium formate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample clean-up, suitable for high-throughput analysis.[6]
-
To 100 µL of biological sample (plasma, urine, or tissue homogenate) in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides a more thorough clean-up than PPT, effectively removing phospholipids and other interfering substances, which can minimize matrix effects.[4][12]
Caption: Step-by-step solid-phase extraction (SPE) workflow.
-
Sample Pre-treatment: To 100 µL of plasma, add 25 µL of internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer.
-
Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
LC-MS/MS Method
The following are suggested starting conditions for the LC-MS/MS analysis. Optimization will be required for specific instrumentation.
Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
Tandem Mass Spectrometry Parameters
| Parameter | Suggested Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | To be determined by infusing the analyte and internal standard. Expected precursor ion [M+H]⁺ for the analyte. |
Data Analysis and Quantification
Data acquisition and processing should be performed using the instrument manufacturer's software. The concentration of this compound in the quality control and unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from a calibration curve constructed using a weighted (1/x²) linear regression.
Conclusion
This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological matrices. The combination of a meticulous sample preparation strategy, such as protein precipitation or solid-phase extraction, with the sensitivity and specificity of tandem mass spectrometry, will yield high-quality data suitable for supporting pharmacokinetic and toxicokinetic studies in drug development. Adherence to regulatory guidelines for bioanalytical method validation is crucial for ensuring the integrity and acceptance of the data.[1][2][3][11]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 5-(4-methoxyphenyl)-1H-imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole ring is a critical pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant anticancer properties.[1][2][3] This document provides a comprehensive guide for the synthesis and subsequent in vitro anticancer evaluation of a focused series of derivatives: 5-(4-methoxyphenyl)-1H-imidazoles. We present a detailed, field-proven protocol for a multi-component synthesis, offering insights into the rationale behind experimental choices. Furthermore, a standardized protocol for assessing the cytotoxic potential of these synthesized compounds using the MTT assay is provided. This application note is designed to equip researchers in drug discovery and oncology with the necessary tools to reliably synthesize and evaluate this promising class of molecules.
Introduction: The Significance of Imidazole Scaffolds in Oncology
The imidazole nucleus, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is a privileged structure in drug design.[1][3] Its unique electronic properties, ability to engage in hydrogen bonding, and high stability make it an ideal scaffold for interacting with various biological targets.[1] In the realm of oncology, imidazole derivatives have demonstrated a remarkable breadth of mechanisms to combat cancer, including:
-
Kinase Inhibition: Targeting key enzymes in cancer signaling pathways to halt tumor cell proliferation and metastasis.[1]
-
Tubulin Polymerization Inhibition: Disrupting the microtubule cytoskeleton, a well-established target in cancer therapy, leading to cell cycle arrest and apoptosis.[2][4]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through various pathways, including the generation of reactive oxygen species (ROS).[1][5]
-
Enzyme Inhibition: Acting on enzymes crucial for the stimulated metabolism and proliferation of cancer cells, such as histone deacetylases (HDACs).[1]
The 4-methoxyphenyl substituent is a common feature in many biologically active molecules, often contributing to favorable pharmacokinetic properties and target engagement. This guide focuses specifically on the synthesis of 5-(4-methoxyphenyl)-1H-imidazole derivatives, a class of compounds with demonstrated potential for anticancer activity.[6][7]
Synthesis of 5-(4-methoxyphenyl)-1H-imidazole Derivatives
The synthesis of substituted imidazoles can be achieved through various methods.[8][9][10] For this application note, we will detail a robust and widely applicable multi-component reaction strategy. This approach is advantageous due to its efficiency and the ability to generate diverse derivatives in a single step.[5][11]
Synthetic Workflow Overview
The described synthesis involves the condensation of a dicarbonyl compound, an aldehyde, and a source of ammonia. Specifically, we will outline the reaction of benzil (a 1,2-dicarbonyl), 4-methoxybenzaldehyde, and ammonium acetate in a suitable solvent.
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Application Notes and Protocols for the Evaluation of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine in Leishmaniasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Novel Anti-leishmanial Agents and the Potential of Imidazole Scaffolds
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge, affecting millions worldwide with a spectrum of clinical manifestations from cutaneous lesions to fatal visceral disease. The current therapeutic arsenal is limited by issues of toxicity, the emergence of drug resistance, and challenging administration routes. This underscores the urgent need for the discovery and development of new, safer, and more effective anti-leishmanial drugs.
The imidazole ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds. Various imidazole derivatives have demonstrated promising anti-parasitic properties, including activity against Leishmania species. While direct research on 5-(4-Methoxyphenyl)-1H-imidazol-2-amine in the context of leishmaniasis is not yet available in published literature, its structural features warrant its investigation as a potential anti-leishmanial candidate. This document serves as a comprehensive guide for researchers, providing a strategic framework and detailed protocols for the systematic evaluation of this, and other novel compounds, for anti-leishmanial activity.
Conceptual Framework for Anti-leishmanial Drug Discovery
The preclinical evaluation of a novel compound like this compound follows a multi-stage process designed to assess its efficacy and selectivity. This workflow begins with broad in vitro screening and progresses to more complex cellular and in vivo models, culminating in preliminary mechanism of action studies.
Figure 1: A conceptual workflow for the preclinical evaluation of a novel anti-leishmanial drug candidate.
Part 1: In Vitro Efficacy and Toxicity Profiling
The initial phase of screening is critical for determining the compound's intrinsic activity against the parasite and its selectivity over host cells.
Protocol 1.1: Preparation of this compound for Biological Assays
Rationale: Proper solubilization of the test compound is crucial for accurate and reproducible results in in vitro assays. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the assay medium must be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Appropriate cell culture medium (e.g., RPMI-1640)
Procedure:
-
Prepare a high-concentration stock solution of the compound (e.g., 10-20 mM) in 100% DMSO.
-
Gently warm and vortex the solution to ensure complete dissolution.
-
Prepare intermediate dilutions of the stock solution in the appropriate culture medium immediately before use.
-
Ensure that the final concentration of DMSO in the assay wells does not exceed a non-toxic level for the cells being tested.
Protocol 1.2: In Vitro Anti-promastigote Activity Assay
Rationale: The promastigote is the flagellated, extracellular form of the parasite found in the sandfly vector. This assay is a rapid and cost-effective primary screen to identify compounds with anti-leishmanial activity.[1]
Materials:
-
Leishmania species of interest (e.g., L. donovani, L. major) in the promastigote stage
-
Complete culture medium (e.g., M199 or RPMI-1640 supplemented with fetal bovine serum)
-
96-well flat-bottom sterile culture plates
-
Resazurin sodium salt solution or other viability indicators (e.g., MTT)
-
Test compound stock solution
-
Reference drug (e.g., Amphotericin B, Miltefosine)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Harvest late-log phase promastigotes and adjust the cell density to 1 x 10^6 cells/mL in fresh culture medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Add 100 µL of the test compound at various concentrations (typically in a two-fold serial dilution) to the wells in triplicate. Include wells for a positive control (reference drug), a negative control (medium with DMSO), and a blank (medium only).
-
Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 26°C) for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance using a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration.
Protocol 1.3: In Vitro Cytotoxicity Assay against Mammalian Cells
Rationale: To assess the selectivity of the compound, its toxicity against a mammalian cell line (e.g., murine macrophages like J774A.1 or human cell lines like THP-1) must be determined.[2]
Procedure:
-
Seed a 96-well plate with mammalian cells (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound, similar to the anti-promastigote assay.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Assess cell viability using the resazurin or MTT assay as described previously.
-
Calculate the 50% cytotoxic concentration (CC50).
Protocol 1.4: In Vitro Anti-amastigote Activity Assay
Rationale: The amastigote is the non-motile, intracellular form of the parasite that resides within host macrophages, representing the clinically relevant stage of infection. This assay is a more accurate predictor of a compound's potential in vivo efficacy.[1]
Procedure:
-
Seed mammalian host cells (e.g., peritoneal macrophages or THP-1 monocytes differentiated into macrophages) in a 96-well plate and allow them to adhere.
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of approximately 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compound and incubate for a further 72 hours.
-
Fix the cells and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC50 value based on the reduction in the number of intracellular amastigotes.
Data Presentation and Interpretation
The results from the in vitro assays should be compiled to determine the Selectivity Index (SI), a crucial parameter for prioritizing compounds for further development.
Selectivity Index (SI) = CC50 (mammalian cells) / IC50 (intracellular amastigotes)
A higher SI value indicates greater selectivity of the compound for the parasite over the host cell. Generally, an SI > 10 is considered promising for a lead compound.[2]
| Compound | IC50 Promastigotes (µM) | IC50 Amastigotes (µM) | CC50 Macrophages (µM) | Selectivity Index (SI) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Amphotericin B (Reference) | ~0.1 | ~0.2 | ~25 | ~125 |
| Miltefosine (Reference) | ~2.0 | ~5.0 | ~50 | ~10 |
Table 1: Hypothetical data presentation for in vitro screening results. Reference values are approximate and can vary between studies and parasite species.
Part 2: Preliminary Mechanism of Action Studies
Understanding how a compound exerts its anti-leishmanial effect is vital for lead optimization. Based on the known mechanisms of other imidazole-containing anti-parasitic agents, several avenues can be explored.
Figure 2: Potential mechanisms of action for imidazole-based compounds against Leishmania.
Potential Mechanisms of Action for Imidazole Derivatives:
-
Inhibition of Ergosterol Biosynthesis: Many azole antifungals, which share the imidazole core, target the cytochrome P450 enzyme sterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of the parasite's cell membrane.[3] Disruption of this pathway leads to membrane instability and cell death.
-
Disruption of Redox Homeostasis: Leishmania relies on the trypanothione system to protect against oxidative stress. Imidazole derivatives may inhibit key enzymes like trypanothione reductase, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage.[4][5]
-
DNA Topoisomerase Inhibition: Some nitroimidazole compounds have been shown to inhibit Leishmania topoisomerases, enzymes crucial for DNA replication and repair, leading to parasite death.[6]
-
Induction of Mitochondrial Dysfunction: The compound could potentially disrupt the parasite's mitochondrial membrane potential, leading to a cascade of events culminating in apoptosis-like cell death.[7]
Protocol 2.1: Assessment of Reactive Oxygen Species (ROS) Production
Procedure:
-
Treat promastigotes with the test compound at its IC50 concentration.
-
Incubate with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Measure the increase in fluorescence using a plate reader or flow cytometer, which corresponds to the level of intracellular ROS.
Protocol 2.2: Evaluation of Mitochondrial Membrane Potential (ΔΨm)
Procedure:
-
Treat promastigotes with the test compound.
-
Stain the cells with a potentiometric dye like JC-1 or Rhodamine 123.
-
Analyze the fluorescence shift by flow cytometry or fluorescence microscopy to detect depolarization of the mitochondrial membrane, indicative of mitochondrial dysfunction.
Part 3: In Vivo Efficacy in a Murine Model
Compounds that demonstrate high in vitro potency and selectivity should be advanced to in vivo models to assess their efficacy in a whole-organism system.[8] The BALB/c mouse is a commonly used model for both cutaneous and visceral leishmaniasis.[9]
Protocol 3.1: Murine Model of Cutaneous Leishmaniasis
Procedure:
-
Infect the footpad or base of the tail of BALB/c mice with infective-stage Leishmania major promastigotes.[9]
-
Once lesions become measurable, begin treatment with the test compound, administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Include vehicle control and positive control (e.g., miltefosine) groups.
-
Monitor the progression of the lesion size weekly using a digital caliper.
-
At the end of the treatment period, determine the parasite burden in the infected tissue and draining lymph nodes by quantitative PCR (qPCR) or limiting dilution assay.[10]
Conclusion and Future Directions
While this compound represents an unexplored molecule in the field of leishmaniasis research, its imidazole core provides a strong rationale for its investigation. The protocols outlined in this document provide a robust framework for its systematic evaluation. Should this compound exhibit promising anti-leishmanial activity and a favorable selectivity profile, further studies, including pharmacokinetic profiling and lead optimization through medicinal chemistry efforts, would be warranted to develop this or related compounds into viable drug candidates for this neglected tropical disease.
References
- 1. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising antileishmanial activity of novel imidazole antifungal drug luliconazole against Leishmania major: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro leishmanicidal activity of imidazole- or pyrazole-based benzo[g]phthalazine derivatives against Leishmania infantum and Leishmania braziliensis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Leishmanicidal and Trypanosomicidal Properties of Imidazole‐Containing Azine and Benzoazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective leishmanicidal effect of 1,3,4-thiadiazole derivatives and possible mechanism of action against Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the antileishmanial activity and mechanisms of action of acetyl-thiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Experimental Cutaneous Leishmaniasis: Mouse Models for Resolution of Inflammation Versus Chronicity of Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Overcoming solubility issues of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine in aqueous solutions
Technical Support Center: 5-(4-Methoxyphenyl)-1H-imidazol-2-amine
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound in aqueous solutions. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the success of your experiments.
Section 1: Compound Profile & The Root of the Problem
Compound: this compound Structure:
The solubility challenge with this molecule arises from a combination of its key structural features:
-
Aromatic Rings: The methoxyphenyl and imidazole rings are largely hydrophobic, which contributes to poor solubility in water.
-
2-Aminoimidazole Core: This group provides a basic handle (a protonatable nitrogen), which is the primary key to unlocking its solubility. The pKa of the conjugate acid of 2-aminoimidazole is approximately 8.35, making it a weak base.[1][2]
Essentially, the molecule has a dual nature: a larger, water-insoluble (hydrophobic) scaffold and a small, basic (hydrophilic potential) functional group. The hydrophobic character dominates in neutral water, leading to poor solubility.
Section 2: Frequently Asked Questions (FAQs)
Q1: I've added my compound to a neutral buffer (e.g., PBS pH 7.4) and it won't dissolve or has precipitated. Why?
A1: At neutral pH, the 2-amino group on the imidazole ring is primarily in its neutral, uncharged (free base) form. This form is not readily solvated by water due to the molecule's overall hydrophobicity, leading to very low aqueous solubility. Precipitation is expected under these conditions.
Q2: What is the very first and simplest thing I should try to get my compound into solution?
A2: The simplest and most effective initial approach is pH adjustment .[] By lowering the pH of your aqueous solution (e.g., to pH 2-4) with a suitable acid like hydrochloric acid (HCl), you protonate the basic 2-amino group. This forms a positively charged salt (e.g., a hydrochloride salt), which is significantly more polar and, therefore, more soluble in water.[4][5]
Q3: I need to work at a near-neutral pH for my biological assay. How can I maintain solubility?
A3: This is a common challenge. While the compound is most soluble at a low pH, you have a few options for near-neutral conditions:
-
Prepare a Concentrated Stock in Acid, then Dilute: Prepare a high-concentration stock solution in an acidic vehicle (e.g., 10 mM in 0.1 N HCl) where it is fully dissolved. Then, perform a large dilution into your final, neutral pH assay buffer. The final concentration of the acid will be minimal, and the compound may remain in a supersaturated but temporarily soluble state for the duration of your experiment. Always run a vehicle control.
-
Use Cosolvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer.[6][7] Be mindful of the final solvent concentration, as it can affect experimental outcomes.
-
Employ Cyclodextrins: Cyclodextrins are cage-like molecules that can encapsulate the hydrophobic part of your compound, presenting a hydrophilic exterior to the water and increasing apparent solubility.[8][9] This is an excellent strategy for achieving stable, neutral pH solutions.
Q4: Can I use DMSO? What are the potential issues?
A4: Yes, DMSO is a common and powerful solvent for compounds like this.[10] A typical workflow is to prepare a 10-50 mM stock solution in 100% DMSO. However, be cautious:
-
Final Concentration: Most cell-based assays are sensitive to DMSO concentrations above 0.5% or even 0.1%. High DMSO levels can be cytotoxic or interfere with biological processes.
-
Precipitation on Dilution: When you dilute the DMSO stock into an aqueous buffer, the compound may precipitate out if its solubility limit in the final aqueous/DMSO mixture is exceeded. This is often referred to as "crashing out." Always inspect your final solution for clarity.
Section 3: Troubleshooting Workflow
If you are encountering solubility issues, follow this decision-making workflow to identify the optimal strategy for your specific experimental needs.
Caption: Troubleshooting workflow for solubility issues.
Section 4: Detailed Protocols
Protocol A: Solubility Enhancement via pH Modification
This protocol leverages the basicity of the 2-aminoimidazole group to form a soluble salt at acidic pH.
Objective: To prepare a clear, aqueous stock solution by protonating the compound.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
Deionized water or desired aqueous buffer (acid-compatible)
-
pH meter or pH strips
-
Volumetric flasks and pipettes
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of the compound.
-
Initial Suspension: Add a portion of the total desired volume of water or buffer to the compound to create a slurry.
-
Acidification: While stirring, add 0.1 N HCl dropwise to the suspension. The solid should begin to dissolve as the pH drops.
-
Monitor pH: Continuously monitor the pH. For this compound, a pH between 2.0 and 4.0 is typically sufficient for complete dissolution.
-
Complete Dissolution: Continue adding acid until all solid material has dissolved and the solution is clear.
-
Final Volume: Adjust to the final desired volume with water or buffer.
-
Verification: Confirm the final pH. Observe the solution for 15-30 minutes to ensure no precipitation occurs. This is now your acidic stock solution.
Self-Validation:
-
The solution must be visually clear with no particulates.
-
The final pH should be recorded and stable.
-
When diluting into a neutral final buffer, perform a test dilution and observe for any cloudiness or precipitation.
Protocol B: Using a Cosolvent System (DMSO)
This method uses a strong organic solvent to dissolve the compound, which is then diluted into the aqueous medium.
Objective: To prepare a high-concentration stock solution in DMSO for subsequent dilution.
Materials:
-
This compound
-
100% Anhydrous DMSO (high purity)
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Compound: Accurately weigh the compound into a suitable vial (e.g., amber glass vial).
-
Add DMSO: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolve: Cap the vial tightly and vortex vigorously. If needed, use a brief sonication bath to aid dissolution. The solution should become completely clear.
-
Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Self-Validation:
-
The DMSO stock must be a clear, homogenous solution.
-
Crucial Step: When preparing your working solution, add the DMSO stock to your aqueous buffer (not the other way around) while vortexing to minimize localized high concentrations that can cause precipitation.
-
Always check the final working solution for clarity before use. The final DMSO concentration should be calculated and reported.
Protocol C: Solubility Enhancement with Cyclodextrins
This advanced method uses a complexing agent to increase the apparent solubility of the compound in neutral aqueous solutions.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[8]
Objective: To prepare a stable, aqueous solution at or near neutral pH by forming an inclusion complex.[9]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS pH 7.4)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired buffer. A concentration of 10-20% (w/v) is a good starting point. Stir until the cyclodextrin is fully dissolved.
-
Add Compound: Slowly add the powdered compound to the stirring cyclodextrin solution.
-
Complexation: Allow the mixture to stir at room temperature for several hours (4-24 hours) to facilitate the formation of the inclusion complex. The solution should gradually clarify.
-
Filtration (Optional but Recommended): To ensure you have a true solution and remove any small amount of undissolved material, filter the final solution through a 0.22 µm syringe filter.
-
Quantification: It is best practice to determine the actual concentration of the solubilized compound in the final filtered solution using a validated analytical method like HPLC-UV.
Self-Validation:
-
The final solution should be clear and free of particulates after filtration.
-
The solution should remain stable (no precipitation) upon storage at the intended temperature (e.g., 4°C) for a defined period.
Data Summary: Comparison of Solubilization Strategies
| Strategy | Typical Vehicle | Mechanism of Action | Pros | Cons |
| pH Adjustment | Acidic Water/Buffer (pH 2-4) | Salt formation (protonation)[13] | Simple, cost-effective, high solubility achievable[] | Not suitable for pH-sensitive assays; potential for precipitation upon neutralization. |
| Cosolvency | DMSO, Ethanol, PEG 400[14] | Reduces solvent polarity[] | High stock concentrations possible; widely used. | Potential for compound precipitation upon dilution; solvent may have biological effects.[15] |
| Complexation | Aqueous Buffer with Cyclodextrin | Encapsulation of hydrophobic moiety[16] | Enables stable, neutral pH solutions; reduces toxicity.[8] | More complex preparation; may require analytical quantification; potential for competitive binding. |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Khan Academy [khanacademy.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. humapub.com [humapub.com]
- 12. scispace.com [scispace.com]
- 13. How does pH affect solubility? - askIITians [askiitians.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpbr.in [ijpbr.in]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine
Welcome to the technical support center for the synthesis of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important 2-aminoimidazole scaffold. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you optimize your reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is one of the most common issues in the synthesis of 2-aminoimidazoles. The root causes often lie in the reaction conditions, reagent quality, or the formation of competing side products.
Potential Causes & Solutions:
-
Incomplete Reaction: The condensation reaction to form the imidazole ring may not have reached completion.
-
Troubleshooting:
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting materials, particularly the α-haloketone or α-aminoketone. Extend the reaction time if necessary.[1]
-
Temperature: While many protocols are performed at elevated temperatures (e.g., 80°C), ensure your reaction is maintained at the optimal temperature.[2] Sub-optimal temperatures can lead to slow reaction rates, while excessively high temperatures may promote side reactions or degradation.[1]
-
-
-
Suboptimal Solvent/Reaction Medium: The choice of solvent can significantly impact reaction efficiency.
-
Troubleshooting:
-
Consider switching to a "green" solvent system like a deep eutectic solvent (DES), such as choline chloride and urea (ChCl:Urea). These have been shown to decrease reaction times and simplify work-up, often leading to higher yields.[2][3] For instance, reactions that take 12 hours in THF may be completed in 4-6 hours in a DES.[2]
-
-
-
Reagent Stoichiometry and Quality:
-
Troubleshooting:
-
Guanidine/Cyanamide: Use a slight excess (e.g., 1.2-1.3 equivalents) of the guanidine or cyanamide source to drive the reaction to completion.[2][4]
-
Base: If using a guanidinium salt, ensure an adequate amount of base (like triethylamine or potassium hydroxide) is used to liberate the free guanidine in situ.[2]
-
Reagent Purity: Ensure the purity of your starting materials, especially the α-haloketone (2-bromo-1-(4-methoxyphenyl)ethan-1-one) or α-aminoketone, as impurities can lead to undesired byproducts.
-
-
-
Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the desired product.
Q2: I'm observing significant impurities in my crude product after work-up. What are these likely to be and how can I minimize them?
The presence of impurities complicates purification and reduces the final isolated yield. Understanding the potential side products is key to mitigating their formation.
Potential Impurities & Prevention Strategies:
-
Unreacted Starting Materials: The most common impurities are often unreacted α-haloketone/α-aminoketone or guanidine/cyanamide.
-
Prevention: As mentioned in Q1, ensure the reaction goes to completion by monitoring with TLC and optimizing reaction time and temperature.[1]
-
-
Hydrolysis of α-haloketone: The α-haloketone starting material can undergo hydrolysis, especially in the presence of water and base, to form the corresponding α-hydroxyketone.
-
Prevention: Use anhydrous solvents and ensure your reagents are dry. If using an aqueous work-up, perform it quickly and at a reduced temperature.
-
-
Formation of Oligomers/Polymers: Under certain conditions, especially with prolonged heating or incorrect stoichiometry, side reactions can lead to the formation of polymeric materials.
-
Prevention: Adhere to the optimized reaction time and temperature. Avoid excessive heating.
-
Q3: The purification of my product is challenging. What are the recommended methods for isolating pure this compound?
Effective purification is crucial for obtaining a high-quality final product. 2-aminoimidazoles can be purified by several methods depending on the scale and nature of the impurities.
Recommended Purification Techniques:
-
Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products.[3][4]
-
Stationary Phase: Silica gel is commonly used.
-
Eluent System: A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective.[3] Start with a less polar mixture to elute non-polar impurities and gradually increase the polarity to elute your product.
-
-
Crystallization: If the crude product is of reasonable purity, crystallization can be an excellent method for obtaining highly pure material.
-
Solvent Systems: Common solvent systems for recrystallization include ethanol/water mixtures or dissolving in a minimal amount of a polar solvent and adding a less polar anti-solvent.[5]
-
-
Acid-Base Extraction: Since the product is a basic amine, an acidic wash during the work-up can help remove non-basic impurities. However, be cautious as the product may be acid-sensitive under harsh conditions.
Optimized Experimental Protocol
This protocol details a robust method for the synthesis of this compound, adapted from established green chemistry principles.[2]
Materials:
-
2-Bromo-1-(4-methoxyphenyl)ethan-1-one
-
Guanidine hydrochloride
-
Potassium hydroxide (KOH)
-
Choline chloride
-
Urea
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Deep Eutectic Solvent (DES):
-
In a round-bottom flask, combine choline chloride and urea in a 1:2 molar ratio.
-
Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.
-
-
In Situ Generation of Free Guanidine:
-
To the prepared DES (e.g., 2 g), add guanidine hydrochloride (1.3 mmol) and potassium hydroxide (1.3 mmol).
-
Stir the mixture at 80°C for 30 minutes to liberate the free guanidine base.
-
-
Condensation Reaction:
-
To the reaction mixture, add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 mmol).
-
Continue stirring at 80°C for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).
-
-
Work-up and Isolation:
-
Once the reaction is complete (disappearance of the starting ketone), cool the mixture to room temperature.
-
Add 5 mL of deionized water to the flask. The product may precipitate at this stage.
-
Extract the aqueous suspension with ethyl acetate (3 x 10 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.
-
Data Summary & Visualization
Table 1: Impact of Reaction Conditions on Yield
| Parameter | Condition A (Conventional) | Condition B (Optimized/Green) | Expected Outcome |
| Solvent | Tetrahydrofuran (THF) | Choline Chloride:Urea (1:2) | Higher yield and faster reaction in DES[2] |
| Reaction Time | ~12 hours | 4-6 hours | Shorter reaction time with DES[2] |
| Temperature | Reflux | 80°C | Milder conditions with DES[2] |
| Work-up | Aqueous extraction & Chromatography | Potential for direct precipitation/filtration[2] | Simpler work-up with DES |
| Typical Yield | ~81% (after chromatography)[2] | Can be >90%[6] | Improved yield |
Diagrams:
.dot
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- BenchChem. (2025). Green Synthesis of 2-Aminoimidazoles: Application Notes and Protocols for Pharmaceutical Research.
- BenchChem. (2025).
- Yahyazadeh, A., et al. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.
- RSC Advances. (2017). A multicomponent reaction of 2-aminoimidazoles: microwave-assisted synthesis of novel 5-aza-7-deaza-adenines.
- National Institutes of Health. (n.d.). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)
- National Institutes of Health. (n.d.). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions.
- MDPI. (n.d.).
- ACS Publications. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group.
- BenchChem. (2025). Troubleshooting low yield in the synthesis of 2-butyl-imidazole.
- MDPI. (n.d.). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Aminoimidazoles Using Cyanamide.
- IJSRP. (n.d.). 4-(4-Methoxyphenyl) -5- Phenyl -1H- Imidazoles from 4-Methoxybenzil in the Absence of C.
- RSC Publishing. (n.d.).
- MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
Sources
Technical Support Center: Purification Strategies for 5-(4-Methoxyphenyl)-1H-imidazol-2-amine and its Intermediates
Welcome to the technical support guide for the synthesis and purification of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this important scaffold and its key intermediates. The 2-aminoimidazole moiety is a prevalent structure in many biologically active compounds, making robust purification strategies essential for successful drug discovery and development.[1][2]
Purification Workflow Overview
The general synthetic route to this compound often involves the condensation of an α-haloketone with a guanidine derivative.[3] This guide will address the purification of a key intermediate, 2-bromo-1-(4-methoxyphenyl)ethanone, and the final product.
Caption: General workflow for the synthesis and purification of this compound.
Part 1: Purification of the Intermediate: 2-bromo-1-(4-methoxyphenyl)ethanone
The α-bromoketone intermediate is a crucial building block, and its purity directly impacts the yield and purity of the final 2-aminoimidazole product.
FAQ 1: My bromination of 4-methoxyacetophenone is incomplete, and I have a mixture of starting material, monobrominated, and dibrominated products. How can I purify the desired α-bromoketone?
Answer: This is a common issue arising from the reactivity of the α-bromoketone product, which can be challenging to separate from the starting material due to similar polarities.
Troubleshooting Strategies:
-
Recrystallization: This is often the most effective method for purifying α-bromoketones.[4]
-
Column Chromatography: While challenging due to the similar polarities of the components, it can be effective with careful optimization.
-
Rationale: Silica gel chromatography separates compounds based on their differential adsorption to the stationary phase.
-
Recommended Mobile Phase: A non-polar solvent system like hexane/dichloromethane or hexane/ethyl acetate is a good starting point. A shallow gradient of the more polar solvent is recommended to achieve good separation.
-
| Purification Method | Recommended Solvents/Mobile Phase | Key Considerations |
| Recrystallization | Ethyl acetate, Ethanol/Water | Ensure slow cooling to promote the formation of pure crystals.[4] |
| Column Chromatography | Hexane/Dichloromethane, Hexane/Ethyl Acetate | Use a long column and a shallow gradient for optimal separation. The product can be a lachrymator, so handle it in a well-ventilated fume hood. |
FAQ 2: During workup of the bromination reaction, I'm observing product decomposition. What is causing this, and how can I prevent it?
Answer: The generation of hydrogen bromide (HBr) during the bromination reaction can lead to acid-catalyzed side reactions and product degradation.
Troubleshooting Strategies:
-
Aqueous Workup: Quenching the reaction with a mild base solution can neutralize the HBr.
-
Rationale: Neutralizing the acid prevents further reactions and decomposition of the desired product.
-
Recommended Quench: A saturated aqueous solution of sodium bicarbonate or sodium thiosulfate is effective.[6]
-
-
Phase-Vanishing Protocol: This advanced technique can minimize contact between the product and HBr.
-
Rationale: A multi-phase system is used where the HBr generated is trapped in an aqueous phase, separating it from the product in the organic phase.[7]
-
Part 2: Purification of the Final Product: this compound
The final product, a 2-aminoimidazole, can present its own set of purification challenges due to its polar nature and potential for multiple protonation states.
FAQ 3: My crude this compound is a dark, oily residue after the condensation reaction. How can I purify it to a solid product?
Answer: The formation of colored impurities and byproducts is common in imidazole synthesis. A combination of techniques is often necessary for successful purification.
Troubleshooting Strategies:
-
Column Chromatography: This is the most common and effective method for purifying 2-aminoimidazoles.[6][8]
-
Rationale: The polar nature of the imidazole and amine functional groups allows for good separation on silica gel.
-
Recommended Mobile Phase: A polar solvent system is required. Common choices include dichloromethane/methanol or ethyl acetate/methanol.[6][8] The addition of a small amount of a basic modifier like triethylamine (e.g., 1%) can help to prevent streaking on the column by deprotonating the basic functionalities.
-
-
Recrystallization: If a solid can be obtained after chromatography, recrystallization can further improve purity.
-
Rationale: This method is excellent for removing trace impurities.
-
Recommended Solvents: Ethanol/water or methanol/diethyl ether are good starting points.
-
| Purification Method | Recommended Mobile Phase/Solvents | Key Considerations |
| Column Chromatography | Dichloromethane/Methanol, Ethyl Acetate/Methanol (with 1% triethylamine) | Monitor fractions carefully by TLC. The product may be UV active, aiding in visualization.[6][8] |
| Recrystallization | Ethanol/Water, Methanol/Diethyl Ether | The product may precipitate as a salt if an acidic modifier was used in a previous step. |
FAQ 4: I am having trouble with the solubility of my crude 2-aminoimidazole for column chromatography. What can I do?
Answer: The high polarity of 2-aminoimidazoles can sometimes lead to poor solubility in common chromatography solvents.
Troubleshooting Strategies:
-
Solvent Selection: Dissolve the crude product in a minimal amount of a more polar solvent like methanol or DMF before adsorbing it onto a small amount of silica gel. The dried silica can then be loaded onto the column.
-
Acid/Base Chemistry: Converting the 2-aminoimidazole to its hydrochloride salt can sometimes improve its handling and solubility characteristics for specific purification techniques. However, this may require a subsequent neutralization step.
Caption: Decision tree for the purification of this compound.
Experimental Protocols
Protocol 1: Purification of 2-bromo-1-(4-methoxyphenyl)ethanone by Recrystallization
-
Dissolution: Dissolve the crude 2-bromo-1-(4-methoxyphenyl)ethanone in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
Column Preparation: Pack a silica gel column with a slurry of silica in the initial mobile phase (e.g., 100% dichloromethane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or methanol. If solubility is an issue, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the silica onto the column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). Add 1% triethylamine to the mobile phase to improve peak shape.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
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-
Zhang, J., Zhuang, L. H., & Wang, G. W. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245. [Link]
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De la Rosa, M. A., & Van der Eycken, E. V. (2016). Synthetic Access to Aromatic α-Haloketones. Molecules, 21(7), 933. [Link]
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Gulevskaya, A. V., & Tyaglivy, A. S. (2016). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 81(15), 6549–6562. [Link]
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Cavalleri, B., Volpe, G., Arioli, V., & Parenti, F. (1977). Synthesis and biological activity of some 2-aminoimidazoles. Arzneimittel-Forschung, 27(10), 1889–1895. [Link]
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Capua, M., Perrone, S., & Salomone, A. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 933. [Link]
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Romo, D., & Wang, Y. (2015). Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues. The Journal of Organic Chemistry, 80(15), 7486–7498. [Link]
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Romo, D., & Wang, Y. (2015). Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues. The Journal of Organic Chemistry, 80(15), 7486–7498. [Link]
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Zhang, J., Zhuang, L. H., & Wang, G. W. (2009). 2-Bromo-1-(4-methoxy-phen-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245. [Link]
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Molbase. (n.d.). Synthesis of 1-[2-amino-3-[(4-methoxyphenyl)methoxy]propyl]-1H-imidazole. Retrieved January 4, 2026, from [Link]
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Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. r/Chempros. [Link]
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ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved January 4, 2026, from [Link]
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Le, T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
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Al-Ostoot, F. H., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. Heliyon, 10(21), e29986. [Link]
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NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST WebBook. [Link]
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PrepChem. (2025). Synthesis of 2-Amino-4,5-dihydro-N-(4-methoxyphenyl)-1H-imidazole-1carboxamide Monohydrochloride. PrepChem.com. [Link]
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Capua, M., Perrone, S., & Salomone, A. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 933. [Link]
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Jain, K., & Mishra, P. (2010). Synthesis of Some 2-Amino-5-Aryl-1,3,4-Thiadiazoles. Asian Journal of Chemistry, 12, 1341-1343. [Link]
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Organic Chemistry Portal. (n.d.). Acetamides. Retrieved January 4, 2026, from [Link]
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ResearchGate. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. Retrieved January 4, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 2-substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole. Retrieved January 4, 2026, from [Link]
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The Organic Chemistry Portal. (n.d.). Acetyl Protection - Common Conditions. Retrieved January 4, 2026, from [Link]
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Cao, Y., Du, D., et al. (2012). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Agricultural Science & Technology, 13(9). [Link]
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Miller, B. S., et al. (2015). Second generation 2-aminoimidazole based advanced glycation end product inhibitors and breakers. Bioorganic & Medicinal Chemistry Letters, 25(21), 4844–4848. [Link]
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ResearchGate. (n.d.). Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. Retrieved January 4, 2026, from [Link]
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The Journal of Organic Chemistry. (n.d.). A Simple and Practical Synthesis of 2-Aminoimidazoles. Retrieved January 4, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved January 4, 2026, from [Link]
-
Frontiers in Chemistry. (2015). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]
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Taylor & Francis Online. (2006). Regiospecific Synthesis of Unsymmetrical α-Bromoketones. [Link]
-
National Institutes of Health. (n.d.). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. [Link]
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Technical Support Center: Stabilizing 5-(4-Methoxyphenyl)-1H-imidazol-2-amine for In Vitro Assays
Introduction
Welcome to the technical support guide for 5-(4-Methoxyphenyl)-1H-imidazol-2-amine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in various in vitro assays. Reproducibility and accuracy are the cornerstones of high-quality research, and the stability of your small molecules is a critical, often overlooked, parameter that can significantly impact experimental outcomes.[1] Inconsistent results, such as variable IC50 values or a loss of efficacy over time, can frequently be traced back to compound degradation under experimental conditions.[2]
This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations in a direct question-and-answer format to help you identify, mitigate, and control the stability of this compound, ensuring the integrity and reliability of your data.
Part 1: Understanding the Core Stability Challenges
This section addresses the fundamental chemical properties of this compound that may contribute to its instability in typical in vitro assay environments.
Q1: My experimental results with this compound are inconsistent. Could compound stability be the issue?
A1: Yes, absolutely. Inconsistent results are a primary indicator of compound instability.[1][3] The 2-aminoimidazole scaffold, while a valuable pharmacophore in drug discovery, possesses chemical features that can render it susceptible to degradation under common in vitro conditions.[4][5][6] Factors such as the pH of your assay buffer, exposure to air and light, incubation temperature, and even interactions with media components can lead to a time-dependent decrease in the concentration of the active compound, resulting in poor data reproducibility.[1][2]
Q2: What specific chemical features of this molecule are responsible for its potential instability?
A2: The instability of this compound can be attributed to two main structural motifs:
-
The 2-Aminoimidazole Ring: This heterocyclic system is electron-rich and contains an aromatic amine group. Aromatic amines are known to be susceptible to oxidation, which can be catalyzed by trace metals or reactive oxygen species (ROS) that are often present in cell culture media.[7][8][9] This oxidation can lead to the formation of highly colored, complex polymeric by-products or quinone-like structures, inactivating the compound.[7][8]
-
The Imidazole Core and pH Sensitivity: Imidazole itself has a pKa of approximately 7, meaning its protonation state is highly sensitive to the physiological pH range (7.2-7.4) of most cell culture media.[10][11] Changes in pH can alter the compound's solubility and expose it to pH-dependent degradation pathways like hydrolysis, which can be accelerated in either acidic or basic conditions.[1][12][13]
Q3: What are the most likely degradation pathways for this compound in my assay?
A3: Based on its structure, the two most probable degradation pathways are oxidation and hydrolysis .
-
Oxidative Degradation: This is often the primary concern in aerobic, aqueous environments like cell culture incubators. The 2-amino group can be oxidized, potentially leading to dimerization or polymerization. The electron-rich imidazole ring itself can also react with atmospheric oxidants or ROS generated by cellular processes.[14]
-
pH-Mediated Hydrolysis: While generally stable, the imidazole ring can be susceptible to hydrolytic cleavage under non-optimal pH conditions, particularly with prolonged incubation at 37°C.[1][3]
Below is a diagram illustrating a potential oxidative pathway.
Caption: Troubleshooting workflow for inconsistent experimental results.
Part 3: Key Experimental Protocols
Protocol 1: Preparation of a Stabilized 10 mM DMSO Stock Solution
-
Preparation: Before you begin, place DMSO, vials, and pipette tips in a desiccator for at least 1 hour to remove residual moisture.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile, amber glass vial.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration. [15][16]4. Mixing: Cap the vial tightly and vortex for 2-3 minutes until the solid is completely dissolved. If needed, sonicate in a water bath for 5 minutes.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene tubes. Use volumes appropriate for your typical experiments (e.g., 10-20 µL per tube).
-
Storage: Tightly cap the aliquots, seal with paraffin film, and store in a labeled box at -80°C, protected from light. [17]
Protocol 2: Assessing Compound Stability in Assay Buffer via LC-MS
This protocol directly measures the concentration of the parent compound over time. [1][18]
-
Prepare Working Solution: Dilute your 10 mM DMSO stock into pre-warmed (37°C) complete cell culture medium to your final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.5%.
-
Incubation: Aliquot this solution into multiple sterile, light-protected tubes, one for each time point. Incubate the tubes under your standard experimental conditions (37°C, 5% CO2).
-
Sample Collection: At each designated time point (e.g., 0, 2, 8, 24, 48 hours), remove one tube. Immediately add 3 volumes of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins and halt degradation.
-
Sample Processing: Vortex the samples vigorously, then centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS analysis. Monitor the peak area of the parent compound (and the internal standard).
-
Data Analysis: Normalize the peak area of the parent compound to the internal standard for each time point. Plot the percentage of compound remaining relative to the T=0 sample versus time to determine the degradation rate and half-life.
| Parameter | Recommended Action/Condition | Rationale |
| Stock Solvent | Anhydrous DMSO | Minimizes hydrolytic degradation in stock. |
| Stock Storage | -80°C, Aliquoted, Amber Vials | Prevents freeze-thaw cycles and photodegradation. [17] |
| Assay pH | 6.8 - 7.4 | The compound is likely most stable near neutral pH. [2] |
| Antioxidant | N-Acetylcysteine (1-5 mM) | Scavenges ROS in media to prevent oxidative degradation. |
| Light Exposure | Minimal | Prevents potential photodegradation. [3] |
| Stability Check | LC-MS Time Course | Provides direct, quantitative evidence of degradation. [19][20] |
References
- Benchchem. (2025). Technical Support Center: Addressing Compound Instability During In Vitro Experiments.
- CRISP. (2017). Preparation stock solution solid compound(s). Maastricht University.
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- Benchchem. (2025). Troubleshooting Mexoticin instability in cell culture media.
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- Byard, S. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology.
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- MedChemExpress. (n.d.). Compound Handling Instructions.
- Josephy, P. D., & Palcic, B. (1985). 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. Biochemical Pharmacology.
- D'Annibale, A., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
- Michael, S., et al. (2009). Compound Management for Quantitative High-Throughput Screening. Probes and Drugs.
- Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- Voice, A. K., & Rochelle, G. T. (2013).
- Peeters, E., et al. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in Cellular and Infection Microbiology.
- Promega Corporation. (n.d.).
- Black, J. A., et al. (2023). Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants.
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Technical Support Center: Enhancing the Selectivity of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine for Specific Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for enhancing the selectivity of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine and its analogs. The imidazole scaffold is a privileged structure in medicinal chemistry, known for its role in a variety of biologically active compounds.[1][2] This guide is designed to provide you, as a senior application scientist, with the in-depth technical knowledge and practical troubleshooting strategies required to optimize the kinase selectivity of this compound series. Achieving high selectivity is a critical challenge in the development of kinase inhibitors, as off-target effects can lead to toxicity and reduced therapeutic efficacy.[3][4][5] This resource will walk you through a logical progression of experimental design, from initial profiling to advanced cellular validation, explaining the rationale behind each step to ensure your efforts are both efficient and scientifically sound.
Frequently Asked Questions (FAQs)
Q1: We have synthesized this compound. What is the first step to understand its kinase selectivity profile?
A1: The crucial first step is to perform a broad biochemical kinase panel screening.[6] This will provide a comprehensive overview of the compound's activity against a large number of kinases, identifying both primary targets and potential off-targets.[7]
Recommended Action: Submit the compound to a commercial kinase profiling service that offers a large panel (e.g., >400 kinases). It is advisable to screen at a fixed ATP concentration, typically at or near the Km of each kinase, to get a clear picture of the compound's intrinsic affinity.[4][8]
Rationale: A broad screen is essential because sequence homology is not always a reliable predictor of inhibitor activity.[9] Unexpected off-targets can be identified early in the process, saving significant time and resources. This initial dataset will form the basis for all subsequent selectivity enhancement strategies.
Troubleshooting Guide: My initial screen shows my imidazole compound is non-selective. What's next?
This is a common starting point for many kinase inhibitor discovery programs. The following sections provide a systematic approach to improving selectivity.
Section 1: Structure-Activity Relationship (SAR) Studies
The core of enhancing selectivity lies in understanding how modifications to the chemical structure of your lead compound affect its binding to the target kinase(s) versus off-target kinases.
Q2: How do we systematically explore the SAR of the this compound scaffold?
A2: A systematic SAR exploration involves making targeted modifications to different parts of the molecule and assessing the impact on potency and selectivity. For this scaffold, we can divide the molecule into three key regions for modification.
Experimental Protocol: Initial SAR Exploration
-
Synthesis of Analogs:
-
Region 1 (Methoxyphenyl Ring): Synthesize analogs with substitutions at the ortho-, meta-, and para-positions of the phenyl ring. Explore a range of electronic and steric properties (e.g., -Cl, -F, -CH3, -CF3, -OH).
-
Region 2 (Imidazole Core): While generally less amenable to simple substitution without significant synthetic redesign, consider N-alkylation of the imidazole ring.
-
Region 3 (Amine Group): Synthesize secondary and tertiary amine analogs. Explore the impact of adding small alkyl or aryl groups.
-
-
Focused Kinase Panel Screening:
-
Screen the newly synthesized analogs against a focused panel of kinases. This panel should include the primary target(s) of interest and the most potent off-targets identified in the initial broad screen.
-
-
Data Analysis:
-
Analyze the IC50 or Kd values for each analog against the kinases in the focused panel.
-
Look for trends where modifications in a specific region lead to a significant decrease in off-target activity with minimal impact on on-target potency.
-
Causality Behind Experimental Choices: By systematically modifying each region, you can deconvolute the contribution of different parts of the molecule to on-target and off-target binding. For example, you might find that a bulky substituent on the methoxyphenyl ring creates a steric clash in the active site of an off-target kinase but is well-tolerated by the primary target.[3]
Q3: Our SAR studies are not yielding a clear path to selectivity. What should we do?
A3: If initial SAR is ambiguous, it's time to bring in computational modeling to guide your synthetic efforts more effectively.
Section 2: Computational and Structure-Based Design
Computational modeling can provide invaluable insights into the binding modes of your inhibitors and highlight subtle differences between kinase active sites that can be exploited for selectivity.[10][11][12]
Workflow for Structure-Based Design
Caption: Iterative workflow for structure-based drug design.
Q4: We don't have a crystal structure of our target kinase with our inhibitor. How can we proceed with structure-based design?
A4: In the absence of a co-crystal structure, homology modeling is a powerful alternative.
Protocol: Homology Modeling and Molecular Docking
-
Template Selection: Identify a high-resolution crystal structure of a closely related kinase, preferably with a bound ligand that shares some structural similarity to your imidazole scaffold.
-
Model Building: Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to build a 3D model of your target kinase's active site based on the selected template.
-
Molecular Docking:
-
Dock your lead compound, this compound, into the active site of your homology model and the crystal structures of key off-target kinases.
-
Analyze the predicted binding poses. Pay close attention to hydrogen bonding interactions with the hinge region and any potential steric clashes or favorable hydrophobic interactions.
-
-
Identify Differences: Compare the binding pockets of the target and off-target kinases. Look for differences in amino acid residues that could be exploited. For example, a smaller residue (e.g., glycine) in the target kinase versus a larger one (e.g., methionine) in an off-target kinase near a specific region of your compound could present an opportunity for selectivity enhancement by introducing a bulky group on your inhibitor.[3]
Trustworthiness of the Protocol: This protocol is self-validating. The hypotheses generated from the computational models are tested through the synthesis and screening of new analogs. If the experimental results align with the computational predictions, it increases confidence in the model's accuracy.
Section 3: Advanced Strategies for Selectivity Enhancement
Q5: We have identified a key residue difference between our target and a major off-target kinase. How can we leverage this?
A5: This is an excellent position to be in. You can now employ more advanced medicinal chemistry strategies.
Strategies to Exploit Residue Differences:
| Strategy | Description | When to Use |
| Targeting Inactive Conformations | Design inhibitors that bind to the "DFG-out" or other inactive conformations of the kinase. These conformations are often more structurally diverse than the active "DFG-in" state.[13] | When the target kinase is known to adopt a distinct inactive conformation that is not readily accessible to off-target kinases. |
| Covalent Inhibition | If a non-conserved cysteine residue is present near the active site of your target kinase, you can design an inhibitor with a reactive group (e.g., an acrylamide) that forms a covalent bond with this cysteine.[3] | This is a powerful strategy for achieving high selectivity but is only applicable if a suitable cysteine is present in the target and absent in key off-targets. |
| Exploiting the Gatekeeper Residue | The "gatekeeper" residue controls access to a hydrophobic pocket in the kinase active site. A small gatekeeper (e.g., threonine, glycine) allows for the design of inhibitors with bulky substituents that will clash with larger gatekeeper residues (e.g., methionine, phenylalanine) in off-target kinases.[3] | When there is a size difference in the gatekeeper residue between your target and off-target kinases. |
Section 4: Cellular Validation of Kinase Selectivity
Biochemical assays are essential, but it is crucial to confirm that the observed selectivity translates to a cellular environment.[4][14]
Q6: Our new analog shows excellent selectivity in biochemical assays. How do we confirm this in cells?
A6: Cellular target engagement and downstream signaling assays are the next steps to validate your findings.[15][16]
Experimental Workflow for Cellular Validation
Caption: Workflow for cellular validation of kinase inhibitor selectivity.
Recommended Cellular Assays:
-
Cellular Thermal Shift Assay (CETSA) or NanoBRET™: These assays directly measure the binding of your inhibitor to the target kinase within intact cells.[14][17] A positive result provides strong evidence of target engagement.
-
Western Blotting: Analyze the phosphorylation status of a known downstream substrate of your target kinase. A dose-dependent decrease in phosphorylation upon treatment with your inhibitor indicates functional inhibition of the target kinase in a cellular context.[18] To assess off-target effects, also probe for the phosphorylation of downstream substrates of the most prominent off-target kinases.
-
Cell-Based Kinase Activity Assays: These assays, often using ELISA or similar formats, quantify the activity of the kinase in cell lysates after treatment with the inhibitor.[19]
Q7: My inhibitor is potent biochemically but has poor cellular activity. What are the possible reasons and troubleshooting steps?
A7: This is a common issue, and several factors could be at play.
Troubleshooting Poor Cellular Potency
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | * Assess the physicochemical properties of your compound (e.g., LogP, polar surface area). * Perform a Caco-2 assay to directly measure cell permeability. * If permeability is low, consider medicinal chemistry strategies to improve it, such as reducing the number of hydrogen bond donors or masking polar groups. |
| Efflux by Transporters | * Use cell lines that overexpress common efflux pumps (e.g., P-glycoprotein) to see if cellular potency is further reduced. * Co-incubate with known efflux pump inhibitors to see if potency can be restored. |
| Compound Instability/Metabolism | * Assess the stability of your compound in cell culture media and in the presence of liver microsomes. * If the compound is rapidly metabolized, consider blocking the metabolic soft spots through chemical modification. |
| High Intracellular ATP Concentration | * The high concentration of ATP in cells (~1-10 mM) can outcompete ATP-competitive inhibitors. * If your inhibitor is ATP-competitive, improving its intrinsic potency (Ki) is the most direct way to overcome this. |
References
-
Bamborough, P., et al. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 13(4), 288-298. [Link]
-
Subramanian, V., & Sud, M. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(8), 395-399. [Link]
-
Šućur, J., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 589. [Link]
-
Johnson, T. W., & Soellner, M. B. (2017). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 12(3), 579-582. [Link]
-
Subramanian, V., & Sud, M. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(8), 395–399. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
-
Zhou, T., & Huang, D. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), i715-i723. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Diella, F., et al. (2012). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 3, 149. [Link]
-
Fabbro, D., et al. (2012). Structural approaches to obtain kinase selectivity. Current Opinion in Drug Discovery & Development, 15(4), 503-513. [Link]
-
Amaro, R. E., et al. (2008). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 51(19), 5877-5896. [Link]
-
Zhang, J., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726-10741. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Okafor, C. E., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Molecules, 30(9), 1987. [Link]
-
Card, A., et al. (2008). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening, 13(4), 288-298. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
-
Zhang, Y., & Shokat, K. M. (2022). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 13(40), 11735-11745. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Wehrman, T. S., et al. (2014). A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. Cancer Research, 74(19 Supplement), 5385. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
-
Lindsley, C. W., et al. (2011). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters, 21(1), 356-360. [Link]
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Addressing off-target effects of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine in research
As a Senior Application Scientist, I've designed this technical support center to guide you through the complexities of working with kinase inhibitors, specifically addressing the critical issue of off-target effects.
A Note on 5-(4-Methoxyphenyl)-1H-imidazol-2-amine: Publicly available data on the specific biological targets and off-target profile of this compound is limited; it is often cataloged as a chemical intermediate[1][2][3]. However, the imidazole scaffold is a common feature in many kinase inhibitors[4][5]. Therefore, to provide a practical and scientifically rigorous guide, this document will address the challenges of off-target effects using a hypothetical but representative kinase inhibitor, which we will refer to as MPIO-2A (Methoxyphenyl-imidazol-2-amine) . The principles, protocols, and troubleshooting advice presented here are broadly applicable to the characterization of novel small molecule kinase inhibitors.
Technical Support Center: MPIO-2A
This guide is structured to help you anticipate, identify, and troubleshoot potential off-target effects of MPIO-2A, ensuring the validity and accuracy of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of MPIO-2A?
Based on its structural class, MPIO-2A is a potent inhibitor of the serine/threonine kinase, Target Kinase A (TKA). For the purposes of this guide, we will assume its primary mechanism is ATP-competitive inhibition.
Q2: Are there known off-targets for MPIO-2A?
Yes. Kinome-wide screening has revealed that at concentrations above 1 µM, MPIO-2A can inhibit other kinases, most notably Kinase B and Kinase C, which belong to different branches of the kinome. This is a common challenge with kinase inhibitors, as the ATP-binding pocket can be highly conserved across different kinases[6][7].
Q3: What is the recommended starting concentration for cell-based assays?
We recommend starting with a dose-response curve ranging from 10 nM to 10 µM. This range should allow you to observe the on-target effects at lower concentrations and begin to see potential off-target or cytotoxic effects at higher concentrations. It is crucial to correlate the cellular IC50 with the biochemical IC50 for TKA.
Q4: How should I prepare and store MPIO-2A?
MPIO-2A should be dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced artifacts[8].
Troubleshooting Guide
Issue 1: Discrepancy Between Biochemical IC50 and Cellular Potency
Q: My cell viability assay shows a much higher IC50 for MPIO-2A than the biochemical assay against purified TKA. What could be the cause?
A: This is a common and important observation that can be attributed to several factors. Understanding the cause is critical for interpreting your results.
Possible Causes & Solutions:
-
Cell Permeability: MPIO-2A may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.
-
Troubleshooting Step: Perform a cellular target engagement assay, such as the NanoBRET™ Target Engagement Assay, to directly measure the binding of MPIO-2A to TKA inside intact cells. This will help you determine the intracellular EC50[9].
-
-
High Intracellular ATP Concentration: Biochemical assays are often run at an ATP concentration close to the Km of the kinase. However, intracellular ATP levels are typically in the millimolar range, which can outcompete an ATP-competitive inhibitor like MPIO-2A, leading to a rightward shift in the dose-response curve[6][7].
-
Troubleshooting Step: If possible, use a kinase assay that can be performed at physiological ATP concentrations to get a more accurate measure of potency[10].
-
-
Drug Efflux: The cells you are using may express high levels of drug efflux pumps (e.g., P-glycoprotein), which actively remove MPIO-2A from the cytoplasm.
-
Troubleshooting Step: Co-treat your cells with a known efflux pump inhibitor (e.g., verapamil) and see if the potency of MPIO-2A increases.
-
-
Plasma Protein Binding: If you are using a high percentage of serum in your culture medium, MPIO-2A may bind to proteins like albumin, reducing the free concentration available to enter the cells.
-
Troubleshooting Step: Perform your initial dose-response experiments in low-serum conditions (e.g., 0.5-1% serum) after an initial period of cell attachment in complete medium.
-
Issue 2: Unexpected or Contradictory Phenotypes
Q: I'm observing a cellular phenotype that is not consistent with the known function of the primary target, TKA. How can I determine if this is an off-target effect?
A: This is a classic sign of off-target activity. A systematic approach is needed to deconvolve the observed phenotype.
Workflow for Investigating Off-Target Effects
Caption: Workflow for deconvolving on-target vs. off-target phenotypes.
Detailed Steps:
-
Orthogonal Chemical Probe: Use a second, structurally distinct inhibitor of TKA. If this second inhibitor does not reproduce the phenotype, it strongly suggests the effect is due to an off-target of MPIO-2A[6].
-
Genetic Validation: Use siRNA or CRISPR/Cas9 to reduce the expression of TKA. If genetic knockdown of TKA recapitulates the phenotype observed with MPIO-2A, the effect is likely on-target. If not, it's likely off-target.
-
Kinome Profiling: Perform a broad kinase screen (e.g., a radiometric assay panel or a binding assay panel) to identify other kinases that MPIO-2A inhibits in the same concentration range that produces the phenotype[6][7].
-
Validate Potential Off-Targets: Once you have a list of potential off-targets from your screen, use genetic methods (siRNA/CRISPR) to knock down these specific kinases. If knocking down "Kinase B" reproduces the unexpected phenotype, you have likely identified the responsible off-target.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol is designed to measure the inhibitory activity of MPIO-2A against a panel of purified kinases.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of MPIO-2A in DMSO, followed by a final dilution in reaction buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a solution of [γ-³³P]-ATP at a concentration equal to the Km for each specific kinase being tested[7].
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted MPIO-2A solution.
-
Add 10 µL of a kinase/substrate peptide mix (e.g., recombinant TKA and a suitable substrate like Myelin Basic Protein).
-
Initiate the reaction by adding 10 µL of the [γ-³³P]-ATP solution.
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Analysis:
-
Calculate the percentage of inhibition for each concentration of MPIO-2A relative to a DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value[11].
-
Protocol 2: Cellular Phospho-Protein Analysis by Western Blot
This protocol allows you to confirm whether MPIO-2A inhibits the TKA signaling pathway in cells, and to investigate effects on off-target pathways.
Caption: MPIO-2A inhibits its intended target, TKA, but can also inhibit Kinase B at higher concentrations, leading to unexpected phenotypes.
-
Cell Treatment:
-
Plate your cells of interest and allow them to adhere overnight.
-
If necessary, serum-starve the cells to reduce basal signaling.
-
Treat cells with a dose range of MPIO-2A (e.g., 0.01 to 10 µM) for a predetermined time (e.g., 1-4 hours). Include a DMSO vehicle control.
-
If the pathway requires activation, stimulate the cells with an appropriate growth factor or ligand for a short period before harvesting (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Substrate A (to measure on-target TKA activity).
-
Total Substrate A (as a loading control).
-
Phospho-Substrate B (to measure off-target Kinase B activity).
-
Total Substrate B (as a loading control).
-
A housekeeping protein like GAPDH or β-actin.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities. A dose-dependent decrease in p-Substrate A would confirm on-target activity. A decrease in p-Substrate B, especially at higher MPIO-2A concentrations, would confirm off-target activity.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of MPIO-2A
| Kinase Target | IC50 (nM) [Biochemical Assay] | Cellular EC50 (nM) [Phosphorylation] | Selectivity (vs. TKA) | Notes |
| TKA (On-Target) | 15 | 85 | 1x | Primary Target |
| Kinase B | 1,200 | 4,500 | 80x | Significant off-target activity at >1 µM |
| Kinase C | 3,500 | >10,000 | 233x | Weak off-target activity |
| Kinase D | >10,000 | >10,000 | >667x | Not a significant off-target |
| Kinase E | >10,000 | >10,000 | >667x | Not a significant off-target |
This table illustrates how to summarize selectivity data. Lower IC50/EC50 values indicate higher potency. The selectivity index is the ratio of the off-target IC50 to the on-target IC50.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Bamborough, P., & Drewry, D. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Journal of Medicinal Chemistry, 54(1), 15-23. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
K-L., V., & K-S., B. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 795. [Link]
-
Takeda, K., et al. (1985). Pharmacological properties of 2-[(5-chloro-2-methoxyphenyl)azo]-1H-imidazole (M6434). Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 86(4), 245–253. [Link]
- Abdel-Aziem, A., et al. (2013). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry, 3(3), 624-631.
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Asteriti, I. A., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 7, 203. [Link]
-
Al-Ostoot, F. H., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Molecules, 27(19), 6545. [Link]
-
van den Hurk, M., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1438–1445. [Link]
-
Aprile, S., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(2), M1629. [Link]
-
Khanage, S. (2020). Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. ResearchGate. [Link]
-
Ali, A. M., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8676–8695. [Link]
-
Hanzl, A., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 20(3), 336–346. [Link]
-
Ali, A. M., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. [Link]
-
Hanzl, A., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. bioRxiv. [Link]
-
Herrera-Mayorga, V., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. International Journal of Molecular Sciences, 25(2), 773. [Link]
-
Johnson, G. L., & Lapadat, R. (2002). Off-target effects of MEK inhibitors. Science's STKE, 2002(148), pe36. [Link]
-
Hanzl, A., et al. (2023). Proteolysis Targeting Chimeras With Reduced Off-targets. bioRxiv. [Link]
-
BioWorld. (2022, May 13). U.S. researchers describe new PROTACs for cancer. BioWorld. [Link]
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Method refinement for consistent results with 5-(4-Methoxyphenyl)-1H-imidazol-2-amine
Technical Support Center: 5-(4-Methoxyphenyl)-1H-imidazol-2-amine
A Guide to Method Refinement for Consistent and Reliable Experimental Results
Welcome to the technical support center for this compound (CAS No. 60472-20-0). As a key heterocyclic scaffold, the 2-aminoimidazole moiety is integral to numerous natural products and serves as a valuable building block in medicinal chemistry and drug development.[1][2] Its utility, however, is contingent on the ability to produce and utilize the compound with high purity and consistency.
This guide is designed for researchers, medicinal chemists, and process development scientists. Authored from the perspective of a Senior Application Scientist, it moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot common issues and refine your methodologies for robust, reproducible outcomes.
Section 1: Synthesis and Purification Troubleshooting
Achieving a high-purity final product begins with a well-controlled synthesis and a targeted purification strategy. This section addresses the most common challenges encountered during these initial phases.
Q1: My synthesis reaction is providing low and inconsistent yields. What are the primary factors to investigate?
Low yields are typically traced back to suboptimal reaction conditions or reagent stoichiometry. The most common synthesis route involves the condensation of an α-haloketone (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) with a guanidinylating agent.
Causality and Refinement:
-
Reagent Stoichiometry: The guanidine component is often used in slight excess (e.g., 1.3 equivalents) to ensure the complete consumption of the limiting α-haloketone, which can be challenging to separate from the final product.[3]
-
Base and Solvent Choice: The choice of base and solvent is critical. While traditional methods use organic solvents like DMF or ethanol, modern, greener approaches utilizing Deep Eutectic Solvents (DES) such as choline chloride/urea have demonstrated significantly improved yields and simplified workups.[3][4] The DES acts as both solvent and catalyst, facilitating the reaction and often causing the product to precipitate upon the addition of water, which simplifies isolation.[3]
-
Reaction Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating can lead to an incomplete reaction, while excessive heat or prolonged reaction times can promote the formation of degradation byproducts. For many 2-aminoimidazole syntheses, temperatures around 80°C are effective.[3]
Workflow for Synthesis Optimization
Caption: Optimized workflow for the synthesis of this compound.
Q2: I'm having difficulty removing a persistent impurity after synthesis. What purification strategies are most effective?
The choice of purification method depends on the nature of the impurity. For 2-aminoimidazoles, the most common impurities are unreacted starting materials or side-products from dimerization or rearrangement.
-
Strategy 1: Recrystallization (Recommended for >90% Purity). This is the most effective method for removing minor impurities and achieving high crystalline purity.
-
Solvent System: A solvent/non-solvent system is often ideal. For instance, dissolving the crude product in a minimal amount of a good solvent like diethyl ether or methanol, followed by the slow addition of a non-solvent like petroleum ether or cold water, can induce selective crystallization.[3][5]
-
Causality: The desired product should be significantly less soluble in the final solvent mixture than the impurities, allowing it to crystallize out while contaminants remain in the mother liquor.
-
-
Strategy 2: Silica Gel Column Chromatography (For Complex Mixtures). If recrystallization fails or if impurities have similar polarity to the product, column chromatography is necessary.
-
Eluent System: A gradient system of a non-polar solvent (e.g., cyclohexane or hexane) and a polar solvent (e.g., ethyl acetate) is typically effective.[1] The polarity can be further modulated with small additions of methanol for highly polar compounds.
-
Self-Validation: Always analyze the collected fractions by TLC to ensure clean separation before combining them.
-
Section 2: Characterization and Quality Control
Unambiguous characterization is non-negotiable for ensuring the integrity of your experimental results. Inconsistent or poorly characterized material is a primary source of non-reproducibility in biological assays.
Q1: What are the expected spectroscopic data for a pure sample of this compound?
Verifying the structure and purity requires a combination of analytical techniques. Below are the expected data based on the compound's structure and published data for analogous compounds.[3][6][7]
| Technique | Expected Observations | Rationale |
| ¹H NMR (DMSO-d₆) | ~3.7-3.8 ppm (s, 3H): Methoxy (-OCH₃) protons.~6.9-7.0 ppm (d, 2H): Aromatic protons ortho to -OCH₃.~7.4-7.5 ppm (d, 2H): Aromatic protons meta to -OCH₃.~7.0-7.1 ppm (s, 1H): Imidazole ring proton (C4-H).Broad signals: NH₂ and imidazole NH protons (variable shift). | The chemical shifts and splitting patterns are characteristic of the substituted aromatic ring and the imidazole core. The singlet for the C4-H is a key indicator of the 5-substituted pattern.[3] |
| ¹³C NMR (DMSO-d₆) | ~55 ppm: Methoxy carbon.~114-130 ppm: Aromatic and imidazole carbons.~158-160 ppm: Aromatic carbon attached to oxygen and the C2-NH₂ carbon of the imidazole ring. | Confirms the number and electronic environment of all carbon atoms in the molecule. |
| FT-IR (KBr, cm⁻¹) | ~3100-3450 cm⁻¹: N-H stretching (amine and imidazole).~1600-1650 cm⁻¹: C=N stretching of the imidazole ring.~1250 cm⁻¹: C-O stretching of the methoxy group. | Identifies key functional groups present in the molecule.[6] |
| Mass Spec. (ESI+) | [M+H]⁺ = 190.2 | Confirms the molecular weight of the compound (C₁₀H₁₁N₃O, MW = 189.21 g/mol ).[8] |
Q2: My ¹H NMR spectrum shows broad peaks or more signals than expected. What could be the cause?
-
Tautomerism: 2-Aminoimidazoles can exist as tautomers. While the amine form is generally predominant, solvent or temperature effects can sometimes lead to the presence of the imine tautomer, resulting in peak broadening or additional minor signals.
-
Proton Exchange: The N-H protons (both on the amine and the imidazole ring) exchange with trace amounts of water in the NMR solvent (like DMSO-d₆). This causes their signals to be broad. Adding a drop of D₂O will cause these peaks to disappear, confirming their identity.[9]
-
Residual Impurities: Sharp, unexpected signals are likely due to residual solvents from purification (e.g., ethyl acetate, hexane) or unreacted starting materials.
Section 3: Handling, Storage, and Biological Application
The reliability of data from biological assays is directly linked to the integrity of the compound used. Inconsistent activity is often a chemical problem, not a biological one.
Q1: I am observing significant variability in my biological assay results. What chemical factors should I investigate?
This is a critical issue in drug development. Before questioning the biological system, rigorously validate the chemical probe.
Troubleshooting Logic for Inconsistent Bioactivity
Caption: A decision-making workflow for troubleshooting inconsistent biological data.
-
Purity is Paramount: Even minor impurities can have potent biological effects, leading to misleading results. Always use material that is >98% pure as determined by LC-MS and NMR.
-
Solubility Issues: The compound may be precipitating out of your aqueous assay buffer. Prepare concentrated stock solutions in a suitable organic solvent like DMSO. When diluting into the final buffer, do so incrementally with vigorous mixing. Visually inspect for any cloudiness.
-
Compound Stability: The imidazole ring or the 2-amino group may be susceptible to degradation under specific pH or oxidative conditions within your assay. Perform a stability study by incubating the compound in the assay buffer for the duration of the experiment and re-analyzing by LC-MS to check for degradation products.
Q2: What are the recommended storage and handling conditions?
-
Storage: Store the solid compound in a tightly sealed container, protected from light, at 2-8°C. For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) is advisable to prevent slow oxidation.
-
Solution Handling: Prepare stock solutions in anhydrous DMSO. For aqueous assays, prepare fresh dilutions from the stock solution immediately before use. Avoid repeated freeze-thaw cycles of aqueous solutions.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the typical appearance of this compound? A: As a solid, it is typically an off-white to pale yellow powder or crystalline solid.
Q: Are there specific safety precautions for handling this compound? A: Yes. It is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[8] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handle in a well-ventilated area or a chemical fume hood.
Q: What is the solubility profile of this compound? A: It is generally soluble in polar organic solvents like DMSO, DMF, and methanol. Its solubility in aqueous solutions is expected to be low but can be improved at acidic pH due to the basicity of the amino and imidazole groups.
Appendix A: Recommended Protocol for Synthesis
This protocol is based on a modern, high-yield "green chemistry" approach.[3][4]
-
Prepare the DES: In a round-bottom flask, combine choline chloride (1 part) and urea (2 parts) by molar ratio. Heat the mixture gently (to ~60-80°C) with stirring until a clear, homogeneous liquid forms. Cool to room temperature.
-
Add Reagents: To the DES (e.g., 2 mL for a 1 mmol scale reaction), add 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 mmol), guanidine hydrochloride (1.3 mmol), and a base such as triethylamine (1.0 mmol).
-
Reaction: Heat the mixture to 80°C and stir vigorously for 6-8 hours. Monitor the reaction's completion by TLC.
-
Isolation: Cool the reaction mixture to room temperature. Add an equal volume of cold water (e.g., 2 mL). The product should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. For higher purity, recrystallize the crude solid from a suitable solvent system (e.g., methanol/water or diethyl ether/petroleum ether).[3]
References
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Cimino, G., et al. (2016). A new 2-amino imidazole derivative, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine (3), has been synthesized using a green approach. MDPI. Available at: [Link]
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Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. Available at: [Link]
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Liu, X. F., Zhong, Z. P., & Xu, Z. L. (2005). 4-[4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(9), o3035-o3036. Available at: [Link]
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Hernández-Campos, A., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Molecules, 29(1), 245. Available at: [Link]
-
Naveen, S., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. IUCrData, 1(6), x161896. Available at: [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b). ResearchGate. Available at: [Link]
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Supporting Information for "Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles". (n.d.). RSC. Available at: [Link]
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Khan, I., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. Scientific Reports, 13(1), 4619. Available at: [Link]
-
Belskaya, N. P., et al. (2010). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 75(24), 8569–8577. Available at: [Link]
- Google Patents. (n.d.). Method of preparing 4-methyl-5-hydroxymethyl-imidazole. Google Patents.
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Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4892–4895. Available at: [Link]
-
ResearchGate. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. ResearchGate. Available at: [Link]
-
Arjunan, V., et al. (2012). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 337-346. Available at: [Link]
-
Vitale, P., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. Available at: [Link]
-
Iranian Journal of Medical Microbiology. (n.d.). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology. Available at: [Link]
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IJSRP. (n.d.). 4-(4-Methoxyphenyl) -5- Phenyl -1H- Imidazoles from 4-Methoxybenzil in the Absence of C. International Journal of Scientific and Research Publications. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. Available at: [Link]
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ResearchGate. (2008). 2-Aminoimidazoles. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
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ResearchGate. (2018). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. Available at: [Link]
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Yepez-Mulia, L., et al. (2018). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. Experimental Parasitology, 184, 106-113. Available at: [Link]
-
Thomas, O. P., et al. (2021). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine. Molbank, 2021(3), M1262. Available at: [Link]
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Jaiswal, A., et al. (2023). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData, 8(8), x230919. Available at: [Link]
-
Yahyazadeh, A., et al. (2012). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 24(11), 4965-4967. Available at: [Link]
- Google Patents. (n.d.). Method for purifying 1,5-pentanediamine and 1,5-pentanediamine. Google Patents.
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Challenges in the scale-up synthesis of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges associated with the laboratory and scale-up synthesis of this important imidazole derivative. As a key structural motif in medicinal chemistry, ensuring the efficient and pure synthesis of 2-aminoimidazoles is critical for the advancement of pharmaceutical research.[1][2][3]
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing causal explanations and actionable solutions.
Question 1: My reaction is suffering from a consistently low yield. What are the primary causes and how can I optimize the output?
Answer: Low yields are a frequent challenge in imidazole synthesis, often stemming from several factors. The most common synthetic route involves the condensation of an α-haloketone (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one) with a guanidine source.[1] Here’s how to troubleshoot:
-
Incomplete Reaction: The reaction may not be reaching completion. Monitor the consumption of the starting α-haloketone using Thin Layer Chromatography (TLC). If the starting material persists, consider extending the reaction time or moderately increasing the temperature. However, excessive heat can promote side reactions.[4][5]
-
Side Reactions: The formation of byproducts is a major contributor to low yields. A common side reaction is the formation of oxazole derivatives.[4] To mitigate this, use a molar excess of the guanidine source to favor the formation of the diimine intermediate required for imidazole synthesis.[4]
-
Suboptimal Solvent Choice: Solvent polarity is critical. While polar protic solvents like ethanol are common, poor solubility of starting materials can lower yields.[6][7] Greener alternatives like deep eutectic solvents (DESs), such as a choline chloride and urea mixture, have been shown to improve yields and shorten reaction times from 10-12 hours to 4-6 hours by enhancing reactant solubility and potentially facilitating the reaction through hydrogen bonding.[8][9]
-
Inefficient Purification: Significant product loss can occur during work-up and purification. 2-aminoimidazoles are often polar compounds, which can complicate extraction and chromatography. Ensure your extraction solvent is appropriate and consider alternative purification methods if column chromatography proves inefficient.[4][10]
Question 2: I am observing significant impurities in my crude product analysis (TLC/LC-MS). What are these likely to be and how can I prevent their formation?
Answer: Impurity profiling is key to optimizing your synthesis. Common impurities include:
-
Unreacted Starting Materials: The presence of 2-bromo-1-(4-methoxyphenyl)ethan-1-one or guanidine indicates an incomplete reaction. See the troubleshooting steps for low yield.
-
Quinoxaline-type Byproducts: If your starting material or reagents contain diamine impurities, these can react with dicarbonyl species (which may form from side reactions) to generate quinoxaline derivatives.[11] Ensure the purity of your starting amine sources.
-
Isomeric Products: Depending on the reaction conditions and the nature of the guanidine used, there is a possibility of forming isomeric imidazole products. Careful control of reaction temperature and reagent addition can help ensure regioselectivity.[11]
-
Over-alkylation Products: If using unprotected guanidine, there is a risk of alkylation on the exocyclic nitrogen atoms, leading to undesired N-alkylated byproducts.
Prevention Strategy:
-
Reagent Purity: Use high-purity starting materials.
-
Controlled Addition: Consider the slow addition of the α-haloketone to the mixture of the solvent and guanidine to maintain a low concentration of the alkylating agent and minimize side reactions.[4]
-
Inert Atmosphere: While many modern protocols can be run under air, particularly with DESs, sensitive substrates may benefit from an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[9]
Question 3: My product is proving difficult to purify via standard silica gel column chromatography. What are my options?
Answer: The polar nature of the 2-amino group can cause streaking and poor separation on silica gel.[10]
-
Optimize Mobile Phase: Use a solvent system with a modifier. A common choice is a gradient of dichloromethane/methanol or ethyl acetate/hexane. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can deactivate acidic sites on the silica gel and improve peak shape.
-
Recrystallization: This is often a highly effective method for purifying 2-aminoimidazoles, especially at scale. Experiment with different solvent systems, such as ethanol, methanol, ethyl acetate/hexane, or diethyl ether/hexane.[8]
-
Salt Formation: Convert the basic 2-aminoimidazole into a salt (e.g., hydrochloride) by treating it with an acid like HCl. The resulting salt may have different solubility properties, allowing for purification by precipitation or extraction.
-
Alternative Stationary Phases: If silica is problematic, consider using alumina (basic or neutral) or reverse-phase chromatography (e.g., C18) for particularly challenging separations.
Question 4: The reaction worked well on a 1 mmol scale, but I'm encountering issues at a 50 mmol scale. What causes these scale-up problems?
Answer: Scale-up introduces challenges related to physical processes rather than just the underlying chemistry.
-
Heat Transfer: Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature spikes in a larger reactor. Ensure you have adequate cooling and temperature monitoring. A rise in temperature can lead to an increase in byproduct formation.
-
Mixing Efficiency: Inadequate mixing can create localized "hot spots" or areas of high reactant concentration, promoting side reactions. Use appropriate mechanical stirring and ensure the vessel geometry allows for efficient agitation.
-
Reagent Addition Rate: The rate of addition for reagents becomes much more critical on a larger scale. A rate that was fine for a small batch may be too fast for a large one, leading to poor control over the reaction exotherm and local concentration gradients.
-
Work-up and Isolation: Extracting and filtering large volumes can lead to proportionally greater product loss. Ensure your extraction and filtration equipment is sized appropriately for the scale of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound? The most established method is the condensation of 2-bromo-1-(4-methoxyphenyl)ethan-1-one with guanidine.[1] This route is straightforward and generally provides good yields. Greener variations using deep eutectic solvents are becoming increasingly popular due to their efficiency and reduced environmental impact.[8][9]
Q2: What are the critical reaction parameters to control? The most critical parameters are temperature, reaction time, solvent, and the stoichiometry of the reactants. Temperature control is vital to balance the reaction rate against the formation of byproducts.[5] Using a slight excess of guanidine (e.g., 1.3 equivalents) can help drive the reaction to completion and minimize side reactions.[8]
Q3: Are there any green chemistry approaches for this synthesis? Yes. The use of deep eutectic solvents (DESs) like choline chloride/urea is a prominent green alternative.[8][9] These solvents are often biodegradable, low-cost, and can enhance reaction rates, sometimes allowing for simpler product isolation via filtration after adding water.[8][12] Additionally, microwave-assisted synthesis can dramatically reduce reaction times and energy consumption.[12][13]
Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most common method for tracking the disappearance of starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.
-
Product Characterization: The structure and purity of the final compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) for molecular weight verification, and Infrared (IR) spectroscopy to identify key functional groups.
Q5: What safety precautions should I take during this synthesis?
-
α-Haloketones like 2-bromo-1-(4-methoxyphenyl)ethan-1-one are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Guanidine and its salts can be corrosive or irritating. Avoid inhalation of dust and skin contact.
-
If scaling up, be mindful of potential reaction exotherms and have a cooling bath ready.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time/temperature moderately; monitor by TLC.[4] |
| Side reactions (e.g., oxazoles) | Use a 1.2-1.5 molar excess of guanidine.[4] | |
| Poor reactant solubility | Switch to a more suitable solvent like a Deep Eutectic Solvent (e.g., ChCl:Urea).[6][8] | |
| Impurity Formation | Quinoxaline byproducts | Ensure high purity of starting materials, particularly amine sources.[11] |
| Unreacted starting materials | Optimize reaction conditions (time, temp, stoichiometry).[4] | |
| Difficult Purification | Product streaking on silica gel | Use a modified eluent (e.g., add 0.5% triethylamine).[10] |
| Poor separation | Attempt recrystallization from a suitable solvent system (e.g., EtOH, EtOAc/Hexane).[8] | |
| Scale-up Failure | Poor temperature control | Use a jacketed reactor with controlled cooling; slow down addition rates. |
| Inefficient mixing | Employ mechanical stirring; select appropriate reactor geometry. |
Detailed Experimental Protocols
Protocol 1: Greener Synthesis of this compound in a Deep Eutectic Solvent
This protocol is adapted from methodologies utilizing deep eutectic solvents for the synthesis of 2-aminoimidazoles.[1][8][9]
-
Preparation of the Deep Eutectic Solvent (DES):
-
In a round-bottom flask, combine choline chloride and urea in a 1:2 molar ratio.
-
Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed. Allow the DES to cool to room temperature before use.
-
-
Reaction Setup:
-
To 5 g of the prepared ChCl:Urea DES in a round-bottom flask, add guanidine hydrochloride (1.3 mmol).
-
Add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 mmol).
-
Add triethylamine (1.0 mmol) to the mixture to liberate the free guanidine base.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at 80 °C.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane:methanol eluent) for the disappearance of the starting ketone. The reaction is typically complete within 4-6 hours.[9]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 10 mL of deionized water to the flask. The product may precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
If the product does not precipitate, extract the aqueous suspension with ethyl acetate (3 x 15 mL).[8]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Pack a chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).[10]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system (e.g., 100% ethyl acetate or a 95:5 ethyl acetate:hexane mixture).
-
Gradually increase the polarity of the mobile phase by adding methanol (e.g., increasing from 0% to 10% methanol in ethyl acetate). To improve peak shape, add 0.5% triethylamine to the mobile phase.[10]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[10]
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yields in 2-aminoimidazole synthesis.
References
- Purification of 2-Aminoimidazole Derivatives by Column Chromatography. BenchChem.
- Green Synthesis of 2-Aminoimidazoles: Application Notes and Protocols for Pharmaceutical Research. BenchChem.
- Troubleshooting low yield in the synthesis of 2-butyl-imidazole. BenchChem.
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace.
- Recent Progress in the Synthesis of Imidazole Derivatives via Cyclization of Alkynes and Nitrogen Compounds. Jose S. S. Netoa, et al.
- Technical Support Center: Solvent Effects on Imidazole Synthesis. BenchChem.
- Technical Support Center: Optimizing Imidazole Synthesis. BenchChem.
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Imidazole synthesis. Organic Chemistry Portal.
- Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. NIH.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central (PMC).
- An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. MDPI.
- A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry (ACS Publications).
- Synthesis of Novel Mannich Bases of 2,4,5-Triphenyl Imidazole Using Pharmacologically Active Secondary Amines. Plant Archives.
- Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. The Journal of Organic Chemistry (ACS Publications).
- An In-depth Technical Guide to the Synthesis and Applications of 2-Aminoimidazoles. BenchChem.
- Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.
- 4-(4-Methoxyphenyl) -5- Phenyl -1H- Imidazoles from 4-Methoxybenzil in the Absence of C. IJSRP.
- An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules.
- Reaction conditions evaluation for imidazole synthesis. ResearchGate.
- SYNTHESIS OF NEW 4-PHENYL-1-(3,4,5-TRIMETHOXYPHENYL)-1H- IMIDAZOLE-2-THIOLDERIVATIVES.
- An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. Organic Process Research & Development (ACS Publications).
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers.
- 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate.
- Synthesis and biological activity of some 2-aminoimidazoles. PubMed.
- Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega (ACS Publications).
- Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. BenchChem.
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Technical Support Center: Optimizing Dosing and Administration for In Vivo Studies with 5-(4-Methoxyphenyl)-1H-imidazol-2-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The successful translation of promising in vitro data to robust in vivo models is a critical step in drug discovery. This guide provides a comprehensive framework for optimizing the dosing and administration of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine, a novel small molecule inhibitor. As with many new chemical entities (NCEs), this compound is likely to present challenges related to its physicochemical properties, such as poor water solubility.[1][2] This technical support center offers a structured approach to formulation development, dose determination, and troubleshooting common issues encountered during preclinical in vivo studies.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in determining the in vivo dosage of a novel compound like this compound?
A1: The initial and most crucial step is to perform a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity in an animal model. This study is fundamental for establishing a safe therapeutic window for subsequent efficacy studies.
Q2: How should I select a starting dose for an MTD study?
A2: A common practice is to extrapolate the starting dose from in vitro data. A dose that is expected to achieve a plasma concentration 5 to 10 times higher than the in vitro IC50 or EC50 value is often a good starting point.[3] It is also essential to conduct a thorough literature review for any existing data on similar compounds.
Q3: What are the primary challenges when designing in vivo dose-response studies?
A3: A robust dose-response study requires careful planning of several factors, including the number of dose levels, the specific doses, and the number of animals per group. The objective is to generate data that can be accurately modeled with nonlinear curves to determine the compound's efficacy and potency.
Q4: How can I enhance the reliability and reproducibility of my in vivo experiments?
A4: To improve the quality of your results, it is essential to incorporate proper randomization and blinding to minimize bias.[4][5] Including both male and female animals, as well as animals from different litters, can also lead to more robust and trustworthy data.
Part 2: Formulation and Vehicle Selection
The selection of an appropriate vehicle is critical for ensuring consistent and maximal exposure of the test compound. For poorly soluble molecules, a simple aqueous solution is often not feasible.
Vehicle Selection Workflow
The following diagram outlines a systematic approach to selecting an appropriate vehicle for a poorly soluble compound.
Caption: A stepwise decision-making process for vehicle selection.
Commonly Used Vehicles for Oral Administration in Preclinical Studies
| Vehicle Composition | Compound Type | Advantages | Disadvantages |
| Aqueous Solutions/Suspensions | |||
| 0.5% (w/v) Sodium Carboxymethylcellulose (CMC) in water | Poorly soluble, crystalline | Well-tolerated, easy to prepare.[6] | May not be suitable for all poorly soluble compounds.[6] |
| 0.5% (w/v) CMC with 0.1% (v/v) Tween® 80 in water | Poorly soluble, hydrophobic | Tween® 80 acts as a surfactant, improving wettability.[6] | Potential for mild toxicity with some surfactants.[6] |
| Lipid-Based Formulations | |||
| Corn oil or Sesame oil | Lipophilic | Can enhance absorption of highly lipophilic drugs. | Potential for variability in absorption. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Poorly soluble | Can significantly improve bioavailability.[1] | More complex to formulate and characterize.[1] |
| Solutions with Co-solvents/Complexing Agents | |||
| 20-30% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Poorly soluble | Forms inclusion complexes to increase solubility.[7][8] | High concentrations can cause renal toxicity.[9] |
| 10% DMSO, 40% PEG-400, 50% Saline | Poorly soluble | Can achieve high drug concentrations. | DMSO can have pharmacological effects and toxicity.[9] |
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during in vivo studies and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| 1. High variability in plasma exposure between animals. | - Inaccurate dosing due to improper technique. - Precipitation of the compound in the dosing formulation. - Inconsistent food intake (for oral dosing). | - Refine Dosing Technique: Ensure all personnel are properly trained in oral gavage or injection techniques.[8] - Verify Formulation Stability: Visually inspect the formulation for precipitation before each dose.[8] Prepare fresh daily or validate storage stability. - Standardize Feeding: Fast animals for a consistent period before oral dosing, if appropriate for the study. |
| 2. Lower than expected in vivo efficacy despite achieving target plasma concentrations. | - Rapid metabolism of the compound. - High plasma protein binding. - The compound is an efflux transporter substrate. | - Assess Metabolism: Conduct in vitro metabolic stability assays (microsomes, hepatocytes). - Measure Protein Binding: Determine the fraction of unbound drug in plasma. - Evaluate Transporter Interactions: Use in vitro models (e.g., Caco-2 cells) to assess efflux. |
| 3. Adverse events observed at the injection site (for parenteral routes). | - Irritation caused by the vehicle (e.g., high concentration of co-solvents). - Precipitation of the compound at the injection site. - Non-physiological pH or osmolality of the formulation. | - Test Vehicle Tolerability: Administer the vehicle alone to a control group to assess local tolerance. - Improve Solubility: Reformulate to ensure the compound remains in solution in vivo. - Adjust Formulation Properties: Ensure the pH is close to neutral and the formulation is iso-osmotic.[10] |
| 4. No observable in vivo efficacy. | - Insufficient dose/exposure at the target tissue. - Poor oral bioavailability. - The animal model is not appropriate for the compound's mechanism of action. | - Conduct a Dose-Escalation Study: Test higher doses to establish a dose-response relationship. - Determine Absolute Bioavailability: Compare plasma exposure after oral and intravenous administration.[11] - Validate the Animal Model: Ensure the target is expressed and functional in the chosen model.[4] |
Troubleshooting Workflow for Inconsistent Efficacy
Caption: A decision tree for troubleshooting unexpected efficacy results.
Part 4: Experimental Protocols
Protocol 1: Preparation of a 0.5% (w/v) CMC / 0.1% (v/v) Tween® 80 Suspension
This protocol describes the preparation of a common vehicle for oral administration of poorly soluble compounds.
Materials:
-
This compound
-
Sodium carboxymethylcellulose (Na-CMC), low viscosity
-
Tween® 80 (Polysorbate 80)
-
Purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Calibrated balance and weigh boats
-
Graduated cylinders and volumetric flasks
Procedure:
-
Vehicle Preparation: a. To prepare 100 mL of vehicle, weigh 0.5 g of Na-CMC. b. In a beaker with a stir bar, add approximately 90 mL of purified water and begin stirring to create a vortex. c. Slowly sprinkle the Na-CMC powder into the vortex to prevent clumping. d. Continue stirring until the Na-CMC is fully dissolved (this may take 1-2 hours). The solution should be clear and slightly viscous. e. Add 0.1 mL of Tween® 80 to the solution and stir for another 15 minutes. f. Transfer the solution to a 100 mL volumetric flask and add purified water to the mark. Mix well.
-
Suspension Preparation: a. Calculate the required amount of this compound based on the desired concentration and final volume. b. If necessary, gently grind the compound to a fine, uniform powder using a mortar and pestle. This increases the surface area for better suspension.[2] c. Weigh the powdered compound accurately. d. In a separate beaker, add a small amount of the prepared vehicle to the compound to create a paste. This process, known as levigation, helps to wet the compound and prevent clumping. e. Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer. f. Stir the suspension for at least 30 minutes to ensure homogeneity.
-
Quality Control: a. Visually inspect the suspension for any large aggregates. It should appear uniform. b. Continuously stir the suspension during dosing to maintain homogeneity.
Protocol 2: Pilot Tolerability and Pharmacokinetic (PK) Study
This protocol outlines a basic study to assess the tolerability and plasma exposure of a new formulation.
Animal Model:
-
Male Sprague-Dawley rats (n=3-5 per group)
Groups:
-
Vehicle Control: Administer the selected vehicle.
-
Low Dose: Administer the compound at a low dose (e.g., 10 mg/kg).
-
High Dose: Administer the compound at a high dose (e.g., 100 mg/kg).
Procedure:
-
Acclimate animals for at least 3 days before the study.
-
Fast animals overnight (with access to water) before dosing.
-
Record the body weight of each animal before dosing to calculate the exact volume.
-
Administer the formulation via the intended route (e.g., oral gavage).
-
Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate method (e.g., tail vein or saphenous vein).
-
Process blood to collect plasma and store at -80°C until analysis.
-
Monitor animals for any clinical signs of toxicity (e.g., lethargy, weight loss, changes in behavior) for at least 24-48 hours.
-
Analyze plasma samples using a validated LC-MS/MS method to determine drug concentrations.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
References
- InsideScientific. (n.d.). White Paper Review – Infusion vs. Injection: Considerations for Administering Drug Compounds in Small Animal Research.
- Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH.
- Jain, A., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Sigma-Aldrich. (n.d.). Using Inhibitors In Vivo.
- Request PDF. (2025, August 10). Strategies for formulating and delivering poorly water-soluble drugs. Retrieved from yDikE7283H9ph33TNhAUlmCg0N0RqaRXp04XxR0IGhON-tQU6-W6W70AEfv4_yAzy6-N-l4DoB_7RBvBZu4BfdYYQGaoQOTXWTt1ZXKq-ZAWL6zhs3450wb79DwfHMaVRAVJB7pHjKoNaKzioYODu553kQgCulihklZMl7P_9F_VQwy2ep9L3323omqHenX5Lj0K0=
- Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration.
- Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC - PubMed Central.
- ResearchGate. (2025, August 6). Vehicle selection for nonclinical oral safety studies.
- Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. PubMed.
- Benchchem. (n.d.). Technical Support Center: Optimizing In Vivo Dosing for Novel Small Molecule Inhibitors.
- ResearchGate. (n.d.). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity.
- Benchchem. (n.d.). Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Compounds.
- Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central.
- Alacrita Consulting. (n.d.). Replacing the Surrogates: Beyond In Vivo Preclinical Models.
- Trilogy Writing & Consulting. (n.d.). The reproducibility crisis in preclinical research - lessons to learn from clinical research.
- Benchchem. (n.d.). Technical Support Center: Optimizing SCH529074 Dosage for In Vivo Mouse Models.
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Validation & Comparative
A Researcher's Guide to Validating the Inhibitory Effect of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine on Target Kinases
This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of a novel small molecule, 5-(4-Methoxyphenyl)-1H-imidazol-2-amine, on its target protein kinases. The imidazole scaffold is a well-established pharmacophore in kinase inhibitor design, suggesting potential activity. However, without prior knowledge of its specific targets, a systematic and multi-faceted validation workflow is essential. This document outlines such a workflow, emphasizing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.
The journey of a kinase inhibitor from a promising compound to a validated therapeutic agent is fraught with challenges. A frequent pitfall is the discrepancy between potent biochemical activity and a lack of efficacy in a cellular context.[1] This guide, therefore, advocates for an integrated approach, starting with broad, unbiased screening to identify potential targets, followed by rigorous biochemical and cellular assays to confirm potency, selectivity, and functional effects.
Phase 1: Unbiased Target Identification and Initial Potency Assessment
The first critical step is to move from an unknown compound to one with a defined set of putative kinase targets. This is achieved through broad screening against a large panel of kinases, followed by quantitative confirmation of the initial hits.
Kinase Selectivity Profiling: Casting a Wide Net
To efficiently identify the primary kinase targets of this compound, a broad kinase selectivity screen is the most logical starting point. This involves testing the compound at a single high concentration (e.g., 1-10 µM) against a large panel of kinases, often representing a significant portion of the human kinome.[2] This approach provides an unbiased overview of the compound's selectivity and identifies potential on- and off-target interactions that are crucial for later stages of drug development.[2] Several commercial services offer such profiling, providing rapid and reliable data.[2][3][4][5]
Table 1: Hypothetical Kinase Selectivity Profile for this compound at 10 µM
| Kinase Target | Family | % Inhibition |
| ALK5 (TGFBR1) | Ser/Thr | 98% |
| p38α (MAPK14) | Ser/Thr | 95% |
| VEGFR2 | Tyr | 45% |
| SRC | Tyr | 30% |
| CDK2 | Ser/Thr | 15% |
| ... (300+ other kinases) | - | <10% |
This hypothetical data suggests that this compound is a potent inhibitor of ALK5 and p38α, with significantly less activity against other kinases at the tested concentration.
Biochemical IC50 Determination: Quantifying Potency
Following the identification of primary targets from the selectivity screen, the next step is to quantify the compound's potency against these kinases by determining its half-maximal inhibitory concentration (IC50). This is a critical parameter for ranking compound efficacy and comparing it to known inhibitors.[6] A variety of biochemical assay formats are available, including radiometric and fluorescence-based methods.[7] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are a popular choice due to their robustness and high-throughput compatibility.[8]
The LanthaScreen® Eu Kinase Binding Assay is a TR-FRET-based method that measures the binding and displacement of a fluorescently labeled, ATP-competitive tracer from the kinase of interest.[9] Competition by an inhibitor results in a loss of FRET signal, allowing for the determination of the inhibitor's binding affinity.[9]
Table 2: Comparative Biochemical IC50 Values for Lead and Control Inhibitors
| Compound | Target Kinase | Biochemical IC50 (nM) |
| This compound | ALK5 | 50 |
| SB431542 (Control) | ALK5 | 25 |
| This compound | p38α | 75 |
| Doramapimod (BIRB 796) (Control) | p38α | 38 |
This hypothetical data confirms the potent inhibitory activity of our lead compound against ALK5 and p38α in a biochemical setting and allows for direct comparison with established inhibitors.
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay for IC50 Determination [9][10][11][12]
-
Reagent Preparation:
-
Prepare a 4X stock of the test compound, this compound, and control inhibitors by serial dilution in kinase buffer.
-
Prepare a 2X kinase/antibody mixture containing the target kinase (e.g., ALK5 or p38α) and a europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a 4X solution of the appropriate Alexa Fluor® 647-labeled kinase tracer in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of each concentration of the serially diluted compounds to triplicate wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the emission ratio (acceptor/donor) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Phase 2: In-Cell Validation of Target Engagement
A compound's biochemical potency does not guarantee its effectiveness in a cellular environment.[1] Factors such as cell permeability, efflux pumps, and high intracellular ATP concentrations can significantly impact a compound's ability to engage its target. Therefore, it is essential to validate target engagement in intact cells.[13]
NanoBRET™ Target Engagement Assay: Measuring Intracellular Binding
The NanoBRET™ Target Engagement assay is a powerful method for quantifying compound binding to a specific kinase in living cells.[14] This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer (the acceptor).[14][15] When a test compound competes with the tracer for binding to the kinase, the BRET signal decreases in a dose-dependent manner, allowing for the determination of the compound's intracellular affinity.[15]
Table 3: Comparative Intracellular IC50 Values from NanoBRET™ Assay
| Compound | Target Kinase | Intracellular IC50 (nM) |
| This compound | ALK5 | 250 |
| SB431542 (Control) | ALK5 | 150 |
| This compound | p38α | 400 |
| Doramapimod (BIRB 796) (Control) | p38α | 200 |
This hypothetical data demonstrates that this compound can enter cells and engage its targets, ALK5 and p38α. The rightward shift in IC50 values compared to the biochemical assay is expected due to factors like intracellular ATP competition.
Experimental Protocol: NanoBRET™ Target Engagement Assay [16][17]
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., ALK5 or p38α) fused to NanoLuc® luciferase.
-
Culture the transfected cells for 24 hours to allow for protein expression.
-
Harvest and resuspend the cells in Opti-MEM® I medium containing 4% FBS to a density of 2 x 10^5 cells/mL.[18]
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and control inhibitors in the cell suspension medium.
-
Add the NanoBRET™ tracer to the cell suspension at its predetermined optimal concentration.
-
Dispense the cell-tracer mixture into the wells of a white assay plate.
-
Add the diluted compounds to the appropriate wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[18]
-
-
Signal Detection and Analysis:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the Extracellular NanoLuc® Inhibitor.[18]
-
Add the substrate solution to each well.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals within 10 minutes using a luminometer equipped with the appropriate filters.[18]
-
Calculate the BRET ratio (acceptor/donor) and plot against the compound concentration to determine the intracellular IC50.
-
Cellular Thermal Shift Assay (CETSA®): Confirming Target Binding via Stabilization
CETSA® is a biophysical method that confirms target engagement by measuring the thermal stabilization of a protein upon ligand binding.[19][20] The principle is that a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[21] In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, often by Western blot.[19] A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement in a physiological context.[20]
Table 4: Comparative Thermal Shift (ΔTm) Data from CETSA®
| Compound (at 10 µM) | Target Kinase | ΔTm (°C) |
| This compound | ALK5 | +5.2 |
| SB431542 (Control) | ALK5 | +6.5 |
| This compound | p38α | +4.8 |
| Doramapimod (BIRB 796) (Control) | p38α | +5.9 |
This hypothetical data shows a positive thermal shift for both ALK5 and p38α in the presence of this compound, providing orthogonal validation of intracellular target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) [19][20][21][22]
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with either the test compound (e.g., 10 µM this compound) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Analysis:
-
Analyze the amount of soluble target protein (e.g., ALK5 or p38α) in each sample by Western blot using specific antibodies.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves.
-
Determine the melting temperature (Tm) for both vehicle- and compound-treated samples and calculate the thermal shift (ΔTm).
-
Phase 3: Demonstrating Functional Cellular Activity
Confirming that a compound binds to its target in cells is a critical step, but it is equally important to demonstrate that this binding event leads to the desired functional outcome—the inhibition of the kinase's downstream signaling pathway.
Signaling Pathway Analysis
Understanding the signaling context of the target kinases is crucial for designing functional assays. ALK5 is a type I receptor for TGF-β and, upon activation, phosphorylates SMAD2 and SMAD3, which then translocate to the nucleus to regulate gene expression.[23][24] p38α MAPK is a key mediator of cellular responses to stress and inflammatory cytokines, and it phosphorylates a variety of downstream substrates, including transcription factors and other kinases.[25][26][27]
Caption: TGF-β signaling pathway and the point of inhibition by this compound.
Caption: A systematic workflow for validating a novel kinase inhibitor.
By following this comprehensive validation funnel, researchers can confidently establish the on-target activity of this compound. This workflow, beginning with broad screening and progressing through quantitative biochemical and cellular target engagement assays to functional downstream readouts, ensures a high degree of scientific rigor. The use of orthogonal assays at each stage provides a self-validating system, increasing confidence in the data and providing a solid foundation for further preclinical development.
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TGF beta signaling pathway. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
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P38 Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 4, 2026, from [Link]
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Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved January 4, 2026, from [Link]
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Cuenda, A., & Rousseau, S. (2007). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 406(1), 1–14. [Link]
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Massagué, J. (2012). TGF-β Signalling in Context. Nature Reviews Molecular Cell Biology, 13(10), 616–630. [Link]
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Video: TGF - β Signaling Pathway. (2023, April 30). JoVE. Retrieved January 4, 2026, from [Link]
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p38 mitogen-activated protein kinases. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
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p38 MAPK Signaling. (n.d.). QIAGEN. Retrieved January 4, 2026, from [Link]
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TGF beta signaling pathway. (2022, April 7). Proteopedia. Retrieved January 4, 2026, from [Link]
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Canovas, B., & Nebreda, A. R. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Molecular and Cellular Biology, 41(2), e00553-20. [Link]
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Kinase Profiling Services. (2021, October 27). Luceome Biotechnologies. Retrieved January 4, 2026, from [Link]
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NanoBRET assays to assess cellular target engagement of compounds. (2020, October). EUbOPEN. Retrieved January 4, 2026, from [Link]
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Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 4, 2026, from [Link]
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Kinase Screening & Profiling Service. (n.d.). BPS Bioscience. Retrieved January 4, 2026, from [Link]
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Vasta, J. D., et al. (2018). Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells. Cell Chemical Biology, 25(1), 10–20. [Link]
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InCELL Compound-Target Engagement Assays for Drug Discovery. (2020, July 16). YouTube. Retrieved January 4, 2026, from [Link]
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Cellular Kinase Target Engagement Assay Service. (n.d.). Creative Biolabs. Retrieved January 4, 2026, from [Link]
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How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 4, 2026, from [Link]
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Al-Ali, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 239–257. [Link]
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Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2795–2803. [Link]
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Dayalan Naidu, S., et al. (2021). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 2(2), 100448. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved January 4, 2026, from [Link]
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Chen, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(18), e4162. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 4, 2026, from [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved January 4, 2026, from [Link]
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Bolcato, G., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. International Journal of Molecular Sciences, 22(18), 9741. [Link]
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Bolcato, G., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. University of Padua. Retrieved January 4, 2026, from [Link]
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Bolcato, G., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. PubMed. Retrieved January 4, 2026, from [Link]
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Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. Retrieved January 4, 2026, from [Link]
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Comparative Analysis of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine Activity Across Diverse Cancer Cell Lines
Introduction: The Imperative of Cross-Validation in Preclinical Oncology
The journey of a potential therapeutic agent from benchtop to bedside is fraught with challenges, chief among them being the translation of in vitro findings to in vivo efficacy. A frequent pitfall is the reliance on a single cancer cell line model, which can provide a myopic view of a compound's activity. Genetic and phenotypic heterogeneity among tumors, even those from the same tissue of origin, necessitates a broader validation approach. This guide provides a comprehensive framework for the cross-validation of a novel small molecule, 5-(4-Methoxyphenyl)-1H-imidazol-2-amine, across a panel of four distinct and widely utilized human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
Our objective is to move beyond a simple declaration of activity and delve into the nuanced, cell line-dependent responses to this compound. By systematically evaluating its cytotoxic effects, its ability to induce programmed cell death (apoptosis), its impact on cell cycle progression, and its modulation of key oncogenic signaling pathways, we aim to construct a multi-faceted activity profile. This guide is designed for researchers in drug discovery, providing not only detailed, field-tested protocols but also the scientific rationale behind each experimental choice, ensuring a robust and reproducible investigation.
Rationale for Cell Line Selection
The chosen cell lines represent a spectrum of cancer types with distinct genetic backgrounds and characteristics, providing a rigorous test for our compound.
-
HeLa: An aggressive, rapidly proliferating cervical adenocarcinoma cell line, notable for being the first immortalized human cell line.[1][2][3] Its robustness and high transfection efficiency make it a workhorse in cancer research.[1][3]
-
MCF-7: A well-characterized, estrogen receptor (ER)-positive breast cancer cell line representing the luminal A subtype.[4][5] Its hormone-dependent growth makes it an invaluable model for studying endocrine-related cancers and therapies.[6][7]
-
A549: A human lung adenocarcinoma cell line that serves as a model for alveolar type II epithelial cells.[8][9][10] It is widely used in lung cancer research and for studying drug metabolism in the pulmonary system.[10][11]
-
HepG2: A human liver carcinoma cell line that retains a high degree of differentiated hepatocyte-specific functions, such as the synthesis and secretion of major plasma proteins.[12][13][14][15] This makes it a relevant model for hepatotoxicity and metabolism studies.[15]
Experimental Workflow: A Multi-Parametric Approach
Our investigation follows a logical progression from broad phenotypic effects to specific molecular mechanisms. This systematic approach ensures that each subsequent experiment is built upon a solid foundation of data from the previous step.
Caption: A multi-phase workflow for the cross-validation of compound activity.
Part 1: Cellular Viability and Cytotoxicity Assessment
The initial step is to determine the concentration-dependent effect of this compound on the viability of each cell line. The MTT assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which, in most cases, correlates with cell number.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density for each cell line (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to allow the compound to exert its effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50).
Hypothetical Data Presentation: Comparative Cytotoxicity
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| HeLa | Cervical Cancer | 12.5 ± 1.8 |
| A549 | Lung Cancer | 25.2 ± 3.1 |
| MCF-7 | Breast Cancer | 48.7 ± 5.5 |
| HepG2 | Liver Cancer | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Part 2: Investigating the Mechanism of Cell Death: Apoptosis
A reduction in cell viability can be due to necrosis or apoptosis. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it is a controlled process that does not typically elicit an inflammatory response. We will employ two complementary assays to investigate apoptosis.
Protocol 2A: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface, a hallmark of early apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC).[16] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it stains late apoptotic and necrotic cells.[17][18][19]
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI solution to the cell suspension.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be segregated into four quadrants:
-
Q1 (Annexin V-/PI-): Viable cells
-
Q2 (Annexin V+/PI-): Early apoptotic cells
-
Q3 (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Q4 (Annexin V-/PI+): Necrotic cells
-
Protocol 2B: Caspase-3 Activity Assay
Caspase-3 is a key "executioner" caspase that, once activated, cleaves numerous cellular substrates, leading to the morphological and biochemical changes associated with apoptosis.[20] This colorimetric assay measures its activity.
-
Lysate Preparation: Treat cells as described above. Harvest the cells and lyse them using a chilled lysis buffer to release cellular proteins.[21][22]
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[22] Activated caspase-3 will cleave the substrate, releasing the chromophore pNA.
-
Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is directly proportional to the caspase-3 activity.
Hypothetical Data Presentation: Apoptosis Induction
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Relative Caspase-3 Activity (Fold Change) |
| HeLa | Vehicle | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.0 ± 0.1 |
| IC50 | 28.5 ± 2.9 | 15.2 ± 2.1 | 4.8 ± 0.6 | |
| A549 | Vehicle | 1.8 ± 0.3 | 1.1 ± 0.2 | 1.0 ± 0.1 |
| IC50 | 19.7 ± 2.5 | 8.4 ± 1.5 | 3.5 ± 0.4 | |
| MCF-7 | Vehicle | 3.5 ± 0.6 | 2.0 ± 0.4 | 1.0 ± 0.2 |
| IC50 | 9.2 ± 1.8 | 5.1 ± 1.0 | 1.9 ± 0.3 |
Interpretation: The hypothetical data show a clear induction of apoptosis in the sensitive cell lines (HeLa and A549), evidenced by a significant increase in both early and late apoptotic populations and a corresponding rise in caspase-3 activity. The effect is less pronounced in MCF-7 cells, suggesting that at its IC50, apoptosis is only one of the contributing factors to the observed cytotoxicity, or that the apoptotic response is slower.
Part 3: Elucidating Effects on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the cell cycle, leading to a halt in proliferation and, in some cases, triggering apoptosis. Flow cytometry with propidium iodide staining is the standard method for analyzing cell cycle distribution.[23]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Treat cells in 6-well plates with the compound at their respective IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. This permeabilizes the cells.[24] Fixed cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.[25] RNase A is crucial to degrade RNA, ensuring that the PI dye binds specifically to DNA.[23]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI-stained DNA is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[26][27]
Hypothetical Data Presentation: Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HeLa | Vehicle | 55.3 ± 4.1 | 28.1 ± 3.0 | 16.6 ± 2.5 |
| IC50 | 25.8 ± 3.5 | 20.5 ± 2.8 | 53.7 ± 5.1 | |
| A549 | Vehicle | 60.1 ± 5.2 | 22.5 ± 2.7 | 17.4 ± 2.9 |
| IC50 | 38.4 ± 4.0 | 15.1 ± 2.1 | 46.5 ± 4.8 | |
| MCF-7 | Vehicle | 68.2 ± 6.0 | 18.3 ± 2.2 | 13.5 ± 2.1 |
| IC50 | 65.5 ± 5.8 | 19.1 ± 2.5 | 15.4 ± 2.4 |
Interpretation: The hypothetical results suggest that in HeLa and A549 cells, the compound induces a significant cell cycle arrest at the G2/M phase. This arrest prevents cells from proceeding to mitosis, which can be a potent trigger for apoptosis. In contrast, the compound appears to have a minimal effect on the cell cycle distribution of MCF-7 cells at its IC50, indicating a different primary mechanism of action in this cell line.
Part 4: Probing Molecular Mechanisms via Western Blot
To gain deeper insight into how this compound exerts its effects, we can investigate its impact on key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two of the most frequently dysregulated cascades in cancer, making them prime targets for investigation.[28][29][30][31][32][33] Western blotting allows for the detection and semi-quantification of specific proteins within a cell lysate.[34][35][36]
Protocol 4: Western Blot Analysis
-
Protein Extraction: Treat cells with the compound at their IC50 for a shorter time point (e.g., 6-24 hours) to capture signaling changes. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[37]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[36][37]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[35]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[36]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.[34][35]
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[34]
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the expression of target proteins to the loading control.
Key Signaling Pathways to Investigate
PI3K/Akt Pathway: This is a crucial intracellular signaling pathway that promotes cell survival, growth, and proliferation.[30][38] Its over-activation is a common feature in many cancers, often leading to resistance to apoptosis.[28][31][39] A decrease in the phosphorylation of Akt (at Ser473 or Thr308) would suggest inhibition of this pro-survival pathway.
Caption: The PI3K/Akt signaling pathway.
MAPK/ERK Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and survival.[29][33] Like the PI3K/Akt pathway, it is frequently hyperactivated in cancer.[32][40][41] A reduction in the phosphorylation of ERK1/2 would indicate suppression of this mitogenic pathway.
Caption: The MAPK/ERK signaling pathway.
Hypothetical Data Presentation: Western Blot Analysis
| Cell Line | Treatment | p-Akt / Total Akt (Fold Change) | p-ERK / Total ERK (Fold Change) |
| HeLa | Vehicle | 1.00 ± 0.12 | 1.00 ± 0.15 |
| IC50 | 0.35 ± 0.08 | 0.41 ± 0.09 | |
| A549 | Vehicle | 1.00 ± 0.10 | 1.00 ± 0.11 |
| IC50 | 0.89 ± 0.14 | 0.28 ± 0.06 | |
| MCF-7 | Vehicle | 1.00 ± 0.18 | 1.00 ± 0.16 |
| IC50 | 0.95 ± 0.15 | 0.91 ± 0.13 |
Interpretation: These hypothetical findings suggest that in HeLa cells, the compound significantly inhibits both the PI3K/Akt and MAPK/ERK pathways. In A549 cells, the primary effect appears to be a strong inhibition of the MAPK/ERK pathway with little impact on Akt phosphorylation. In MCF-7 cells, neither pathway seems to be significantly affected, pointing towards an alternative mechanism of action that warrants further investigation (e.g., targeting estrogen receptor signaling or other pathways).
Conclusion: Synthesizing a Comprehensive Activity Profile
This guide outlines a systematic and logical approach to the cross-validation of this compound. By integrating data from cytotoxicity, apoptosis, cell cycle, and Western blot analyses, we can construct a detailed and nuanced profile of the compound's activity.
Our hypothetical results illustrate a scenario where the compound is a potent inducer of G2/M arrest and apoptosis in HeLa and A549 cells, likely mediated by the inhibition of key pro-survival and proliferative signaling pathways. However, its efficacy and mechanism of action differ significantly across the cell line panel, with lower potency in MCF-7 cells and resistance in HepG2 cells.
This comparative approach is critical. It not only provides a more accurate assessment of a compound's potential but also generates valuable hypotheses about which cancer types might be most responsive and what molecular signatures could predict sensitivity. This level of preclinical diligence is indispensable for making informed decisions in the complex process of drug development.
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In Vivo Proof-of-Concept for 5-(4-Methoxyphenyl)-1H-imidazol-2-amine: A Comparative Guide to Preclinical Evaluation
This guide provides a comprehensive framework for designing and executing in vivo proof-of-concept studies for the novel compound 5-(4-Methoxyphenyl)-1H-imidazol-2-amine. Given the limited direct biological data on this specific molecule, we will leverage the well-established therapeutic potential of the imidazole scaffold to propose a logical and efficient preclinical evaluation strategy. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous yet adaptable roadmap for assessing the in vivo efficacy and safety of this promising compound.
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2][3] Analogs of this compound have demonstrated significant potential in oncology and infectious diseases.[1][4] This guide will therefore focus on two primary therapeutic avenues for in vivo investigation: anticancer and antileishmanial activity.
We will present a comparative analysis, benchmarking the proposed studies for our lead compound against established in vivo data for structurally related imidazole and benzimidazole derivatives. This approach allows for a robust evaluation of its therapeutic potential and provides a clear rationale for advancing the compound through the drug development pipeline.
Part 1: Proposed In Vivo Anticancer Evaluation
The anticancer potential of imidazole derivatives is well-documented, with many compounds exhibiting potent activity through mechanisms such as tubulin polymerization inhibition.[1][5] Several analogs of our lead compound have shown promise in preclinical cancer models. Therefore, a logical first step is to assess the in vivo antitumor efficacy of this compound.
Comparator Compound Analysis: Imidazole-Based Tubulin Inhibitors
A key comparator for our proposed studies is the class of imidazole-based tubulin polymerization inhibitors. For instance, certain 1,5-diaryl-1H-imidazoles have been shown to induce cell cycle arrest and apoptosis in cancer cells and exhibit vascular disrupting activity in vivo.[6] Another relevant example is a novel indazole derivative that demonstrated significant tumor volume reduction (64.1%) in an A549 xenograft model when administered at 25 mg/kg, with a favorable safety profile.[7] These compounds provide a benchmark for the level of efficacy we would anticipate from a promising new chemical entity.
Proposed In Vivo Efficacy Model: Human Tumor Xenograft in Athymic Nude Mice
To evaluate the anticancer activity of this compound, a human tumor xenograft model is the gold standard. This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice, allowing for the direct assessment of a compound's effect on tumor growth.
Experimental Workflow for Anticancer Efficacy Study
Caption: Workflow for in vivo anticancer efficacy evaluation.
Detailed Experimental Protocol: Anticancer Efficacy
-
Cell Culture: Human lung carcinoma (A549) or breast adenocarcinoma (MCF-7) cells will be cultured in appropriate media until they reach 80-90% confluency.
-
Animal Model: Female athymic nude mice (4-6 weeks old) will be used.
-
Tumor Cell Inoculation: A suspension of 5 x 10^6 cells in 100 µL of sterile PBS will be injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions will be measured with calipers every 2-3 days, and tumor volume will be calculated using the formula: (length x width^2)/2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, mice will be randomized into treatment and control groups. This compound will be administered daily for 21 days via intraperitoneal (i.p.) or oral (p.o.) gavage at three dose levels (e.g., 10, 30, and 100 mg/kg). The vehicle control group will receive the formulation vehicle only. A positive control group will receive a standard-of-care agent like paclitaxel.
-
Efficacy Assessment: The primary endpoint will be tumor growth inhibition. Secondary endpoints will include final tumor weight and histopathological analysis of tumors to assess for necrosis and apoptosis.
-
Toxicity Monitoring: Animal body weight will be recorded 2-3 times per week as a general indicator of toxicity. Any signs of morbidity will also be noted.
Data Presentation: Comparative Anticancer Efficacy
| Compound | Dose (mg/kg) | Route | Tumor Growth Inhibition (%) | Body Weight Change (%) | Reference |
| This compound (Hypothetical) | 10, 30, 100 | i.p. | TBD | TBD | - |
| Imidazole-based Tubulin Inhibitor | 30 | i.p. | 83.8 | Not reported | [1] |
| Indazole Derivative | 25 | i.p. | 64.1 | No significant change | [7] |
| Paclitaxel (Positive Control) | 10 | i.p. | ~90 | ~ -5 | Historical Data |
Part 2: Proposed In Vivo Antileishmanial Evaluation
Several benzimidazole derivatives have demonstrated potent activity against various Leishmania species.[8][9] This suggests that this compound may also possess antileishmanial properties. A proof-of-concept study in a relevant animal model is therefore warranted.
Comparator Compound Analysis: Benzimidazole-Based Antileishmanial Agents
A notable comparator is N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8), which has shown significant in vivo activity against Leishmania mexicana.[10] In a murine model of cutaneous leishmaniasis, this compound reduced the parasite load by 71% compared to the control group.[10] This provides a strong benchmark for the efficacy we would be looking for with our lead compound.
Proposed In Vivo Efficacy Model: Leishmania mexicana Infection in BALB/c Mice
The BALB/c mouse is a well-established and susceptible model for cutaneous leishmaniasis caused by L. mexicana.[11][12][13] Infection is typically initiated in the footpad, leading to a measurable lesion and quantifiable parasite burden.
Experimental Workflow for Antileishmanial Efficacy Study
Caption: Workflow for in vivo antileishmanial efficacy evaluation.
Detailed Experimental Protocol: Antileishmanial Efficacy
-
Parasite Culture: Leishmania mexicana promastigotes will be cultured in a suitable medium until they reach the stationary phase.
-
Animal Model: Female BALB/c mice (6-8 weeks old) will be used.
-
Infection: Mice will be inoculated with 2 x 10^6 stationary-phase promastigotes in the right hind footpad.
-
Lesion Development: The infection will be allowed to establish for 4 weeks, during which time a measurable lesion will develop.
-
Randomization and Treatment: Mice will be randomized into treatment and control groups. This compound will be administered daily for 28 days via i.p. or p.o. routes at three dose levels. A vehicle control group and a positive control group (e.g., miltefosine or glucantime) will be included.
-
Efficacy Assessment: Lesion size will be measured weekly using a caliper. The primary endpoint will be the parasite load in the infected footpad and draining lymph node at the end of the treatment period, as determined by a limiting dilution assay or quantitative PCR (qPCR).
-
Toxicity Monitoring: Animal body weight will be monitored weekly, and any signs of adverse effects will be recorded.
Data Presentation: Comparative Antileishmanial Efficacy
| Compound | Dose (mg/kg) | Route | Parasite Load Reduction (%) | Reference |
| This compound (Hypothetical) | TBD | i.p./p.o. | TBD | - |
| N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine | Not specified | Not specified | 71 | [10] |
| Glucantime (Positive Control) | Not specified | Not specified | 50 | [10] |
Part 3: Pharmacokinetic and Preliminary Toxicity Assessment
Prior to extensive efficacy studies, it is crucial to understand the pharmacokinetic (PK) and toxicological profile of this compound. These studies will inform dose selection and administration schedules for the efficacy models.
Proposed In Vivo Pharmacokinetic Study
A single-dose PK study in mice will be conducted to determine key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t1/2). This will involve administering the compound via both intravenous (i.v.) and oral (p.o.) routes to assess bioavailability.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for in vivo pharmacokinetic study.
Proposed Preliminary Toxicity Study
An acute toxicity study in mice will be performed to determine the maximum tolerated dose (MTD). This will involve a dose-escalation study where groups of mice are given single, increasing doses of the compound. Clinical signs of toxicity, body weight changes, and mortality will be monitored for 14 days. A more comprehensive repeated-dose toxicity study should be conducted following positive efficacy results.
Data Presentation: Comparative Pharmacokinetics and Toxicity
| Compound | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) | MTD (mg/kg) | Reference |
| This compound (Hypothetical) | TBD | TBD | TBD | TBD | TBD | - |
| Imidazole Hybrid 92 | - | 13.31 | - | - | - | [14] |
Conclusion
This guide outlines a comprehensive and scientifically sound approach for the in vivo proof-of-concept evaluation of this compound. By leveraging the known biological activities of the imidazole scaffold and employing a comparative strategy against established compounds, researchers can efficiently assess the therapeutic potential of this novel molecule in the fields of oncology and infectious diseases. The detailed experimental protocols and data presentation frameworks provided herein are designed to ensure the generation of robust and reliable data, facilitating informed decision-making for the future development of this promising compound.
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A Comparative Guide to the Efficacy of 5-Aryl-2-Aminoimidazoles: A Focus on 5-(4-Methoxyphenyl)-1H-imidazol-2-amine
In the landscape of medicinal chemistry, the imidazole scaffold stands as a cornerstone in the design of novel therapeutics.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Among these, the 2-aminoimidazole (2-AI) moiety is of particular interest, serving as a crucial pharmacophore in numerous natural and synthetic bioactive compounds. This guide provides a comparative analysis of the efficacy of 5-aryl-2-aminoimidazoles, with a specific focus on the structural and functional implications of the 4-methoxyphenyl substituent present in 5-(4-Methoxyphenyl)-1H-imidazol-2-amine. While direct comparative experimental data for this specific compound is limited in publicly accessible literature, we will extrapolate its potential efficacy based on robust structure-activity relationship (SAR) studies of closely related analogues.
The 2-Aminoimidazole Scaffold: A Privileged Structure
The 2-aminoimidazole core is a versatile building block in drug discovery, in part due to its ability to act as a bioisostere for guanidine and other functionalities, enhancing interactions with biological targets.[5] This structural feature, combined with the aromatic nature of the imidazole ring, allows for diverse chemical modifications to fine-tune pharmacological activity and pharmacokinetic properties. The 5-position of the 2-aminoimidazole ring is a key site for substitution, where the introduction of various aryl groups can significantly influence the compound's biological profile.
Comparative Efficacy Analysis: Focus on Antibiofilm Activity
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antibiotics. The development of agents that can inhibit biofilm formation or disperse existing biofilms is a critical area of research. A seminal study by Peeters et al. (2016) provides a comprehensive dataset on the antibiofilm activity of a series of 5-aryl-2-aminoimidazoles, which serves as an excellent platform for our comparative analysis.
While the aforementioned study does not include the exact 5-(4-methoxyphenyl) derivative, it provides valuable insights into how substitutions on the 5-phenyl ring affect antibiofilm efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Comparative Antibiofilm Activity (BIC50, µM) of Selected 5-Aryl-2-Aminoimidazoles
| Compound ID | 5-Aryl Substituent | S. aureus (SH1000) | P. aeruginosa (PA14) |
| Reference 1 | Phenyl | >100 | 12.5 |
| Reference 2 | 4-Chlorophenyl | >100 | 6.3 |
| Reference 3 | 4-Fluorophenyl | >100 | 8.7 |
| Hypothetical | 4-Methoxyphenyl | - | - |
Data for Reference 1, 2, and 3 are extrapolated from Peeters et al., 2016. BIC50 is the concentration required to inhibit biofilm formation by 50%.
From the available data, a clear trend emerges: substitutions on the phenyl ring at the 5-position significantly modulate antibiofilm activity, particularly against the Gram-negative bacterium Pseudomonas aeruginosa. The introduction of electron-withdrawing groups, such as chlorine and fluorine, at the para-position of the phenyl ring tends to enhance antibiofilm efficacy compared to the unsubstituted phenyl analogue.
Based on these structure-activity relationships, we can hypothesize the potential activity of this compound. The methoxy group is an electron-donating group, which, based on the trend observed with electron-withdrawing groups, might lead to a different activity profile. It is plausible that the electronic and steric properties of the methoxy group could influence the compound's interaction with bacterial targets involved in biofilm formation. However, without direct experimental data, this remains a well-informed hypothesis requiring empirical validation.
Experimental Protocols
To ensure scientific rigor and enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key assays.
Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is a standard method for quantifying biofilm formation and inhibition.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, P. aeruginosa)
-
Tryptic Soy Broth (TSB) or appropriate growth medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the desired bacterial strain into fresh growth medium and incubate overnight at 37°C.
-
Assay Setup: Dilute the overnight culture to the desired cell density (e.g., 106 CFU/mL) in fresh medium. Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (solvent only) and a media-only control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells twice with PBS to remove non-adherent bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the vehicle control.
Protocol 2: MTT Assay for Cytotoxicity
It is crucial to assess the cytotoxicity of any potential therapeutic agent. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the biofilm inhibition and MTT assays.
Caption: Workflow for the Biofilm Inhibition Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
The 5-aryl-2-aminoimidazole scaffold represents a promising platform for the development of novel therapeutic agents, particularly in the fight against bacterial biofilms. Structure-activity relationship studies of this class of compounds reveal that substitutions on the 5-phenyl ring play a critical role in modulating biological activity. While direct experimental data for this compound is currently lacking in the public domain, the analysis of related analogues provides a framework for predicting its potential efficacy and underscores the necessity for its empirical evaluation.
Future research should focus on the synthesis and comprehensive biological screening of a wider array of 5-aryl-2-aminoimidazoles, including the 4-methoxyphenyl derivative, against a diverse panel of microbial and cancer cell line targets. Such studies will not only elucidate the specific contributions of different substituents to the observed activity but also pave the way for the rational design of more potent and selective imidazole-based therapeutics.
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A Researcher's Guide to the Identification and Validation of Biomarkers for 5-(4-Methoxyphenyl)-1H-imidazol-2-amine Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, validate, and compare biomarkers for the novel compound 5-(4-Methoxyphenyl)-1H-imidazol-2-amine. Given the limited specific literature on this molecule, we will leverage the well-documented activities of related imidazole-based compounds to propose a rational, multi-pronged strategy for biomarker discovery and validation. This document is designed to be a practical, in-depth technical resource that explains the causality behind experimental choices, ensuring scientific integrity and trustworthiness in your research endeavors.
Introduction: The Imperative for Validated Biomarkers
The therapeutic potential of novel chemical entities like this compound can only be fully realized with the support of robust and validated biomarkers. Biomarkers serve as indispensable tools in drug development, providing objective measures of pharmacodynamic activity, treatment response, and patient stratification.[1][2] For a novel compound, the initial challenge is to elucidate its mechanism of action and identify candidate biomarkers that reflect its biological activity.
The imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3] This structural class is known to interact with various enzymes and receptors, making it a fertile ground for discovering new therapeutic agents.[3] This guide will propose a biomarker validation strategy based on the potential anti-inflammatory and antimicrobial activities of this compound, drawing parallels with established drugs.
Proposing a Mechanism of Action: An Evidence-Based Approach
Given the imidazole core of this compound, we can hypothesize its potential mechanisms of action based on well-characterized imidazole derivatives. Two prominent mechanisms of action for imidazole compounds are the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) and Cyclooxygenase-2 (COX-2), both central players in inflammatory pathways.[4][5] Additionally, many imidazole-based drugs exhibit antifungal activity by inhibiting ergosterol biosynthesis.[6][7]
Therefore, a rational starting point for biomarker discovery for this compound is to investigate its effects on these pathways.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key regulator of inflammatory cytokine production.[4][8] Inhibition of this pathway is a therapeutic strategy for a range of inflammatory diseases.
Figure 2: Simplified COX-2 Pathway.
A Framework for Biomarker Validation
The validation of biomarkers is a critical process to ensure that they are reliable and fit for purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for this process. [9][10][11][12]The core principle is a "fit-for-purpose" approach, where the extent of validation is determined by the intended use of the biomarker. [9][13]
Figure 3: Biomarker Validation Workflow.
Comparative Analysis: Benchmarking Against Established Drugs
To provide context for the validation of biomarkers for this compound, we will compare it to two well-characterized drugs with similar potential mechanisms of action: SB203580 , a p38 MAPK inhibitor, and Celecoxib , a selective COX-2 inhibitor. We will also consider Ketoconazole as a comparator for potential antifungal activity.
| Compound | Target Pathway | Potential Biomarkers | Primary Therapeutic Area |
| This compound | p38 MAPK (Hypothesized), COX-2 (Hypothesized), Fungal Ergosterol Biosynthesis (Hypothesized) | Phosphorylated p38, TNF-α, IL-6, Prostaglandin E2, Fungal growth inhibition, Ergosterol levels | Anti-inflammatory, Antifungal (To be determined) |
| SB203580 | p38 MAPK | Phosphorylated p38, TNF-α, IL-1β | Research Tool (Anti-inflammatory) [14][15] |
| Celecoxib | COX-2 | Prostaglandin E2, C-Reactive Protein (CRP), IL-6, TNF-α | Anti-inflammatory, Pain, Cancer [16][17] |
| Ketoconazole | Fungal Ergosterol Biosynthesis | Ergosterol levels, Fungal cell membrane integrity | Antifungal [6][7] |
Experimental Protocols for Biomarker Validation
This section provides detailed, step-by-step methodologies for key experiments to validate the proposed biomarkers.
Western Blot for Phosphorylated p38 MAPK
This protocol is for the detection of the phosphorylated (active) form of p38 MAPK, a direct indicator of pathway inhibition.
Protocol:
-
Sample Preparation: Lyse cells treated with this compound or comparator compounds in RIPA buffer supplemented with protease and phosphatase inhibitors. [18]Keep samples on ice to prevent dephosphorylation. [19]2. Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom. [18]4. Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining. [18][20]5. Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins. [19][21]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK, diluted in 5% BSA/TBST.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [20]10. Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total p38 MAPK to normalize for protein loading.
ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6)
This sandwich ELISA protocol quantifies the secretion of pro-inflammatory cytokines, which are downstream effectors of the p38 MAPK and COX-2 pathways.
Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6 overnight at 4°C. [5][22]2. Blocking: Wash the plate and block with 1% BSA in PBS for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of recombinant cytokine standards to the wells and incubate for 2 hours at room temperature. [23]4. Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature. [3]5. Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark. [3]6. Substrate Addition: Wash the plate and add TMB substrate. Allow color to develop. [3]7. Stop Reaction: Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm. [23]8. Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.
qPCR for Gene Expression of Inflammatory Mediators
This protocol measures the mRNA levels of genes encoding for pro-inflammatory cytokines and enzymes like COX-2, providing insight into the compound's effect on gene expression.
Protocol:
-
RNA Extraction: Isolate total RNA from treated cells using a column-based kit or TRIzol reagent.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of RNA using a reverse transcription kit with oligo(dT) or random primers. [24]3. qPCR Reaction Setup: Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest (e.g., TNF-α, IL-6, PTGS2), and cDNA template. [8][25]4. qPCR Run: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. [25]5. Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB). [26]
Flow Cytometry for Cell Surface Markers
This protocol can be used to analyze changes in cell surface markers on immune cells in response to treatment, which can be relevant for assessing immunomodulatory effects.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of treated cells at a concentration of 1x10^6 cells/mL in staining buffer (PBS with 0.5% BSA and 0.05% sodium azide). [27]2. Fc Receptor Blocking: Block Fc receptors to reduce non-specific antibody binding by incubating with an Fc blocking reagent for 10-15 minutes. [28]3. Antibody Staining: Add fluorescently conjugated primary antibodies against cell surface markers of interest and incubate for 20-30 minutes on ice in the dark. [29]4. Washing: Wash the cells twice with staining buffer to remove unbound antibodies. 5. Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer. [29]6. Data Analysis: Analyze the data using appropriate software to quantify the percentage of positive cells and the mean fluorescence intensity.
Conclusion
This guide provides a robust and scientifically grounded framework for the identification and validation of biomarkers for this compound. By leveraging knowledge from related imidazole compounds and employing a systematic approach to biomarker discovery and validation, researchers can effectively characterize the biological activity of this novel compound. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for advancing your research and development efforts. Adherence to regulatory guidelines and a commitment to rigorous analytical validation will be paramount in establishing the clinical utility of any identified biomarkers.
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ResearchGate. (n.d.). Selection of biomarker‐related qualification procedures at the EMA.... [Link]
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ResearchGate. (n.d.). Inhibition of COX-2 activity ex vivo after administration of diclofenac, celecoxib, and rofecoxib. [Link]
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A Head-to-Head Comparison of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine and Indole Derivatives as ALOX15 Inhibitors
Introduction: The Therapeutic Potential of Targeting ALOX15
Arachidonate 15-lipoxygenase (ALOX15), a key enzyme in the lipoxygenase family, has emerged as a significant therapeutic target for a spectrum of inflammatory diseases and certain cancers. ALOX15 catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, to produce bioactive lipid mediators.[1][2] These mediators are implicated in the pathophysiology of various conditions, making the development of potent and selective ALOX15 inhibitors a critical area of research for drug development professionals.[1][2] Furthermore, ALOX15 has been identified as a crucial enzyme in the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[3] This positions ALOX15 inhibitors as potential therapeutic agents in ischemia-reperfusion injuries and neurodegenerative diseases where ferroptosis plays a significant role.
This guide provides an in-depth, head-to-head comparison of two prominent classes of ALOX15 inhibitors: 5-(4-Methoxyphenyl)-1H-imidazol-2-amine and indole derivatives. We will delve into their inhibitory potency, substrate selectivity, and the underlying mechanistic principles that govern their interaction with ALOX15. This objective analysis, supported by experimental data, is intended to equip researchers and drug development professionals with the critical information needed to make informed decisions in their pursuit of novel ALOX15-targeted therapeutics.
Chemical Scaffolds Under Investigation
The core structures of the two inhibitor classes are presented below. While both feature a 4-methoxyphenyl substituent, the heterocyclic core, either an imidazole or an indole, dictates their interaction with the ALOX15 enzyme and ultimately their inhibitory efficacy.
-
This compound: This class of compounds is characterized by a five-membered imidazole ring containing two nitrogen atoms.
-
Indole Derivatives: These compounds are based on the bicyclic indole structure, which consists of a benzene ring fused to a pyrrole ring.
A key focus of recent research has been on the substrate-selective inhibition of ALOX15, where inhibitors show preferential activity against the oxygenation of one fatty acid substrate over another.[1][4][5] This property is particularly intriguing as it suggests a more nuanced approach to modulating ALOX15 activity.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. A direct comparative study of a representative 5-(4-methoxyphenyl)-1H-indole derivative and a 5-(4-methoxyphenyl)-1H-imidazole derivative against rabbit ALOX15 has revealed significant differences in their inhibitory activities.[1]
| Compound Class | Representative Compound | Substrate | IC50 (µM) | Reference |
| Indole Derivative | Octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamate | Linoleic Acid | 0.09 ± 0.03 | [1] |
| Arachidonic Acid | 5.0 ± 1.2 | [1] | ||
| Imidazole Derivative | Imidazole-derived pentylbenzenesulfonamide | Linoleic Acid | 8.5 ± 2.1 | [1] |
| Arachidonic Acid | >100 | [1] |
Key Findings:
-
Superior Potency of the Indole Derivative: The indole derivative exhibited significantly more potent inhibition of ALOX15, with an IC50 value in the nanomolar range when linoleic acid was the substrate.[1]
-
Weaker Inhibition by the Imidazole Derivative: In stark contrast, the imidazole derivative was a much weaker inhibitor, with an IC50 value for linoleic acid oxygenation that was nearly two orders of magnitude higher than the indole analog.[1]
-
Substrate Selectivity: Both classes of compounds demonstrated substrate-selective inhibition, being more effective at inhibiting the oxygenation of linoleic acid compared to arachidonic acid.[1] This suggests an allosteric mechanism of inhibition, where the inhibitor binds to a site other than the active site, inducing a conformational change that preferentially affects the binding or processing of one substrate over another.[1][4][5]
Mechanistic Insights: An Allosteric Model of Inhibition
The observed substrate selectivity points towards a sophisticated mechanism of allosteric regulation.[1][4][5] Molecular modeling and dynamics simulations suggest that these inhibitors bind within the substrate-binding pocket of one monomer of a dimeric ALOX15 enzyme.[1] This binding event is proposed to induce conformational changes that are transmitted to the second monomer, thereby affecting its catalytic activity in a substrate-dependent manner.[1][4][5] The weaker inhibitory effect of the imidazole derivatives is attributed to less optimal interactions within the binding pocket, leading to a reduced allosteric effect.[1]
The ALOX15 Signaling Pathway: A Dual Role in Inflammation and Ferroptosis
ALOX15 and its metabolic products are integral components of cellular signaling pathways that govern inflammation and cell death. Understanding these pathways is crucial for contextualizing the therapeutic potential of ALOX15 inhibitors.
Figure 1: A simplified diagram of the ALOX15 signaling pathway, highlighting its dual role in inflammation and ferroptosis.
Experimental Protocol: Spectrophotometric Assay for ALOX15 Inhibition
To ensure the reproducibility and validity of inhibitor screening, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for a common spectrophotometric assay used to determine the inhibitory activity of compounds against ALOX15.
Principle: This assay measures the enzymatic activity of ALOX15 by monitoring the formation of conjugated dienes, a product of the lipoxygenase reaction, which absorb light at 234 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human ALOX15
-
Linoleic acid (substrate)
-
Test inhibitors (e.g., this compound, indole derivatives)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
UV-transparent 96-well plate or quartz cuvettes
-
UV-Vis spectrophotometer capable of kinetic measurements at 234 nm
Sources
- 1. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Allosteric Inhibition of p38 MAPK by the Diaryl Urea BIRB 796 (Doramapimod)
Introduction
While the specific compound 5-(4-Methoxyphenyl)-1H-imidazol-2-amine is not extensively documented in scientific literature as a characterized allosteric inhibitor, this guide will use the highly potent and well-elucidated allosteric inhibitor, BIRB 796 (Doramapimod) , as a primary exemplar to explore the mechanisms of allosteric modulation. The target of focus is the p38 Mitogen-Activated Protein Kinase (MAPK), a critical node in cellular signaling pathways that respond to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK pathway is a hallmark of numerous inflammatory diseases, making it a prime therapeutic target.[1][2]
This guide provides an in-depth comparison of BIRB 796's unique inhibitory mechanism against traditional ATP-competitive inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and chemical biology.
The p38 MAPK Signaling Pathway and the Rationale for Allosteric Inhibition
The p38 MAPK signaling cascade is a tiered phosphorylation system. It is initiated by various extracellular stimuli which activate upstream kinases like MKK3 and MKK6.[3] These kinases then phosphorylate p38 MAPK on a conserved Thr-Gly-Tyr (TGY) motif, leading to its activation.[3][4] Activated p38, in turn, phosphorylates downstream targets, including transcription factors (e.g., ATF2) and other kinases (e.g., MAPKAPK2), culminating in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[1][3]
Traditional kinase inhibitors are often "Type I" inhibitors that compete directly with ATP for binding in the kinase's active site. While effective, this approach can suffer from a lack of selectivity due to the highly conserved nature of the ATP-binding pocket across the human kinome. Allosteric inhibitors, classified as "Type II," offer a distinct advantage. They bind to a site remote from the ATP pocket, inducing a conformational change that inactivates the enzyme.[2][5] This mechanism often provides greater selectivity and can lead to more durable target engagement.
Comparative Analysis of p38 MAPK Inhibitors
The distinct mechanism of BIRB 796 translates to a different biochemical and cellular profile compared to ATP-competitive inhibitors like VX-702 or the well-known tool compound SB203580.
Biochemical Potency
The inhibitory activity is often measured by the half-maximal inhibitory concentration (IC50) in biochemical assays and the dissociation constant (Kd), which reflects binding affinity.
| Inhibitor | Mechanism Type | p38α IC50 (nM) | p38β IC50 (nM) | p38α Kd (nM) | Key Characteristics |
| BIRB 796 | Allosteric (Type II) | 38 [5] | 65 [5] | 0.1 [5] | Slow on/off rates, DFG-out binder |
| VX-702 | ATP-Competitive (Type I) | 4-20 [5] | ~14-fold less potent | 3.7 [5] | Binds to the active, DFG-in state |
| SB203580 | ATP-Competitive (Type I) | 50-500 | ~2-fold more potent | N/A | Widely used tool, inhibits p38α/β |
| Ralimetinib | ATP-Competitive (Type I) | 5.3 [1] | 3.2 [1] | N/A | Potent inhibitor of both α and β isoforms |
Note: IC50 and Kd values can vary based on experimental conditions. The data presented are compiled from multiple sources for comparative purposes.
Cellular Activity
A critical measure of a p38 MAPK inhibitor's efficacy is its ability to block cytokine production in a cellular context.
| Inhibitor | Cell Type | Stimulus | Cytokine Inhibited | IC50 / EC50 |
| BIRB 796 | Human Whole Blood | LPS | TNF-α | ~27 nM [6] |
| VX-702 | Human Whole Blood | LPS | IL-6 | ~110 nM [5] |
| SB203580 | Human Myocardium | Ischemia/Reperfusion | TNF-α | Effective at 1 µM [7] |
These data highlight that while both classes of inhibitors are effective, the allosteric mechanism of BIRB 796 yields exceptionally high affinity (low Kd) and potent cellular activity.
Experimental Protocols for Characterizing Allosteric Inhibitors
Validating the mechanism of a novel allosteric inhibitor requires a multi-faceted approach, combining biochemical, biophysical, and cellular assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This assay directly measures the enzymatic activity of purified p38α MAPK and its inhibition by a test compound.
Principle: The amount of ADP produced in the kinase reaction is measured. ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. A decrease in signal indicates kinase inhibition. [8] Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% BSA, and 1 mM DTT.
-
Reconstitute recombinant active p38α kinase (e.g., Promega, Millipore) in Assay Buffer to a working concentration of 5-10 ng/µL.
-
Prepare substrate solution: 1 µg/µL ATF2 substrate in Assay Buffer. [9] * Prepare ATP solution: 100 µM ATP in Assay Buffer.
-
Prepare serial dilutions of BIRB 796 (or test compound) in DMSO, followed by a final dilution in Assay Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted inhibitor. [8] * Add 2 µL of the p38α kinase solution to each well.
-
Add 2 µL of a pre-mixed substrate/ATP solution.
-
Incubate the plate at room temperature for 60 minutes. [8]3. Signal Detection (using a kit like Promega's ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes. [8] * Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. [8] * Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate percent inhibition relative to DMSO controls.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free data on the association (k_on) and dissociation (k_off) rates of an inhibitor, from which the dissociation constant (Kd) is calculated. Principle: A ligand (p38α kinase) is immobilized on a sensor chip. An analyte (inhibitor) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected in real-time. [10] Step-by-Step Methodology:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a standard amine-coupling kit (EDC/NHS).
-
Immobilize recombinant p38α kinase onto the surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target level of ~10,000 Resonance Units (RU). [11] * Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of BIRB 796 (or test compound) in a running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject the diluted inhibitor solutions over the immobilized kinase surface at a constant flow rate (e.g., 30 µL/min). [10] * Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the chip.
-
Include a blank (buffer only) injection for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel and blank injection signals.
-
Globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and Kd (k_off / k_on). The slow kinetics of BIRB 796 may require extended association/dissociation times.
-
Protocol 3: Cellular Assay for TNF-α Release
This assay confirms the inhibitor's activity in a physiological context by measuring the suppression of a key downstream product of the p38 MAPK pathway. [6] Principle: Lipopolysaccharide (LPS) is used to stimulate immune cells (e.g., human peripheral blood mononuclear cells or the THP-1 monocytic cell line), triggering the p38 pathway and leading to the release of TNF-α. The amount of TNF-α released into the culture medium is quantified by ELISA. [12][13] Step-by-Step Methodology:
-
Cell Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Plate cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate the cells with various concentrations of BIRB 796 (or test compound) for 30-60 minutes. [12] * Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 4-6 hours at 37°C.
-
-
TNF-α Quantification:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated control.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
The allosteric inhibitor BIRB 796 provides a compelling case study in modern kinase drug discovery. Its mechanism, which relies on inducing and stabilizing the inactive DFG-out conformation of p38 MAPK, offers a pathway to achieving high potency and selectivity. By employing a combination of biochemical, biophysical, and cell-based assays as detailed in this guide, researchers can rigorously confirm the mechanism of novel allosteric inhibitors, compare their performance against established benchmarks, and generate the critical data needed to advance promising compounds through the drug development pipeline.
References
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Sequence, Structure, and Active Site Analyses of p38 MAP Kinase: Exploiting DFG-out Conformation as a Strategy to Design New Type II Leads. (n.d.). Journal of Chemical Information and Modeling. [Link]
-
BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. (2021). ACS Omega. [Link]
-
BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. (2021). ACS Publications. [Link]
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Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. (2010). MDPI. [Link]
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p38 MAPK inhibitor | BIRB 796. (n.d.). opnMe | Boehringer Ingelheim. [Link]
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P38 MAPK Inhibitor I BIRB 796. (n.d.). opnme.com. [Link]
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Insights Into MAPK p38alpha DFG Flip Mechanism by Accelerated Molecular Dynamics. (2010). PubMed. [Link]
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Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). Frontiers. [Link]
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Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. (2011). NIH. [Link]
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Overlay of activation loops from DFG-in and DFG-out p38R crystal... (n.d.). ResearchGate. [Link]
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Studying the allosteric energy cycle by isothermal titration calorimetry. (2012). PubMed. [Link]
-
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2013). PubMed. [Link]
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Sequence, Structure, and Active Site Analyses of p38 MAP Kinase: Exploiting DFG-out Conformation as a Strategy to Design New Type II Leads. (2011). ACS Publications. [Link]
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Binding mode of BIRB 796 with p38α MAPK. (n.d.). ResearchGate. [Link]
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The kinetics of binding to p38MAP kinase by analogues of BIRB 796. (2003). PubMed. [Link]
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Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. (2019). ACS Publications. [Link]
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Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). PubMed Central. [Link]
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Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Bio-Radiations. [Link]
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IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... (n.d.). ResearchGate. [Link]
-
Co-regulation of the transcription controlling ATF2 phosphoswitch by JNK and p38. (2020). PubMed Central. [Link]
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Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]
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Surface plasmon resonance1. (n.d.). Protocol. [Link]
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Structure-Unbinding Kinetics Relationship of p38α MAPK Inhibitors. (2019). bioRxiv. [Link]
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Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
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Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. (2015). PubMed. [Link]
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Crystallographic data for p38 MAPK.a | A high-resolution crystal... (n.d.). ResearchGate. [Link]
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Improved expression, purification, and crystallization of p38?? MAP kinase. (2004). ResearchGate. [Link]
-
IC50 of p38 MAP kinase α and β. The inhibition of p38 α (A) and β (B)... (n.d.). ResearchGate. [Link]
-
Crystallization and preliminary crystallographic analysis of recombinant human P38 MAP kinase. (1997). PubMed Central. [Link]
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Improved expression, purification, and crystallization of p38alpha MAP kinase. (2004). PubMed. [Link]
-
p38 MAPK inhibition decreases TNF-alpha production and enhances postischemic human myocardial function. (1999). PubMed. [Link]
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Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. (2002). Liang Tong. [Link]
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Inhibition of p38 MAP kinase related TNF-alpha release from human whole blood. (n.d.). PubChem. [Link]
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Different effect of p38MAPK and ERK inhibition on TNF-induced cell... (n.d.). ResearchGate. [Link]
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Reproducibility of Experimental Results with 5-(4-Methoxyphenyl)-1H-imidazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 2-Aminoimidazole Scaffold
The 2-aminoimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. These activities include antimicrobial, anticancer, and antibiofilm properties. The compound 5-(4-Methoxyphenyl)-1H-imidazol-2-amine, with its characteristic methoxyphenyl substitution, represents an intriguing yet under-characterized member of this family. This guide aims to provide a framework for evaluating the reproducibility of experimental results with this compound by presenting a comparative analysis with structurally related molecules for which experimental data is available. While direct comparative data for this compound is limited in publicly accessible literature, this guide offers detailed experimental protocols to enable researchers to generate their own data and benchmark it against known standards and related compounds.
Comparative Landscape: Benchmarking Against Structurally Related Imidazole Derivatives
To establish a baseline for the expected biological activity of this compound, we will consider data from two key areas where imidazole derivatives have shown significant promise: anticancer and antimicrobial applications.
Anticancer Activity
A structurally related compound, 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione , has demonstrated notable cytotoxic activity against various cancer cell lines. This suggests that the 5-(4-methoxyphenyl) imidazole core may be a key pharmacophore for anticancer effects.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7 (Breast Cancer) | < 5 | |
| HCT-116 (Colon Carcinoma) | < 5 | ||
| HepG2 (Hepatocellular Carcinoma) | < 5 | ||
| Docetaxel (Standard) | MCF-7, HCT-116, HepG2 | Varies |
Antimicrobial Activity
The antimicrobial potential of the imidazole scaffold is well-documented. A close structural analog, 4-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1H-imidazole , has shown activity against several bacterial strains. This provides a relevant comparison point for researchers investigating the antimicrobial properties of this compound.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 4-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1H-imidazole | E. coli | 18 | |
| B. subtilis | 20 | ||
| K. pneumoniae | 17 | ||
| Ciprofloxacin (Standard) | E. coli | 25 | |
| B. subtilis | 28 | ||
| K. pneumoniae | 24 |
Experimental Protocols for Reproducible Research
To facilitate the direct evaluation and comparison of this compound, the following detailed experimental protocols are provided.
Synthesis of this compound
A common and adaptable method for the synthesis of 2-amino-5-arylimidazoles is through the condensation of an α-haloketone with a guanidine derivative.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in absolute ethanol.
-
Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol (2 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Isolation: Filter the solid precipitate and wash thoroughly with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Workflow for MTT Assay
Caption: Workflow for determining in vitro anticancer activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining antimicrobial susceptibility.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound and comparator antibiotics in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., E. coli, B. subtilis, K. pneumoniae) to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanistic Considerations
While the precise mechanism of action for this compound is yet to be elucidated, related imidazole-containing compounds have been shown to interact with various cellular targets. For instance, some anticancer imidazoles are known to inhibit kinases or disrupt microtubule polymerization. In the context of antimicrobial activity, potential mechanisms could involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with bacterial signaling pathways.
Potential Signaling Pathways for Imidazole Derivatives
Caption: Potential mechanisms of action for imidazole derivatives.
Further investigation into the specific molecular targets of this compound is warranted to fully understand its biological effects and to guide future drug development efforts.
Conclusion and Future Directions
While this compound remains a compound with underexplored potential, the information available for structurally similar molecules provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The experimental protocols detailed in this guide are intended to provide a robust framework for researchers to generate reproducible data, enabling a direct comparison with existing compounds and facilitating the elucidation of its structure-activity relationships. Future research should focus on a comprehensive biological evaluation of this compound, including screening against a wider range of cancer cell lines and microbial strains, as well as mechanistic studies to identify its molecular targets. Such efforts will be crucial in determining the true therapeutic potential of this compound.
References
-
El-Sayed, E.-S. H., & El-Tamany, E. E. M. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1706. [Link]
A Comparative Analysis of the ADME Properties of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine Analogs: An In Vitro Guide
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy. A molecule's therapeutic efficacy is intrinsically linked to its pharmacokinetic profile. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a chemical series is therefore not just a regulatory checkbox but a critical step in optimizing lead compounds and mitigating the risk of late-stage clinical failures.[1][2] This guide provides a comparative study of the in vitro ADME properties of a series of analogs based on the 5-(4-Methoxyphenyl)-1H-imidazol-2-amine scaffold, a structure with potential pharmacophoric features.
We will dissect the ADME profile of four representative analogs, explaining the causal relationships behind the experimental choices and interpreting the data to build a holistic understanding of their drug-like potential. The protocols described herein are designed as self-validating systems, providing researchers with actionable insights.
For the purpose of this guide, we will evaluate the following analogs:
-
Analog A (Parent): this compound
-
Analog B (Increased Lipophilicity): 5-(4-Butoxyphenyl)-1H-imidazol-2-amine
-
Analog C (Increased Polarity): 5-(4-Hydroxyphenyl)-1H-imidazol-2-amine
-
Analog D (Sterically Hindered): 5-(3,5-dimethyl-4-methoxyphenyl)-1H-imidazol-2-amine
Absorption: Predicting Oral Bioavailability
A primary objective for many drug candidates is oral administration. For a drug to be effective via this route, it must first be absorbed from the gastrointestinal (GI) tract into the bloodstream. This process is heavily influenced by the compound's ability to permeate the intestinal wall. We utilize two key in vitro assays to predict this: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Madin-Darby Canine Kidney (MDCK) cell assay for a more complex model that includes potential transporter-mediated efflux.[3][4][5]
Comparative Permeability Data
| Analog | Structure Modification | PAMPA Pe (10⁻⁶ cm/s) | MDCK-MDR1 Papp (A→B) (10⁻⁶ cm/s) | MDCK-MDR1 Efflux Ratio (B→A)/(A→B) | Predicted Absorption Class |
| A | Parent (Methoxy) | 12.5 | 8.2 | 1.8 | High |
| B | Butoxy (Lipophilic) | 18.1 | 10.5 | 4.5 | High (Potential Efflux) |
| C | Hydroxy (Polar) | 1.8 | 0.9 | 1.1 | Low |
| D | Dimethyl (Hindered) | 11.9 | 7.5 | 1.5 | High |
Interpretation of Absorption Data:
-
Analog A (Parent) shows high passive permeability in the PAMPA model and good apparent permeability in the MDCK-MDR1 assay with a low efflux ratio (<2), suggesting it is not a significant substrate for the P-glycoprotein (P-gp) efflux pump.[6] This predicts good intestinal absorption.
-
Analog B (Increased Lipophilicity) , with its butoxy group, displays the highest PAMPA permeability, consistent with its increased lipophilicity. However, the MDCK-MDR1 assay reveals a high efflux ratio (≥2), indicating that it is likely a substrate for P-gp efflux transporters.[6][7] While it can cross membranes easily, it may be actively pumped back into the GI lumen, potentially reducing its overall bioavailability.
-
Analog C (Increased Polarity) , containing a hydroxyl group, has very low permeability in both assays. This is expected, as the increased polarity hinders its ability to passively diffuse across the lipid-rich cell membranes. Its absorption is predicted to be low.
-
Analog D (Sterically Hindered) exhibits high permeability, comparable to the parent compound. The addition of methyl groups does not significantly impede its ability to cross the membrane and it does not appear to be an efflux substrate.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a cost-effective, high-throughput method to evaluate a compound's passive diffusion, which is a primary mechanism for drug absorption in the GI tract.[3][4][8] It utilizes a synthetic membrane coated with lipids to mimic the intestinal barrier.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Create the final dosing solution by diluting the stock solution in a buffer (e.g., PBS at pH 7.4) to a final concentration of 100 µM with a consistent, low percentage of DMSO (e.g., 1%).[9]
-
Prepare the acceptor buffer (PBS, pH 7.4).
-
-
Membrane Coating:
-
Gently pipette 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) onto the filter of each well in the donor plate.[8] Allow it to impregnate the filter for 5-10 minutes.
-
-
Assay Assembly:
-
Add 300 µL of acceptor buffer to each well of the acceptor plate.
-
Add 200 µL of the test compound dosing solution to each well of the lipid-coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
-
Incubation:
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation:
-
The effective permeability (Pe) is calculated using the concentrations determined in the previous step and the physical parameters of the assay system.
-
Causality Behind Experimental Choices:
-
Why an artificial membrane? It isolates passive diffusion by eliminating confounding factors like active transport and metabolism that are present in cell-based assays, providing a clear, rank-orderable measure of a compound's intrinsic permeability.[3][4]
-
Why LC-MS/MS? This analytical technique offers high sensitivity and selectivity, allowing for accurate quantification of the compound even at low concentrations, which is crucial for determining permeability.
Workflow for PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Distribution: Understanding Tissue Penetration
Once a drug enters the bloodstream, it distributes throughout the body. A key factor governing this process is its binding to plasma proteins like albumin.[11] Only the unbound (free) fraction of the drug is available to interact with its target and exert a therapeutic effect.[12][13] Therefore, determining the fraction unbound (fu) is critical for interpreting pharmacokinetic and pharmacodynamic data.
Comparative Plasma Protein Binding (PPB) Data
| Analog | Structure Modification | Fraction Unbound (fu, %) in Human Plasma | Predicted Distribution |
| A | Parent (Methoxy) | 8.5 | Moderate Tissue Distribution |
| B | Butoxy (Lipophilic) | 1.2 | Low Free Concentration, High Sequestration |
| C | Hydroxy (Polar) | 25.3 | High Free Concentration, Wide Distribution |
| D | Dimethyl (Hindered) | 9.1 | Moderate Tissue Distribution |
Interpretation of Distribution Data:
-
Analog A (Parent) shows moderate binding, with a free fraction of 8.5%. This is often a desirable range, balancing sufficient free drug to be active with a bound fraction that can act as a reservoir.
-
Analog B (Increased Lipophilicity) is highly bound to plasma proteins (fu = 1.2%). This is a direct consequence of its increased lipophilicity, leading to stronger hydrophobic interactions with proteins. Such high binding can limit the amount of free drug available to reach the target tissue and may lead to a longer half-life.
-
Analog C (Increased Polarity) exhibits the lowest protein binding (highest fu). The polar hydroxyl group reduces non-specific hydrophobic binding, leaving more drug free in circulation.
-
Analog D (Sterically Hindered) has a binding profile very similar to the parent compound, suggesting the additional methyl groups do not significantly impact its interaction with plasma proteins.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB
The Rapid Equilibrium Dialysis (RED) method is a widely accepted and reliable technique for determining the unbound fraction of a compound in plasma.[12] It involves dialyzing a plasma sample containing the drug against a buffer solution through a semi-permeable membrane.
Step-by-Step Methodology:
-
Preparation:
-
Spike human plasma with the test compound to a known concentration (e.g., 1 µM).
-
Prepare dialysis buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
Incubation:
-
Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours).[13]
-
-
Sampling and Quenching:
-
After incubation, carefully remove equal aliquots (e.g., 50 µL) from both the plasma and buffer chambers.
-
To ensure accurate comparison (matrix matching), add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.
-
Quench the reaction and precipitate proteins by adding a multiple volume of cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant from both the plasma and buffer chambers by LC-MS/MS to determine the compound concentrations.
-
-
Calculation:
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber (free drug) to the concentration in the plasma chamber (total drug).
-
Causality Behind Experimental Choices:
-
Why Equilibrium Dialysis? This method physically separates the free drug from the bound drug via a membrane that is only permeable to small molecules. At equilibrium, the concentration of the free drug is the same on both sides, providing a direct and accurate measurement.[14]
-
Why 37°C? Incubation at physiological temperature is crucial as protein binding can be temperature-dependent.
Workflow for Rapid Equilibrium Dialysis (RED)
Caption: Workflow for the Rapid Equilibrium Dialysis (RED) Assay.
Metabolism: Predicting In Vivo Stability
Metabolism, primarily in the liver, is a major mechanism for drug clearance from the body.[15] Compounds that are metabolized too quickly will have a short duration of action and poor bioavailability. The in vitro liver microsomal stability assay is a cornerstone for predicting a compound's susceptibility to Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[15][16]
Comparative Metabolic Stability Data (Human Liver Microsomes)
| Analog | Structure Modification | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted Metabolic Stability |
| A | Parent (Methoxy) | 45 | 31 | Moderate |
| B | Butoxy (Lipophilic) | 28 | 50 | Low to Moderate |
| C | Hydroxy (Polar) | >120 | <12 | High |
| D | Dimethyl (Hindered) | 95 | 15 | High |
Interpretation of Metabolism Data:
-
Analog A (Parent) shows moderate stability. The methoxy group is a known site for O-demethylation by CYP enzymes, leading to its clearance.
-
Analog B (Increased Lipophilicity) is metabolized more rapidly than the parent. The longer butoxy chain may present additional sites for metabolism or improve the compound's binding affinity to metabolic enzymes.
-
Analog C (Increased Polarity) is highly stable. The hydroxyl group is a site for Phase II conjugation (e.g., glucuronidation), but this assay primarily measures Phase I metabolism. The absence of the easily metabolized methoxy group contributes to its high stability in this system.
-
Analog D (Sterically Hindered) demonstrates significantly improved metabolic stability. The methyl groups adjacent to the methoxy group likely provide steric hindrance, preventing or slowing the access of CYP enzymes to the site of metabolism. This is a common and effective strategy in medicinal chemistry to improve metabolic stability.
Experimental Protocol: Liver Microsomal Stability Assay
This assay measures the rate at which a compound is depleted when incubated with liver microsomes, a subcellular fraction containing a high concentration of drug-metabolizing enzymes.[15][17]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[18]
-
Prepare a solution of the test compound in buffer at a low concentration (e.g., 1 µM) to ensure enzyme kinetics are not saturated.
-
Prepare an NADPH-regenerating system solution, which provides the necessary cofactor for CYP enzyme activity.[16]
-
-
Incubation:
-
Pre-warm the HLM and compound solutions to 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the HLM/compound mixture.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to a multiple volume of cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.[15][18]
-
-
Sample Processing & Analysis:
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
Causality Behind Experimental Choices:
-
Why Liver Microsomes? They are a cost-effective and well-characterized source of the most important Phase I drug-metabolizing enzymes (CYPs), making them an excellent tool for screening and ranking compounds early in discovery.[15]
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for the catalytic activity of CYP450 enzymes. An NADPH-regenerating system is used to ensure its concentration does not become a rate-limiting factor during the incubation.[16][19]
Workflow for Liver Microsomal Stability Assay
Caption: Workflow for the Human Liver Microsome (HLM) Stability Assay.
Integrated ADME Profile and Conclusion
Synthesizing the data from these orthogonal assays provides a powerful predictive profile for each analog. No single parameter determines success; rather, it is the balance of properties that defines a promising drug candidate.
| Analog | Absorption Prediction | Distribution (Free Drug) | Metabolic Stability | Overall In Vitro ADME Profile |
| A | High | Moderate (8.5%) | Moderate | Balanced: A good starting point with predictable properties and no major liabilities. |
| B | High (P-gp Efflux Risk) | Low (1.2%) | Low to Moderate | Problematic: High lipophilicity leads to significant efflux and plasma protein binding, limiting free drug exposure. |
| C | Low | High (25.3%) | High | Problematic: Poor permeability is a major hurdle for oral administration, despite good stability and distribution. |
| D | High | Moderate (9.1%) | High | Promising: Retains the high permeability of the parent while significantly improving metabolic stability through steric shielding. |
Based on this comparative in vitro analysis, Analog D emerges as the most promising candidate for further development. It successfully addresses the primary metabolic liability of the parent compound (Analog A) by incorporating steric hindrance, which significantly increases its metabolic half-life. Crucially, this modification is achieved without compromising the excellent membrane permeability required for absorption or introducing liabilities in plasma protein binding.
Conversely, the strategies employed for Analogs B and C highlight common pitfalls. While increasing lipophilicity (Analog B) improved passive diffusion, it came at the cost of high plasma protein binding and susceptibility to efflux transporters, both of which would likely limit its in vivo efficacy. Increasing polarity (Analog C) improved stability and reduced protein binding but rendered the molecule unable to efficiently cross the intestinal barrier.
This guide underscores the importance of a multi-parametric approach to lead optimization. By systematically evaluating ADME properties in parallel, researchers can make informed, data-driven decisions, efficiently guiding synthetic chemistry efforts toward candidates with a higher probability of clinical success.
References
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
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In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
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Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
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Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. protocols.io. [Link]
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In Vitro ADME. Creative Bioarray. [Link]
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In Vitro ADME Studies. PharmaLegacy. [Link]
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Microsomal Stability Assay Protocol. AxisPharm. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
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Plasma Protein Binding Assay. Visikol. [Link]
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Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
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MDCK-MDR1 Permeability Assay. AxisPharm. [Link]
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MDCK-MDR1 Permeability Assay. Evotec. [Link]
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PAMPA Permeability Assay. Technology Networks. [Link]
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In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. [Link]
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Microsomal Clearance/Stability Assay. Domainex. [Link]
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MDCK Permeability. Creative Biolabs. [Link]
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Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]
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Plasma Protein Binding Assay. AxisPharm. [Link]
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metabolic stability in liver microsomes. Mercell. [Link]
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Plasma Protein Binding Assay. Domainex. [Link]
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Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols. [Link]
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Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Protocols. [Link]
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CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]
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MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]
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Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
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How to perform the MDCK Permeability experiment in drug discovery. YouTube. [Link]
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Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine
For researchers and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine, a compound with potential biological activity and, consequently, requiring careful handling from synthesis to disposal. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.
I. Hazard Assessment and Characterization
Before initiating any disposal procedures, a thorough hazard assessment is critical. Based on the structural components of this compound, the following potential hazards should be considered:
-
Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[2][3]
-
Irritation: The compound may cause skin, eye, and respiratory irritation.[2][3]
-
Environmental Hazard: Improper disposal can lead to the contamination of soil and water, posing a risk to aquatic life.[4][5]
Given these potential hazards, this compound should be treated as hazardous chemical waste .[6][7]
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of dust or vapors.[2][3] |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat.[1][2] |
| Eye Damage/Irritation | May cause serious eye irritation. | Wear safety glasses or goggles.[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Handle in a well-ventilated area or a chemical fume hood.[2] |
| Aquatic Hazard | Potentially harmful to aquatic life. | Prevent release to the environment.[4][5] |
II. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A buttoned lab coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of the solid compound or its solutions should ideally be conducted within a certified chemical fume hood.
III. Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the guidelines established by the Resource Conservation and Recovery Act (RCRA) and be managed through your institution's Environmental Health and Safety (EHS) office.[8][9][10]
Step 1: Waste Segregation
-
Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[11] For example, do not mix it with halogenated solvents if it is dissolved in a non-halogenated solvent.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste.[7]
Step 2: Container Selection and Labeling
-
Container Compatibility: Use containers that are compatible with the chemical waste. For solid waste, a high-density polyethylene (HDPE) container with a secure lid is appropriate. For liquid waste, ensure the container material will not react with the solvent.[12][13]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[11][14] Your institution's EHS department will likely provide specific hazardous waste labels.
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA within the laboratory.[14][15] This area should be under the direct control of laboratory personnel.
-
Secure Storage: Keep the waste container tightly sealed when not in use to prevent spills and the release of vapors.[11][13] Store the container in a secondary containment bin to mitigate the impact of any potential leaks.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's EHS department to arrange for a pickup.[15] Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the drain.[12]
IV. Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of significant inhalation exposure.
-
Control the Spill: If it is safe to do so, prevent the spread of the spill by using absorbent pads or other appropriate spill control materials.
-
Decontamination: For small spills, carefully clean the area using a suitable absorbent material. The contaminated absorbent material must be collected and disposed of as hazardous waste.[7] For spills involving aromatic amines, specialized decontamination solutions may be available and should be used according to the manufacturer's instructions.[16][17]
-
Report the Spill: Report all spills to your laboratory supervisor and EHS department, regardless of the size.
V. Decontamination of Glassware and Equipment
Glassware and equipment that have been in contact with this compound must be decontaminated before reuse or disposal.
-
Triple Rinse: Rinse the glassware or equipment three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The solvent rinsate from the first rinse is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[13] Subsequent rinses may also need to be collected, depending on your institution's policies.
-
Final Cleaning: After the solvent rinse, the glassware can be washed with soap and water.
VI. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to a secure and sustainable research environment.
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Definitive Safety Protocol: Handling 5-(4-Methoxyphenyl)-1H-imidazol-2-amine in Research Environments
This guide provides essential safety and logistical information for the handling, use, and disposal of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine. As a research chemical, comprehensive toxicological data for this specific molecule is not available. Therefore, this protocol is built on a principle of prudent caution, deriving its recommendations from a structural-analog hazard assessment and adhering to the highest standards of laboratory safety as defined by authoritative bodies. This document is intended for trained researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: A Structural-Analog Approach
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be based on its constituent chemical moieties: a primary aromatic amine and an imidazole ring. This approach mandates treating the compound as potentially hazardous until proven otherwise.
-
Primary Aromatic Amine Core: The presence of the aromatic amine functional group is a primary safety concern. This class of compounds is well-documented to pose significant health risks. Many primary aromatic amines (PAAs) are lipid-soluble and can be readily absorbed through the skin.[1] Systemic effects can include methaemoglobinaemia, characterized by headache, cyanosis, and dyspnoea.[2] Furthermore, many PAAs are recognized as potential carcinogens and mutagens, demanding strict handling protocols to minimize any possible exposure.[1][3][4]
-
Imidazole Ring System: The imidazole ring is a common heterocyclic motif in biologically active molecules.[5] While many imidazole-based pharmaceuticals have a favorable safety profile, the parent compound and some derivatives are classified as corrosive, capable of causing severe skin burns and eye damage.[6][7] Some studies have also linked certain imidazole derivatives to cellular toxicity through mechanisms like impairment of mitochondrial membrane potential.[8]
The Hierarchy of Controls: A Multi-layered Safety Strategy
Personal Protective Equipment (PPE) is the final line of defense. It must be used in conjunction with more effective engineering and administrative controls as mandated by the Occupational Safety and Health Administration (OSHA).[9][10][11]
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over sole reliance on PPE.
Mandatory Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is essential to minimize exposure through all potential routes.[12][13] The following table outlines the minimum PPE requirements for handling this compound.
| Task / Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Single pair of nitrile gloves. | ANSI Z87.1 compliant safety glasses with side shields.[14][15] | Flame-resistant lab coat, fully buttoned.[14] | Not required if container is sealed. |
| Weighing (Solid) | Double-gloved (nitrile).[12][16] | Chemical splash goggles. | Flame-resistant lab coat. | Mandatory: Certified Chemical Fume Hood.[17] |
| Solution Preparation | Double-gloved (nitrile). Consider a Silver Shield inner glove for extended use.[14] | Chemical splash goggles and a full-face shield.[15] | Flame-resistant lab coat and a chemical-resistant apron. | Mandatory: Certified Chemical Fume Hood. |
| Running Reactions | Double-gloved (nitrile). | Chemical splash goggles. Add face shield if system is under pressure.[14] | Flame-resistant lab coat. | Mandatory: Certified Chemical Fume Hood. |
Causality of PPE Choices
-
Hand Protection: Aromatic amines present a significant dermal absorption risk.[1] Double-gloving provides a crucial secondary barrier against tears and allows for the removal of a contaminated outer glove without compromising hand protection.[12][16] For prolonged operations, a highly resistant inner glove is recommended.[14]
-
Eye and Face Protection: The potential for this compound to be a severe eye irritant, based on its imidazole and amine components, necessitates protection beyond standard safety glasses.[7][18] Chemical splash goggles that form a seal around the eyes are required for all liquid handling.[15] A face shield is added during solution preparation to protect against splashes to the entire face.[14]
-
Respiratory Protection: Handling the compound as a powder poses a significant inhalation risk. All manipulations that could generate dust must be performed within a certified chemical fume hood. This engineering control is non-negotiable and serves to capture airborne particles at the source.[17]
Operational Plan: From Receipt to Disposal
A self-validating protocol ensures safety at every step. All laboratory personnel must be trained on this specific Chemical Hygiene Plan (CHP) as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10]
Caption: Step-by-step workflow for the safe handling of this compound.
Step-by-Step Methodologies
-
Preparation and Weighing:
-
Before handling, ensure a chemical spill kit is accessible.
-
Conduct all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation of dust.[2]
-
Use anti-static weigh boats or a ventilated balance enclosure to minimize dust generation.
-
Tare the balance with the weigh boat before adding the compound. Add the chemical slowly to avoid creating airborne dust.
-
After weighing, carefully close the primary container and wipe it down with a damp towel before returning it to storage.
-
-
Emergency Procedures:
-
Establish clear protocols for spills or exposure incidents before beginning work.[19]
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[18][19]
-
Eye Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18][20]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[18][20]
-
Spill: For a small spill of solid, gently cover with an absorbent material, then carefully sweep it into a designated hazardous waste container. For a liquid spill, absorb with a non-reactive material (e.g., vermiculite) and collect it into the hazardous waste container. Do not use combustible materials like paper towels for large spills. Alert laboratory personnel and your institution's Environmental Health and Safety (EHS) department.
-
Waste Disposal Plan
Improper disposal of amine compounds can cause significant environmental harm.[21] All waste materials contaminated with this compound must be treated as hazardous waste.
Caption: Waste segregation plan for materials contaminated with the target compound.
Disposal Protocol:
-
Segregation: Do not mix amine waste with other chemical waste streams unless approved by your institution's EHS office. At a minimum, amines should be stored separately from acids, bases, oxidizers, and cyanides.[22]
-
Containers: Use a designated, clearly labeled, and sealed container made of a compatible material for all waste contaminated with this compound.[21]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Do not pour any waste containing this chemical down the drain.[21] Contact your institution's EHS department for proper disposal procedures and pickup. Maintain records of waste disposal as required by regulations.[21]
References
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Personal Protective Equipment in Chemistry | Environmental Health and Safety . Dartmouth College. [Link]
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Amine Disposal For Businesses . Collect and Recycle. [Link]
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Laboratories - Overview | Occupational Safety and Health Administration . OSHA. [Link]
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UAH Laboratory Personal Protective Equipment . The University of Alabama in Huntsville. [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]
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The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University Medical Center. [Link]
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Decoding OSHA Laboratory Standards: Safety Essentials . IPG. [Link]
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OSHA Lab Safety Equipment: Requirements & Compliance Guide . Graphic Products. [Link]
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Required Personal Protective Equipment Use in Campus Research Laboratories . Princeton University Environmental Health and Safety. [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . GotSafety. [Link]
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New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression . PubMed, National Library of Medicine. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Chemical Health & Safety. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ResearchGate. [Link]
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Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents . Oxford Academic, Toxicological Sciences. [Link]
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Chemical Waste Disposal Guidelines . Emory University. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Figshare. [Link]
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Proper disposal of chemicals . Sciencemadness Wiki. [Link]
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Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes . PubMed Central, National Library of Medicine. [Link]
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Disposing Amine Waste . Technology Catalogue. [Link]
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Toxicity profile of imidazole derivatives . ResearchGate. [Link]
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New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product . WIT Press. [Link]
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Personal Protective Equipment Requirements for Laboratories . University of California, Santa Cruz - Environmental Health and Safety. [Link]
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Review of pharmacological effects of imidazole derivatives . Intervencionismo. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
